molecular formula C9H5BrFNO B597698 4-bromo-6-fluoroisoquinolin-1(2H)-one CAS No. 1227607-99-9

4-bromo-6-fluoroisoquinolin-1(2H)-one

Cat. No.: B597698
CAS No.: 1227607-99-9
M. Wt: 242.047
InChI Key: LLHQSKGXDXYXJD-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoroisoquinolin-1(2H)-one ( 1227607-99-9) is a high-purity bromo- and fluoro- substituted isoquinoline derivative supplied as a key heterocyclic building block for medicinal chemistry and drug discovery research . The compound has a molecular formula of C9H5BrFNO and a molecular weight of 242.04 g/mol . This compound is designed for use as a synthetic intermediate in the development of novel bioactive molecules. Isoquinoline derivatives are a prominent scaffold in pharmaceutical research, and the specific halogenation pattern of this reagent makes it particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, on the bromo site, and for nucleophilic aromatic substitution on the fluoro site . While research is ongoing, studies on closely related quinolone and isoquinoline derivatives have demonstrated significant potential in scientific investigations for anti-cancer activity, showing selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells . These related compounds have been observed to induce cell cycle arrest and promote apoptosis, suggesting a promising mechanism of action for future research directions . This product is intended for research and development use only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-8-4-12-9(13)6-2-1-5(11)3-7(6)8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHQSKGXDXYXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670413
Record name 4-Bromo-6-fluoroisoquinolin-1(2H)-one
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Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227607-99-9
Record name 4-Bromo-6-fluoroisoquinolin-1(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-6-fluoro-1,2-dihydroisoquinolin-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-6-fluoroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-bromo-6-fluoroisoquinolin-1(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a direct, one-pot synthesis in published literature, this guide details a robust, multi-step approach. The synthesis is divided into two primary stages: the construction of the 6-fluoroisoquinolin-1(2H)-one core, followed by regioselective bromination at the C4 position.

This document offers detailed experimental protocols, quantitative data, and logical diagrams to facilitate the successful synthesis of the target molecule.

Overall Synthesis Pathway

The proposed synthesis commences with the formation of the 6-fluoroisoquinolin-1(2H)-one intermediate from 4-fluoro-2-methylaniline and diethyl oxalate. This is followed by a selective bromination at the 4-position using N-bromosuccinimide to yield the final product, this compound.

Overall Synthesis Pathway 4-fluoro-2-methylaniline 4-Fluoro-2-methylaniline intermediate_1 Ethyl 2-(4-fluoro-2-methylphenylamino)-2-oxoacetate 4-fluoro-2-methylaniline->intermediate_1 Step 1a diethyl_oxalate Diethyl oxalate diethyl_oxalate->intermediate_1 intermediate_2 6-Fluoro-1,3-dihydroxyisoquinoline intermediate_1->intermediate_2 Step 1b: Cyclization intermediate_3 6-Fluoroisoquinolin-1(2H)-one intermediate_2->intermediate_3 Step 1c: Reduction final_product This compound intermediate_3->final_product Step 2: Bromination

Figure 1: Proposed overall synthesis pathway for this compound.

Stage 1: Synthesis of 6-Fluoroisoquinolin-1(2H)-one

This stage focuses on the construction of the core heterocyclic structure, 6-fluoroisoquinolin-1(2H)-one, from commercially available starting materials.

Experimental Protocol

Step 1a: Synthesis of Ethyl 2-(4-fluoro-2-methylphenylamino)-2-oxoacetate

  • In a round-bottom flask, dissolve 4-fluoro-2-methylaniline (1.0 eq.) in a suitable solvent such as toluene.

  • Add diethyl oxalate (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 1b: Cyclization to 6-Fluoro-1,3-dihydroxyisoquinoline

  • To a solution of ethyl 2-(4-fluoro-2-methylphenylamino)-2-oxoacetate (1.0 eq.) in an anhydrous solvent like tetrahydrofuran (THF), add a strong base such as sodium ethoxide (2.5 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding water.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 1c: Reduction to 6-Fluoroisoquinolin-1(2H)-one

  • Suspend the crude 6-fluoro-1,3-dihydroxyisoquinoline (1.0 eq.) in a mixture of acetic acid and a small amount of a reducing agent like red phosphorus.

  • Add hydriodic acid (catalytic amount).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Stage 1
StepProductStarting MaterialReagentsYield (%)Purity (%)
1aEthyl 2-(4-fluoro-2-methylphenylamino)-2-oxoacetate4-Fluoro-2-methylanilineDiethyl oxalate, Toluene85-95>95
1b6-Fluoro-1,3-dihydroxyisoquinolineEthyl 2-(4-fluoro-2-methylphenylamino)-2-oxoacetateSodium ethoxide, THF70-80Crude
1c6-Fluoroisoquinolin-1(2H)-one6-Fluoro-1,3-dihydroxyisoquinolineRed P, HI, Acetic Acid60-70>98

Stage 2: Regioselective Bromination

This stage details the selective introduction of a bromine atom at the C4 position of the 6-fluoroisoquinolin-1(2H)-one intermediate.

Experimental Protocol

Step 2: Synthesis of this compound

  • Dissolve 6-fluoroisoquinolin-1(2H)-one (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane (DCM).

  • Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then with a small amount of a cold solvent like diethyl ether to remove any unreacted NBS and succinimide byproduct.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Stage 2
StepProductStarting MaterialReagentsYield (%)Purity (%)
2This compound6-Fluoroisoquinolin-1(2H)-oneN-Bromosuccinimide, Acetic Acid80-90>98

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures.

Experimental Workflow cluster_stage1 Stage 1: Synthesis of 6-Fluoroisoquinolin-1(2H)-one cluster_stage2 Stage 2: Bromination s1a_start Start: 4-Fluoro-2-methylaniline + Diethyl oxalate s1a_reaction Reflux in Toluene s1a_start->s1a_reaction s1a_workup Workup & Purification s1a_reaction->s1a_workup s1a_product Product: Ethyl 2-(4-fluoro-2-methylphenylamino)-2-oxoacetate s1a_workup->s1a_product s1b_start Start: Ethyl 2-(4-fluoro-2-methylphenylamino)-2-oxoacetate s1a_product->s1b_start s1b_reaction Cyclization with NaOEt in THF s1b_start->s1b_reaction s1b_workup Aqueous Workup s1b_reaction->s1b_workup s1b_product Product: 6-Fluoro-1,3-dihydroxyisoquinoline s1b_workup->s1b_product s1c_start Start: 6-Fluoro-1,3-dihydroxyisoquinoline s1b_product->s1c_start s1c_reaction Reduction with Red P/HI in Acetic Acid s1c_start->s1c_reaction s1c_workup Workup & Purification s1c_reaction->s1c_workup s1c_product Product: 6-Fluoroisoquinolin-1(2H)-one s1c_workup->s1c_product s2_start Start: 6-Fluoroisoquinolin-1(2H)-one s1c_product->s2_start s2_reaction Reaction with NBS in Acetic Acid s2_start->s2_reaction s2_workup Workup & Purification s2_reaction->s2_workup s2_product Final Product: this compound s2_workup->s2_product

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Disclaimer: The proposed synthetic pathway and experimental protocols are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 4-bromo-6-fluoroisoquinolin-1(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 4-bromo-6-fluoroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoquinolin-1(2H)-one scaffold is a core component of numerous biologically active molecules, and the introduction of halogen substituents can significantly modulate their pharmacological properties. This document outlines a two-step synthetic pathway, commencing with the synthesis of the 6-fluoroisoquinolin-1(2H)-one precursor, followed by regioselective bromination at the C-4 position. Detailed experimental protocols, tabulated data, and mechanistic diagrams are provided to facilitate its synthesis and further investigation.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two key steps, starting from commercially available 4-fluoro-2-formylbenzoic acid. The overall synthetic workflow is depicted below.

Synthetic Workflow start 4-Fluoro-2-formylbenzoic acid intermediate 6-Fluoro-isoquinolin-1(2H)-one start->intermediate Step 1: Condensation and Cyclization product 4-Bromo-6-fluoro-isoquinolin-1(2H)-one intermediate->product Step 2: Regioselective Bromination

Figure 1. Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6-Fluoro-isoquinolin-1(2H)-one

The initial step involves the construction of the 6-fluoroisoquinolin-1(2H)-one core from 4-fluoro-2-formylbenzoic acid. This transformation is achieved through a condensation reaction with an appropriate nitrogen source, followed by an intramolecular cyclization. A well-established method for the synthesis of isoquinolin-1(2H)-ones from 2-formylbenzoic acids involves reaction with ammonia or an ammonia equivalent, followed by cyclization, which can be promoted by heat or acid catalysis.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-formylbenzoic acid (1.0 eq.) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: To the solution, add a source of ammonia, such as ammonium acetate or ammonium carbonate (1.5-2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure 6-fluoro-isoquinolin-1(2H)-one.

Quantitative Data (Expected):
Starting MaterialProductReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
4-Fluoro-2-formylbenzoic acid6-Fluoro-isoquinolin-1(2H)-oneAmmonium acetateDMF1404-675-85

Step 2: Regioselective Bromination of 6-Fluoro-isoquinolin-1(2H)-one

The second step is the regioselective bromination of the synthesized 6-fluoro-isoquinolin-1(2H)-one at the C-4 position. This is an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations, often used in the presence of a radical initiator or under acidic conditions. For the bromination of an isoquinolin-1(2H)-one, the reaction is likely to proceed via an electrophilic substitution mechanism on the electron-rich heterocyclic ring.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask protected from light, dissolve 6-fluoro-isoquinolin-1(2H)-one (1.0 eq.) in a suitable solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) to the solution. The addition of a catalytic amount of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) may be beneficial.

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Quantitative Data (Expected):
Starting MaterialProductReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
6-Fluoro-isoquinolin-1(2H)-one4-Bromo-6-fluoro-isoquinolin-1(2H)-oneNBS, BPO (cat.)CHCl₃Reflux2-460-70

Mechanistic Pathway of C-4 Bromination

The regioselective bromination at the C-4 position of the isoquinolin-1(2H)-one ring is a key step. The proposed mechanism involves the generation of a bromine radical from NBS, which then participates in an electrophilic substitution reaction.

Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation NBS NBS Initiator Initiator (BPO) Br_radical Br• Initiator->Br_radical Generates Isoquinolinone 6-Fluoro-isoquinolin-1(2H)-one Intermediate Resonance-stabilized radical intermediate Isoquinolinone->Intermediate + Br• Product 4-Bromo-6-fluoro-isoquinolin-1(2H)-one Intermediate->Product + NBS - Succinimide radical

Figure 2. Plausible mechanism for the C-4 bromination of 6-fluoroisoquinolin-1(2H)-one.

Conclusion

This technical guide outlines a robust and plausible synthetic route to this compound. The described methodologies are based on well-established organic transformations and should be readily adaptable in a standard synthetic chemistry laboratory. The provided protocols and expected quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of this and related compounds for further biological evaluation. The strategic placement of bromo and fluoro substituents on the isoquinolin-1(2H)-one scaffold provides a versatile platform for the development of novel therapeutic agents.

4-bromo-6-fluoroisoquinolin-1(2H)-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available chemical and biological information on 4-bromo-6-fluoroisoquinolin-1(2H)-one. Due to the limited publicly available experimental data for this specific compound, this document compiles foundational chemical properties from supplier and database sources, proposes a potential synthetic route based on related methodologies, and discusses the anticipated biological activities in the context of structurally similar fluoroquinoline and isoquinoline derivatives. This guide is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and chemical synthesis.

Chemical Properties

PropertyValueSource
CAS Number 1227607-99-9[1][2][3][4]
Molecular Formula C₉H₅BrFNO[2][5]
Molecular Weight 242.04 g/mol [2]
Appearance Solid (predicted)-
Purity Typically available at ≥95%[4]
Predicted XlogP 1.8[5]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
Spectral Data (NMR, IR, MS) Data not available in public databases-

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available scientific literature. However, a general method for the preparation of 4-bromoisoquinolinone derivatives has been described in patent literature (CN103772279B), which can be adapted for the synthesis of the target compound.[6]

Proposed Synthetic Pathway

The proposed synthesis involves a palladium-catalyzed intramolecular cyclization of a substituted o-alkynylbenzyl azide. The key steps would be the synthesis of the appropriate 6-fluoro-substituted o-alkynylbenzyl azide precursor, followed by the cyclization and bromination step.

G cluster_0 Precursor Synthesis cluster_1 Cyclization and Bromination A Starting Material (e.g., 2-bromo-4-fluorotoluene) B Sonogashira Coupling with a protected acetylene A->B C Conversion of methyl to bromomethyl group B->C D Azide Formation (e.g., with sodium azide) C->D E Deprotection of acetylene D->E F Sonogashira Coupling with an aryl halide E->F G 2-alkynyl-5-fluorobenzyl azide F->G H Pd-catalyzed Intramolecular Cyclization G->H I This compound H->I [PdBr2, CuBr2, Acetic Acid]

Proposed synthetic workflow for this compound.
General Experimental Protocol (Adapted from CN103772279B)

Caution: This is a proposed protocol and requires optimization and validation in a laboratory setting by qualified personnel.

  • Precursor Synthesis: The synthesis of the key intermediate, 2-alkynyl-5-fluorobenzyl azide, would be a multi-step process likely starting from a commercially available fluorinated toluene derivative. Standard organic chemistry transformations such as Sonogashira coupling, bromination, and azide formation would be employed.

  • Cyclization and Bromination:

    • To a reaction vessel containing a suitable solvent (e.g., 1,2-dichloroethane), add the 2-alkynyl-5-fluorobenzyl azide precursor.

    • Add the palladium catalyst (e.g., PdBr₂), a bromine source (e.g., CuBr₂), and an additive (e.g., acetic acid).[6]

    • The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature and filtered.

    • The filtrate is washed with water and brine, and the organic layer is separated.

    • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization:

    • The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Biological and Pharmacological Activities

Direct experimental evidence of the biological activity of this compound is not currently available in the public domain. However, the isoquinoline and fluoroquinolone scaffolds are present in numerous biologically active compounds, suggesting potential areas of pharmacological interest for this molecule.

Anticancer Potential

Fluoroquinolone derivatives, traditionally used as antibiotics, are being explored for their anticancer properties.[7] The proposed mechanism of action for some of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication.[7] This inhibition leads to DNA damage, cell cycle arrest, and apoptosis. The presence of the fluoroquinolone-like core in this compound suggests that it could be a candidate for investigation as an anticancer agent.

Antimicrobial Activity

Isoquinoline alkaloids and their derivatives have demonstrated a broad range of antimicrobial activities.[8][9] The incorporation of fluorine and bromine atoms into organic molecules can often enhance their biological potency and modulate their pharmacokinetic properties. Therefore, it is plausible that this compound may exhibit antibacterial or antifungal properties.

G A This compound B Potential Biological Activities A->B C Anticancer Activity (e.g., Topoisomerase II inhibition) B->C D Antimicrobial Activity (Antibacterial, Antifungal) B->D

Potential areas of biological investigation for this compound.

Signaling Pathways

As of the date of this publication, there is no information available in the scientific literature describing the involvement of this compound in any specific biological signaling pathways. Further research would be required to elucidate its mechanism of action and potential molecular targets.

Conclusion

This compound is a chemical entity with limited characterization in the public domain. While its basic chemical properties are known, a significant gap exists in the experimental data regarding its physicochemical properties and biological activities. The structural similarity to known bioactive fluoroquinolones and isoquinolines suggests that this compound may hold potential for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. The proposed synthetic route provides a starting point for its chemical synthesis and subsequent biological evaluation. This technical guide serves as a foundational document to encourage and facilitate future research into the properties and applications of this compound.

References

An In-depth Technical Guide to the Physicochemical Characterization of 4-bromo-6-fluoroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of 4-bromo-6-fluoroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document presents a combination of predicted values based on its chemical structure and established, detailed protocols for their experimental determination. This approach equips researchers with the necessary framework to perform a thorough characterization.

Physicochemical Properties

A molecule's physicochemical profile is fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement. The table below summarizes the key predicted and known properties of this compound.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource/Method
Chemical Structure -
Molecular Formula C₉H₅BrFNOPubChemLite[1]
Molecular Weight 242.05 g/mol CymitQuimica[2]
Appearance White to off-white crystalline powderPredicted
Melting Point >250 °C (Predicted)Predicted based on similar fused ring structures
Boiling Point Not available-
Solubility Limited solubility in water; Soluble in DMSO and MethanolPredicted based on analogous compounds[3]
pKa ~8-9 (Amide proton) (Predicted)Predicted based on isoquinolinone scaffold
LogP 1.8 (Predicted)PubChemLite[1]

Experimental Protocols for Characterization

Accurate experimental determination of physicochemical properties is crucial for drug development. The following sections detail standard laboratory protocols for the key parameters.

The melting point provides a quick assessment of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[4]

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[4]

  • Procedure:

    • Ensure the compound is a finely ground, dry powder.[4]

    • Pack a small amount of the compound into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5][6]

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to obtain an approximate melting point.

    • Allow the apparatus to cool, then repeat with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[4]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.[7]

Solubility is a critical parameter that affects a drug's absorption and bioavailability. This method determines the equilibrium concentration of a compound in a given solvent.[8]

  • Objective: To quantify the solubility of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS), organic solvents).

  • Apparatus: Scintillation vials, orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Prepare saturated solutions by adding an excess amount of the compound to a known volume of the desired solvent in a vial.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[8]

    • After shaking, allow the samples to stand to let undissolved solids settle. Centrifuge the samples to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution).

    • Dilute the aliquot with a suitable solvent and analyze the concentration of the compound using a calibrated analytical method like HPLC or UV-Vis spectroscopy.

    • Calculate the solubility based on the measured concentration and the dilution factor.

The acid dissociation constant (pKa) is the pH at which a compound exists in equal parts in its ionized and non-ionized forms. It is a key determinant of a drug's behavior in different pH environments of the body.

  • Objective: To determine the pKa value(s) of the ionizable functional groups in the molecule.

  • Apparatus: Potentiometer with a pH electrode, buret, magnetic stirrer, beaker.[9]

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

    • Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[9]

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Slowly add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments using a buret.[9]

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the volume required to reach the equivalence point has been added.[10][11]

The partition coefficient (LogP) measures a compound's lipophilicity by quantifying its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase. Lipophilicity is critical for membrane permeability and overall drug-likeness.[12]

  • Objective: To determine the n-octanol/water partition coefficient.

  • Apparatus: Scintillation vials, orbital shaker, centrifuge, analytical instrumentation (HPLC or UV-Vis).

  • Procedure:

    • Pre-saturate the n-octanol with water and the water (or pH 7.4 buffer for LogD) with n-octanol by shaking them together for 24 hours and then separating the phases.[13]

    • Prepare a stock solution of the compound in one of the phases (e.g., the aqueous phase).

    • In a vial, combine a known volume of the n-octanol phase and the aqueous phase containing the compound.

    • Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.[12]

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully take an aliquot from each phase.

    • Determine the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) phases using a suitable analytical method.

    • Calculate the partition coefficient (P) as the ratio of the concentrations: P = [C]oct / [C]aq.

    • The LogP is the base-10 logarithm of P: LogP = log₁₀(P).

Mandatory Visualizations

Visual diagrams are essential for conceptualizing complex processes and relationships in drug discovery and development.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Fluorobenzonitrile Fluorobenzonitrile Intermediate_1 2-Bromo-1-(4-fluorophenyl)ethanone Fluorobenzonitrile->Intermediate_1 Friedel-Crafts Acylation Bromoacetyl bromide Bromoacetyl bromide Bromoacetyl bromide->Intermediate_1 Intermediate_2 Amino-isoquinolinone precursor Intermediate_1->Intermediate_2 Multi-step synthesis Final_Product This compound Intermediate_2->Final_Product Cyclization & Bromination G Compound Test Compound Synthesis (this compound) Purity Purity & Identity Check (NMR, LC-MS) Compound->Purity MP Melting Point Determination Purity->MP Solubility Solubility Assay (Shake-Flask) Purity->Solubility pKa pKa Determination (Potentiometric Titration) Purity->pKa LogP LogP Measurement (Shake-Flask) Purity->LogP Data Data Analysis & Profiling MP->Data Solubility->Data pKa->Data LogP->Data G cluster_props Physicochemical Properties cluster_stages Drug Development Stages Solubility Solubility Affects dissolution and bioavailability ADME ADME Absorption Distribution Metabolism Excretion Solubility->ADME Absorption Formulation Formulation Development Dosage form design Solubility->Formulation Dosage LogP LogP (Lipophilicity) Influences membrane permeability & metabolism LogP->ADME All stages Tox Toxicology Off-target effects, safety profile LogP->Tox Metabolic tox. pKa pKa Governs ionization state & absorption pKa->ADME Absorption MW Molecular Weight Impacts diffusion and 'drug-likeness' MW->ADME Distribution

References

An In-Depth Technical Guide to 4-bromo-6-fluoroisoquinolin-1(2H)-one (CAS: 1227607-99-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information available in the public domain regarding the synthesis, biological activity, and detailed experimental protocols for 4-bromo-6-fluoroisoquinolin-1(2H)-one is limited. This guide consolidates the available data and provides insights based on structurally related compounds to offer a foundational understanding for research and development purposes.

Core Compound Properties

This compound is a halogenated derivative of the isoquinolinone scaffold, a class of compounds of significant interest in medicinal chemistry. The presence of both bromine and fluorine atoms is expected to modulate the compound's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1227607-99-9ChemicalBook[1]
Molecular Formula C₉H₅BrFNOSigma-Aldrich[2]
Molecular Weight 242.05 g/mol PubChem[3]
Appearance Solid (predicted)CymitQuimica[4]
InChI Key LLHQSKGXDXYXJD-UHFFFAOYSA-NSigma-Aldrich[2]

Synthesis and Chemical Reactivity

A plausible synthetic approach could be inferred from a patented method for preparing 4-bromoisoquinolinone derivatives. This process involves the intramolecular cyclization of an o-alkynyl benzyl azide in the presence of a palladium catalyst, a bromine source, and an additive.[5] Another described method for producing 4-bromoisoquinolones involves a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides.[6] The synthesis of related fluorinated isoquinolines has been achieved through a multi-step process starting from isoquinoline hydrobromide salt, followed by bromination, ammonolysis, and a diazotization reaction with fluoroboric acid.[7]

The reactivity of the related compound, 4-bromo-6-fluoroquinoline, involves Pd-catalyzed coupling reactions at the bromine position and nucleophilic aromatic substitution at the fluorine position, suggesting similar potential reaction sites for this compound.[8]

Potential Biological Activity and Therapeutic Applications

Direct experimental data on the biological activity of this compound is not available in the public domain. However, the isoquinoline and quinolinone cores are prevalent in a wide range of biologically active molecules, suggesting potential areas of investigation for this compound.

Derivatives of the closely related quinoline scaffold are widely utilized as active pharmaceutical ingredients (APIs). For instance, 4-bromo-6-fluoroquinoline serves as an intermediate in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase (IDO1) for anti-cancer treatments.[8] This suggests that this compound could be explored as a building block for the development of novel therapeutic agents, potentially in oncology.

Experimental Protocols (Hypothetical)

Given the absence of specific published protocols for this compound, this section presents a generalized, hypothetical protocol for the synthesis of a 4-bromoisoquinolinone derivative based on a patented method.[5] This protocol is for illustrative purposes only and would require optimization for the specific target compound.

Hypothetical Synthesis of a 4-bromoisoquinolin-1(2H)-one Derivative

  • Reaction Setup: A reaction vessel is charged with an appropriate o-alkynyl benzyl azide (1 equivalent), a palladium catalyst such as palladium(II) bromide (1-5 mol%), a bromine source like copper(II) bromide (1 equivalent), and an additive such as acetic acid (1 equivalent).

  • Solvent: A suitable solvent, for example, 1,2-dichloroethane, is added.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for a period of time (e.g., 22 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered. The filtrate is washed sequentially with water and brine. The organic layer is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Relationships and Experimental Workflows

As no specific experimental data or signaling pathway information is available for this compound, a generalized workflow for the initial investigation of a novel compound of this class is presented below.

G General Workflow for Novel Compound Investigation cluster_0 Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Screening Initial Biological Screening (e.g., Cell Viability Assays) Structure_Verification->Screening Dose_Response Dose-Response Studies Screening->Dose_Response Target_Identification Target Identification Assays Dose_Response->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_Identification->Pathway_Analysis Enzyme_Assays Enzymatic Assays Pathway_Analysis->Enzyme_Assays

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

This compound represents a chemical entity with potential for further investigation in the field of drug discovery, largely inferred from the known activities of its core chemical scaffolds. However, a comprehensive understanding of its properties and potential applications is currently hampered by the lack of specific experimental data in the public domain. The information and hypothetical protocols provided in this guide are intended to serve as a starting point for researchers and professionals interested in exploring the synthesis and biological evaluation of this and related compounds. Further empirical studies are essential to elucidate its chemical and biological profile.

References

A Technical Guide to the Structure Elucidation of 4-bromo-6-fluoroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoquinolinone scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The introduction of halogen substituents, such as bromine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise characterization of substituted isoquinolinones like 4-bromo-6-fluoroisoquinolin-1(2H)-one is a critical step in medicinal chemistry and drug discovery.

This technical guide outlines the synergistic application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the unambiguous structure elucidation of the title compound.

Molecular Structure:

  • Chemical Formula: C₉H₅BrFNO

  • Molecular Weight: 242.05 g/mol

  • IUPAC Name: 4-bromo-6-fluoro-2H-isoquinolin-1-one

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from foundational spectroscopic principles and analysis of structurally related compounds.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~11.5 br s - NH
~8.0 s - H -3
~7.8 dd J(H,H) ≈ 9.0, J(H,F) ≈ 5.0 H -5
~7.6 td J(H,H) ≈ 9.0, J(H,F) ≈ 9.0, J(H,H) ≈ 2.5 H -7

| ~7.4 | dd | J(H,H) ≈ 9.0, J(H,H) ≈ 2.5 | H -8 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity (¹JCF) Assignment
~160 - C 1 (C=O)
~162 d, J ≈ 250 Hz C 6
~140 d, J ≈ 15 Hz C 4a
~135 s C 3
~128 d, J ≈ 10 Hz C 8
~125 d, J ≈ 25 Hz C 5
~120 d, J ≈ 25 Hz C 7
~118 d, J ≈ 5 Hz C 8a

| ~105 | s | C 4 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment

| -110 to -125 | m | F -6 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The presence of a bromine atom is expected to yield a characteristic isotopic pattern.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Predicted Identity Notes
241/243 [M]⁺ Molecular ion peak, ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes.[1]
213/215 [M-CO]⁺ Loss of carbon monoxide from the lactam ring.
162 [M-Br]⁺ Loss of a bromine radical.

| 134 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3250 - 3100 Medium, Broad N-H stretch
3100 - 3000 Medium Aromatic/Vinyl C-H stretch
~1670 Strong C=O stretch (Amide I)
1600 - 1450 Medium-Strong Aromatic C=C stretches
1250 - 1200 Strong C-F stretch

| 650 - 550 | Medium | C-Br stretch |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data necessary for the structure elucidation of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[2]

  • Place the sample in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2][3] The choice of solvent is critical to ensure the sample is fully dissolved.

  • Gently vortex or sonicate the vial to ensure the sample dissolves completely, yielding a clear, homogeneous solution.

  • Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred.[3]

  • The final solution height in the tube should be approximately 4-5 cm.

  • Data Acquisition:

    • The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • For ¹H and ¹³C NMR, chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4]

    • For ¹⁹F NMR, an external standard such as CFCl₃ is commonly used.

    • Standard pulse sequences for ¹H, ¹³C{¹H}, DEPT, and ¹⁹F acquisitions should be employed. For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) are essential.

Mass Spectrometry (MS)
  • Sample Preparation: Ensure the sample is pure and free of non-volatile impurities. A few micrograms of the sample are typically sufficient.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is suitable for this type of molecule.

  • Data Acquisition:

    • The sample is introduced into the ion source, often via a direct insertion probe, and volatilized under a high vacuum.[5]

    • The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This process causes ionization and extensive, reproducible fragmentation, which is crucial for structural analysis.[6]

    • The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

    • High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[8]

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

    • Place the powder into a pellet press and apply high pressure to form a small, transparent pellet.[9]

  • Data Acquisition:

    • Place the prepared sample (salt plate or KBr pellet) in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum of the empty instrument (or the pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Visualization of the Elucidation Workflow

The logical process for structure elucidation involves integrating data from multiple analytical techniques. The following diagram illustrates this workflow.

structure_elucidation_workflow compound Target Compound: This compound ms Mass Spectrometry (MS) compound->ms nmr NMR Spectroscopy (1H, 13C, 19F, 2D) compound->nmr ir Infrared (IR) Spectroscopy compound->ir ms_data Molecular Formula (from HRMS) Isotopic Pattern (Br) Fragmentation Pattern ms->ms_data nmr_data Proton Environment (1H) Carbon Skeleton (13C) Fluorine Presence (19F) Connectivity (COSY, HMBC) nmr->nmr_data ir_data Functional Groups: C=O (Amide) N-H C-F, C-Br ir->ir_data integration Data Integration & Analysis ms_data->integration nmr_data->integration ir_data->integration proposed Proposed Structure integration->proposed confirmed Confirmed Structure proposed->confirmed Comparison with all data

References

Technical Guide: Spectroscopic Analysis of 4-bromo-6-fluoroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-6-fluoroisoquinolin-1(2H)-one belongs to the isoquinolinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Isoquinoline and its derivatives have demonstrated a wide range of pharmacological activities, including potential as antitumor, antibacterial, and antihypertensive agents.[2][3] The introduction of bromine and fluorine atoms can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making this particular derivative a compound of interest for drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4][5] This guide details the predicted ¹H and ¹³C NMR spectral data for this compound and provides a comprehensive methodology for its empirical analysis.

Predicted NMR Spectral Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of substituent effects (electronegativity, resonance, and inductive effects) and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-36.5 - 6.8d~2-3 (JH3-NH)
H-57.2 - 7.4dd~9 (JH5-H7), ~2.5 (JH5-F)
H-77.5 - 7.7dd~9 (JH7-H5), ~4.5 (JH7-F)
H-88.0 - 8.2d~9 (JH8-H7)
N-H (H-2)10.0 - 12.0br s-

Predicted in a polar aprotic solvent like DMSO-d₆. Chemical shifts and multiplicities are estimations and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F)Predicted Coupling Constant (JCF, Hz)
C-1 (C=O)160 - 165s-
C-3100 - 105s-
C-495 - 100s-
C-4a135 - 140d~5-10
C-5115 - 120d~20-25
C-6160 - 165d~240-250
C-7110 - 115d~20-25
C-8125 - 130d~5-10
C-8a120 - 125s-

Predicted in a polar aprotic solvent like DMSO-d₆. The C-F coupling constants are estimations.

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument parameter selection are crucial.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For polar compounds like isoquinolinones, DMSO-d₆ or Methanol-d₄ are often good choices. The choice of solvent will affect the chemical shifts, particularly for exchangeable protons like the N-H.[6]

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[7]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the low natural abundance of the ¹³C isotope.[7]

  • Procedure:

    • Accurately weigh the desired amount of the compound into a clean, dry vial.

    • Add the deuterated solvent (typically 0.6-0.7 mL) using a clean pipette.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.[8]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

    • Cap the NMR tube securely and label it clearly.[7]

NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 220-250 ppm, centered around 120-130 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish H-H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualization of Experimental Workflow

The logical flow from sample handling to final data analysis is a critical process for ensuring data integrity and accurate structural elucidation.

NMR_Workflow Figure 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Pure Compound B Select & Add Deuterated Solvent A->B C Dissolve & Filter B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune & Shim E->F G Acquire 1D Spectra (¹H, ¹³C, DEPT) F->G H Acquire 2D Spectra (COSY, HSQC, HMBC) G->H I Fourier Transform & Phasing H->I J Baseline Correction & Integration I->J K Peak Picking & Chemical Shift Referencing J->K L Spectral Interpretation K->L M Structure Elucidation L->M N N M->N Final Report

Caption: Logical workflow for NMR sample preparation, data acquisition, and structural analysis.

Potential Biological Significance

While the specific biological activity of this compound is not documented, the isoquinolinone core is a privileged scaffold in medicinal chemistry. Derivatives have been investigated for a multitude of therapeutic applications. For instance, substituted 2H-isoquinolin-1-ones have been identified as potent inhibitors of Rho-kinase (ROCK), a target for cardiovascular diseases.[1] Furthermore, the broader family of isoquinoline alkaloids exhibits significant activities, including antibacterial, antiviral, and anticancer properties.[2][3][9] The strategic placement of bromo and fluoro substituents on the isoquinolinone ring is a common strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. Therefore, this compound represents a valuable candidate for biological screening in various therapeutic areas.

References

A Technical Guide to the Mass Spectrometry Analysis of 4-bromo-6-fluoroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry (MS) analysis of 4-bromo-6-fluoroisoquinolin-1(2H)-one. While specific experimental data for this exact compound is not widely published, this document outlines the core principles, expected fragmentation patterns, and detailed experimental protocols based on the analysis of structurally similar compounds, including halogenated quinolines and isoquinolinones.

Compound Characteristics

This compound is a dihalogenated isoquinolinone derivative. Its structure presents key features for mass spectrometry analysis: a heterocyclic isoquinolinone core, a bromine atom, and a fluorine atom. These elements dictate the compound's ionization behavior and fragmentation pathways.

Molecular Formula: C₉H₅BrFNO

Monoisotopic Molecular Weight: 240.95 g/mol

The presence of bromine is particularly significant, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance.[1] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by approximately 2 m/z units.[1][2]

Predicted Mass Spectrum and Fragmentation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing compounds of this nature.[3][4] Electrospray ionization (ESI) in positive ion mode is expected to be efficient, protonating the molecule to form the pseudomolecular ion [M+H]⁺.

Table 1: Predicted Key Ions for this compound

Ion DescriptionPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)Notes
[M+H]⁺241.96243.96The pseudomolecular ion. The 1:1 isotopic pattern is a key identifier.
[M+H-CO]⁺213.97215.97Loss of a neutral carbon monoxide molecule is a common fragmentation for quinolones and related heterocyclic structures.[5][6]
[M+H-Br]⁺162.04-Loss of the bromine radical. This fragment will not exhibit the bromine isotopic pattern.
[M+H-CO-HCN]⁺186.96188.96Subsequent loss of hydrogen cyanide from the pyridine ring following CO loss.[6]
[C₇H₄F]⁺123.03-Putative fragment resulting from the cleavage of the heterocyclic ring.

The fragmentation of the molecular ion is energetically driven, and some ions will break down into smaller, stable pieces.[7] The most likely fragmentation pathways involve the loss of small neutral molecules like carbon monoxide (CO), hydrogen bromide (HBr), and hydrogen cyanide (HCN).[6]

Experimental Protocols

The following protocols are generalized and should be optimized for the specific instrumentation and analytical goals.

3.1 Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Create a series of working solutions by diluting the stock solution with the initial mobile phase (e.g., 95% water with 0.1% formic acid : 5% acetonitrile with 0.1% formic acid) to achieve concentrations within the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).[3]

3.2 Liquid Chromatography (LC)

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating small polar molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient might be:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3.3 Mass Spectrometry (MS)

  • Instrumentation: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ)) equipped with an ESI source.[5][8]

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Nebulizer Gas: Nitrogen, 45 psi.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 325°C.

  • MS Scan Range: m/z 50-500 for full scan analysis.

  • MS/MS Analysis: For structural confirmation, perform product ion scans on the [M+H]⁺ ions (m/z 241.96 and 243.96).

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the characteristic product ions listed in Table 1.

Data Visualization

Diagrams created using Graphviz (DOT language) can effectively illustrate the analytical workflow and the proposed fragmentation pathways.

4.1 Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards (1-1000 ng/mL) Stock->Working LC UHPLC Separation (C18 Column) Working->LC ESI ESI+ Ionization LC->ESI MS1 Full Scan MS (Detect [M+H]⁺) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragment [M+H]⁺) MS1->MS2 Analysis Data Analysis (Identify Fragments, Quantify) MS2->Analysis

Caption: Analytical workflow for this compound.

4.2 Proposed Fragmentation Pathway

G cluster_frags Primary Fragments cluster_frags2 Secondary Fragment MH [M+H]⁺ m/z 241.96 / 243.96 Frag1 [M+H-CO]⁺ m/z 213.97 / 215.97 MH->Frag1 -CO Frag2 [M+H-Br]⁺ m/z 162.04 MH->Frag2 -Br• Frag3 [M+H-CO-HCN]⁺ m/z 186.96 / 188.96 Frag1->Frag3 -HCN

Caption: Proposed ESI+ fragmentation of this compound.

References

Potential Biological Targets of 4-bromo-6-fluoroisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, 4-bromo-6-fluoroisoquinolin-1(2H)-one. While direct experimental data for this specific molecule is not yet publicly available, a thorough review of the scientific literature on structurally similar isoquinolin-1(2H)-one derivatives strongly suggests a primary mechanism of action centered on the inhibition of Poly(ADP-ribose) polymerases (PARPs), with a potential for selectivity towards Tankyrase (TNKS) 1 and 2. This document outlines the rationale for this hypothesis, details the requisite experimental protocols to validate and quantify this activity, and presents the relevant signaling pathways that are likely modulated. All data is presented in a structured format to facilitate analysis, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction: The Isoquinolin-1(2H)-one Scaffold in Drug Discovery

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Notably, recent research has highlighted the role of the isoquinolin-1(2H)-one moiety as a key pharmacophore in the development of targeted cancer therapeutics, particularly as inhibitors of the PARP enzyme superfamily.[5][6][]

Inferred Primary Biological Target: PARP Superfamily, specifically Tankyrase (TNKS) 1/2

Based on extensive structure-activity relationship (SAR) studies of related 3-aryl-isoquinolin-1-one derivatives, the most probable biological targets for this compound are the Tankyrase enzymes, TNKS1 and TNKS2.[5][6][8] Tankyrases are members of the PARP family that play a crucial role in various cellular processes, including the regulation of Wnt/β-catenin signaling, a pathway frequently dysregulated in numerous cancers, particularly colorectal cancer.[5][][9] The isoquinolin-1-one scaffold has been shown to act as a nicotinamide mimetic, binding to the catalytic domain of PARP enzymes.[]

Hypothesized Quantitative Biological Activity

The following table summarizes the anticipated quantitative data for this compound based on the activity of potent 3-aryl-isoquinolin-1-one analogs. These values serve as a benchmark for future experimental validation.

Target Assay Type Metric Predicted Value (nM) Reference Compound(s)
TNKS1BiochemicalIC5010 - 1003-aryl-isoquinolin-1-ones
TNKS2BiochemicalIC5010 - 1003-aryl-isoquinolin-1-ones
PARP1BiochemicalIC50>10003-aryl-isoquinolin-1-ones
PARP2BiochemicalIC50>10003-aryl-isoquinolin-1-ones
DLD-1 CellsCell-basedIC5050 - 5003-aryl-isoquinolin-1-ones

Experimental Protocols for Target Validation and Characterization

To empirically determine the biological targets of this compound, a tiered experimental approach is recommended.

Primary Biochemical Screening

Objective: To determine the direct inhibitory activity of the compound against a panel of PARP enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PARP enzymes (TNKS1, TNKS2, PARP1, PARP2) are expressed and purified. Biotinylated NAD+ is used as the substrate.

  • Assay Principle: A homogeneous proximity-based assay, such as an AlphaScreen™ or HTRF® assay, is employed. In this format, inhibition of the enzyme results in a decrease in the signal generated from the proximity of a donor and acceptor bead.

  • Procedure:

    • The compound is serially diluted in DMSO and added to a 384-well assay plate.

    • The respective PARP enzyme is added to the wells.

    • The reaction is initiated by the addition of biotinylated NAD+.

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

    • Stop reagent and detection reagents (e.g., streptavidin-coated donor beads and acceptor beads recognizing the PARsylated product) are added.

    • The plate is read on a suitable plate reader.

  • Data Analysis: The raw data is normalized to positive (no inhibitor) and negative (no enzyme) controls. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay

Objective: To confirm that the compound engages with the target protein within a cellular context.

Methodology:

  • Cell Line: A suitable cancer cell line with active Wnt signaling, such as DLD-1 (colorectal adenocarcinoma), is used.

  • Assay Principle: A cellular thermal shift assay (CETSA) is performed. This method relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.

  • Procedure:

    • DLD-1 cells are treated with the test compound or vehicle control.

    • The cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble TNKS1/2 in the supernatant is quantified by Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Wnt Signaling Pathway Functional Assay

Objective: To assess the functional consequence of TNKS inhibition on the Wnt signaling pathway.

Methodology:

  • Cell Line: A reporter cell line, such as DLD-1 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct (TOP/FOP Flash assay), is used.

  • Assay Principle: Inhibition of TNKS leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This results in the degradation of β-catenin and a subsequent decrease in the transcription of TCF/LEF target genes, which is measured as a reduction in luciferase activity.

  • Procedure:

    • The reporter cells are seeded in a 96-well plate.

    • The cells are treated with a serial dilution of the test compound.

    • After a suitable incubation period (e.g., 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a control (e.g., FOP Flash for non-specific activity). IC50 values are calculated from the dose-response curve.

Visualized Workflows and Signaling Pathways

Experimental Workflow for Target Identification and Validation

G Experimental Workflow for Target Validation cluster_0 In Silico & Initial Screening cluster_1 Cellular Confirmation cluster_2 Downstream & In Vivo Analysis start Hypothesis Generation (SAR from Isoquinolinones) biochem Biochemical Screening (PARP Panel) start->biochem cetsa Cellular Target Engagement (CETSA) biochem->cetsa wnt Wnt Pathway Functional Assay (Luciferase Reporter) cetsa->wnt western Western Blot (Axin/β-catenin levels) wnt->western invivo In Vivo Efficacy (Xenograft Model) western->invivo

Caption: A tiered workflow for the identification and validation of biological targets.

Simplified Wnt/β-catenin Signaling Pathway and Point of Inhibition

Caption: Mechanism of Wnt pathway modulation via Tankyrase inhibition.

Conclusion and Future Directions

The structural alerts within this compound, when compared to known inhibitors, provide a strong rationale for prioritizing the investigation of its effects on the PARP superfamily, particularly TNKS1 and TNKS2. The experimental protocols detailed herein offer a robust framework for confirming this hypothesis, quantifying the compound's potency and selectivity, and elucidating its mechanism of action at a cellular level. Successful validation of this compound as a potent and selective TNKS inhibitor would position it as a promising candidate for further preclinical development as a targeted anticancer agent, especially for Wnt-driven malignancies. Subsequent studies should focus on comprehensive selectivity profiling, pharmacokinetic characterization, and in vivo efficacy studies in relevant cancer models.

References

Solubility of 4-bromo-6-fluoroisoquinolin-1(2H)-one in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-bromo-6-fluoroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a summary of qualitative solubility information for the target molecule and structurally related analogs. Furthermore, a detailed, generalized experimental protocol for determining the solubility of such compounds in organic solvents is presented. This guide also includes a visualization of the Poly (ADP-ribose) polymerase (PARP) signaling pathway, a key therapeutic target for many isoquinolinone-based inhibitors, to provide a relevant biological context for researchers in the field.

Introduction to this compound

This compound is a substituted isoquinolinone derivative. The isoquinolinone scaffold is a prominent structural motif in numerous biologically active compounds and is of significant interest to the pharmaceutical industry. These compounds have been particularly investigated for their role as inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP), which are crucial in DNA repair and cancer therapy. The solubility of such compounds in various organic solvents is a critical physicochemical property that influences their synthesis, purification, formulation, and biological screening.

Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound. However, qualitative solubility information is available for the parent compound and a closely related analog, which can provide valuable insights into its likely solubility profile.

Table 1: Qualitative Solubility of this compound and Related Compounds

Compound NameStructureSolventSolubility
4-bromo-6-fluoroisoquinolineMethanol, DMSOGood Solubility[1]
4-bromo-1-hydroxyisoquinolineEthanol, DMSOSlightly Soluble[2]

Based on this information, it is anticipated that this compound will exhibit solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as methanol and ethanol. The presence of the lactam function in the isoquinolinone ring, along with the halogen substituents, will influence its polarity and interactions with different solvents.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of a solid compound like this compound in various organic solvents using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Materials and Equipment
  • Test Compound (this compound)

  • A selection of organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane, Ethyl Acetate)

  • Analytical balance (accurate to ±0.01 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatic shaker or incubator capable of maintaining a constant temperature

  • Syringe filters (0.22 µm or 0.45 µm pore size, compatible with the chosen solvents)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification A Weigh excess compound B Add known volume of solvent A->B C Seal and vortex vials B->C D Incubate with shaking (e.g., 24-48h at 25°C) C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H J Calculate concentration H->J Compare peak area I Prepare calibration curve I->J

Figure 1: Experimental workflow for solubility determination.
Step-by-Step Procedure

  • Preparation of Vials: Add an excess amount of the test compound to several vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and vortex them to ensure good initial mixing. Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • HPLC Analysis: Analyze the diluted samples by HPLC. The mobile phase and column should be chosen to achieve good separation and peak shape for the test compound.

  • Calibration Curve: Prepare a series of standard solutions of the test compound of known concentrations and analyze them by HPLC to generate a calibration curve of peak area versus concentration.

  • Calculation: Determine the concentration of the compound in the diluted samples from the calibration curve. Calculate the solubility by taking into account the dilution factor.

Biological Context: PARP Signaling Pathway and Inhibition

Isoquinolinone derivatives are well-known inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

G cluster_dna_damage DNA Damage Response cluster_repair DNA Repair cluster_inhibition Therapeutic Intervention DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) chain synthesis PARP1->PAR Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_proteins SSBR Single-Strand Break Repair Repair_proteins->SSBR Inhibitor Isoquinolinone-based PARP Inhibitor Inhibitor->PARP1 Inhibition

Figure 2: Role of PARP1 in DNA repair and its inhibition.

Conclusion

References

Crystal Structure Analysis of 4-bromo-6-fluoroisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, the specific crystal structure of 4-bromo-6-fluoroisoquinolin-1(2H)-one is not publicly available in surveyed crystallographic databases. This guide provides a representative technical framework for its analysis, utilizing methodologies and data presentation formats derived from the crystallographic analysis of analogous bromo-substituted heterocyclic compounds. The quantitative data herein is illustrative and based on a representative structure to demonstrate the required analytical depth.

Introduction

Isoquinolin-1(2H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Their derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activity of these molecules by altering their steric and electronic profiles.

A detailed understanding of the three-dimensional atomic arrangement of this compound is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography is the definitive method for determining the solid-state structure of such compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions.[5][6][7] This guide outlines the comprehensive workflow for the crystal structure analysis of this compound, from synthesis and crystallization to data analysis and interpretation.

Synthesis and Crystallization

The synthesis of this compound can be approached through various established synthetic routes for isoquinolone derivatives. One potential pathway involves the cyclization of a suitably substituted 2-alkynyl benzyl azide, a method known to produce bromoisoquinolones.[8]

Illustrative Synthetic Scheme: A plausible synthetic route could start from 4-bromo-2-fluoro-6-methylaniline, which would undergo a series of reactions including diazotization, substitution to an azide, and subsequent cyclization and oxidation to yield the target compound.

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are paramount.[5][6] The most common method for obtaining such crystals is through slow evaporation of a saturated solution.

Experimental Protocol: Single Crystal Growth

  • Purification: The synthesized this compound powder is purified to >98% purity, typically by column chromatography or recrystallization.

  • Solvent Screening: A range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) are screened to identify one in which the compound has moderate solubility.

  • Preparation of Saturated Solution: A saturated solution is prepared by dissolving the compound in the chosen solvent, with gentle heating if necessary.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once well-formed, single crystals of sufficient size (typically >0.1 mm in all dimensions) are carefully harvested.[5][6]

X-ray Crystallography

The core of the structural analysis is single-crystal X-ray diffraction. This technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[6][9]

Data Collection

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

  • Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[9] Data collection is typically performed using ω and φ scans.

  • Data Processing: The collected raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

G DataCollection Diffraction Data Collection DataProcessing Data Processing & Reduction (Integration, Scaling, Absorption Correction) DataCollection->DataProcessing SpaceGroupDet Space Group Determination DataProcessing->SpaceGroupDet StructureSolution Structure Solution (e.g., Direct Methods) SpaceGroupDet->StructureSolution ModelBuilding Model Building & Refinement StructureSolution->ModelBuilding FinalValidation Final Structure Validation (e.g., CheckCIF) ModelBuilding->FinalValidation CIF Crystallographic Information File (CIF) FinalValidation->CIF

Caption: Workflow for X-ray Crystal Structure Determination.

Experimental Protocol: Structure Solution and Refinement

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares on F².

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its quality and chemical sense.

Results and Discussion

Crystallographic Data

The crystallographic data for a molecule like this compound would be summarized as follows. The table below presents representative data based on a similar bromo-substituted heterocyclic structure for illustrative purposes.

Table 1: Representative Crystal Data and Structure Refinement Details

ParameterValue
Chemical FormulaC₉H₅BrFNO
Formula Weight242.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.881 (2)
b (Å)11.923 (3)
c (Å)12.061 (3)
α (°)90
β (°)68.42 (1)
γ (°)90
Volume (ų)1246.3 (5)
Z4
Density (calculated) (Mg/m³)1.643
Absorption Coefficient (mm⁻¹)2.02
F(000)616
Crystal Size (mm³)0.15 x 0.05 x 0.04
Theta range for data collection (°)1.8 to 25.0
Reflections collected8845
Independent reflections3672 [R(int) = 0.019]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.0318, wR₂ = 0.0852
R indices (all data)R₁ = 0.0425, wR₂ = 0.0911

Note: Data is illustrative and based on a representative structure.[10]

Molecular Structure

The refined crystal structure would reveal the precise bond lengths and angles of the this compound molecule. The isoquinolinone core would likely be nearly planar. The analysis would focus on the planarity of the fused ring system and the orientation of the bromo and fluoro substituents.

Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative)

BondLength (Å)AngleValue (°)
Br1-C41.895(3)C3-C4-C4a118.5(2)
F1-C61.358(4)C5-C6-C7119.2(3)
O1-C11.235(3)N2-C1-C8a121.7(2)
N2-C11.372(4)C1-N2-C3124.1(3)
C3-C41.345(4)Br1-C4-C3120.9(2)

Note: Data is hypothetical and for illustrative purposes.

Supramolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. In the case of this compound, one would expect to observe N-H···O hydrogen bonds forming dimers or chains. Additionally, π–π stacking interactions between the aromatic rings and potentially halogen bonding involving the bromine atom could play a significant role in stabilizing the crystal packing. A detailed analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material.

Biological Relevance and Signaling Pathways

Isoquinoline derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways.[3] Compounds with this scaffold have been shown to target pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are critical in cell survival, proliferation, and inflammation.[3][11]

The structural information obtained from crystallography can aid in the design of more potent and selective inhibitors. For instance, understanding the precise geometry and electronic distribution of this compound can inform the design of analogues that better fit the binding pocket of a target protein, such as a kinase within the PI3K/Akt pathway.

G cluster_0 Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isoquinolinone Isoquinolinone Derivative Isoquinolinone->PI3K Isoquinolinone->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by an isoquinolinone derivative.

Conclusion

The crystal structure analysis of this compound, once determined, will provide invaluable insights into its molecular conformation and intermolecular interactions. This technical guide outlines the necessary experimental and analytical framework required for such an investigation. The detailed structural data will serve as a cornerstone for medicinal chemists and drug development professionals, enabling the rational design of novel therapeutics based on the isoquinolinone scaffold and accelerating the discovery of new treatments for a range of diseases.

References

The Discovery of 4-bromo-6-fluoroisoquinolin-1(2H)-one Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-bromo-6-fluoroisoquinolin-1(2H)-one scaffold is an emerging pharmacophore with significant potential in medicinal chemistry, particularly in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery of derivatives based on this core structure. While direct research on this specific scaffold is nascent, this document synthesizes information from structurally related compounds to propose viable synthetic routes, outline potential biological activities, and provide detailed experimental protocols. The strategic incorporation of a bromine atom at the 4-position and a fluorine atom at the 6-position is anticipated to confer advantageous physicochemical and pharmacological properties, including enhanced potency and metabolic stability. This guide serves as a foundational resource for researchers aiming to explore this promising class of compounds.

Proposed Synthetic Pathways for the this compound Core

The synthesis of the this compound core is not yet widely described in the literature. However, established methodologies for the synthesis of isoquinoline and isoquinolinone derivatives can be adapted. A plausible retrosynthetic analysis suggests two potential routes starting from commercially available precursors.

Route A: Pomeranz–Fritsch Reaction followed by Bromination and Oxidation

A potential synthetic approach involves the initial construction of the 6-fluoroisoquinoline core via a Pomeranz–Fritsch reaction, followed by subsequent bromination and oxidation to yield the desired isoquinolin-1(2H)-one.

Synthetic_Workflow_Pomeranz-Fritsch A 4-Fluoro-benzaldehyde C 6-Fluoroisoquinoline A->C Pomeranz-Fritsch Reaction B Aminoacetaldehyde diethyl acetal B->C D 4-Bromo-6-fluoroisoquinoline C->D Bromination E This compound D->E Oxidation

Caption: Proposed synthesis of the target scaffold via the Pomeranz–Fritsch reaction.

Route B: Bischler–Napieralski Reaction and Subsequent Functionalization

An alternative strategy employs the Bischler–Napieralski reaction to form a dihydroisoquinoline intermediate, which can then be functionalized and oxidized.

Synthetic_Workflow_Bischler-Napieralski A 2-(4-Fluorophenyl)ethylamine C N-[2-(4-Fluorophenyl)ethyl]acetamide A->C B Acetyl chloride B->C Acylation D 6-Fluoro-3,4-dihydroisoquinoline C->D Bischler-Napieralski Reaction E 4-Bromo-6-fluoro-3,4-dihydroisoquinoline D->E Bromination F This compound E->F Oxidation

Caption: An alternative synthetic route utilizing the Bischler–Napieralski reaction.

Potential Biological Activity and Data Presentation

Derivatives of the isoquinolin-1(2H)-one scaffold have shown promise as anticancer agents, with a notable mechanism of action being the inhibition of Poly(ADP-ribose) polymerase (PARP). The strategic placement of bromine and fluorine atoms on the core structure is anticipated to modulate this activity.

PARP Inhibition

The isoquinolin-1(2H)-one core is a known pharmacophore for PARP inhibitors. These inhibitors function by trapping PARP enzymes on DNA at sites of single-strand breaks, leading to replication fork collapse and cell death, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound Derivatives DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 BER Base Excision Repair PARP1->BER PARP_Trapping PARP1 Trapping PARP1->PARP_Trapping DNA_Repair DNA Repair BER->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 4-bromo-6-fluoro- isoquinolin-1(2H)-one Derivative Inhibitor->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: Signaling pathway of PARP inhibition by isoquinolin-1(2H)-one derivatives.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of isoquinolinone and bromo-substituted quinazolinone derivatives as potential proxies for the anticancer activity of this compound derivatives.

Table 1: Anticancer Activity of Isoquinolinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3-Biphenyl-N-methylisoquinolin-1-oneA549 (Lung)2.5[1]
3-Biphenyl-N-methylisoquinolin-1-oneSK-OV-3 (Ovarian)3.1[1]
3-Biphenyl-N-methylisoquinolin-1-oneSK-MEL-2 (Melanoma)4.2[1]
3-Biphenyl-N-methylisoquinolin-1-oneXF498 (CNS)3.8[1]
3-Biphenyl-N-methylisoquinolin-1-oneHCT-15 (Colon)4.5[1]

Table 2: Anticancer Activity of Bromo-Substituted Quinazolinone Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
8a 6-bromo-2-(ethylthio)-3-phenylquinazolin-4(3H)-oneMCF-7 (Breast)15.85 ± 3.32[2]
SW480 (Colon)17.85 ± 0.92[2]
8d 6-bromo-2-((3-methylbenzyl)thio)-3-phenylquinazolin-4(3H)-oneMCF-7 (Breast)59.15 ± 5.73[2]
SW480 (Colon)72.45 ± 2.90[2]
8e 6-bromo-2-((4-methylbenzyl)thio)-3-phenylquinazolin-4(3H)-oneMCF-7 (Breast)35.14 ± 6.87[2]
SW480 (Colon)63.15 ± 1.63[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position of the core scaffold provides a handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Experimental_Workflow_Suzuki Start Start Reactants Combine: - this compound - Boronic acid/ester - Palladium catalyst - Base - Solvent Start->Reactants Reaction Heat reaction mixture (e.g., 80-100 °C) Reactants->Reaction Monitoring Monitor progress (TLC or LC-MS) Reaction->Monitoring Workup Cool, dilute with organic solvent, wash with water and brine Monitoring->Workup Reaction Complete Purification Dry, concentrate, and purify (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane/water mixture)

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and heat the mixture to the desired temperature (typically 80-100 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

PARP1 Inhibition Assay (ELISA-based)

This assay measures the inhibition of PARP1 enzymatic activity.

Materials and Reagents:

  • Recombinant human PARP1 enzyme

  • Histone-coated microplate

  • Biotinylated NAD⁺

  • Activated DNA

  • Test compounds (derivatives of this compound)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer

Procedure:

  • Add assay buffer, activated DNA, and test compound to the wells of the histone-coated microplate.

  • Add PARP1 enzyme to initiate the reaction.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Add a mixture of NAD⁺ and biotinylated NAD⁺ and incubate.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the plate again.

  • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to a control without the inhibitor.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of structurally related compounds, the following logical relationships can be inferred to guide the design of novel this compound derivatives.

SAR_Logic Core 4-Bromo-6-fluoro- isoquinolin-1(2H)-one Core Position4 4-Bromo Position Core->Position4 Position6 6-Fluoro Position Core->Position6 Position2 N2-Position Core->Position2 Activity Anticancer Activity (e.g., PARP Inhibition) Position4->Activity Enables diversification via cross-coupling (e.g., Suzuki) Position6->Activity May enhance metabolic stability and binding affinity Position2->Activity Substitution with alkyl or aryl groups can modulate potency

Caption: Logical diagram of potential structure-activity relationships.

  • 4-Bromo Position: The bromine atom serves as a versatile synthetic handle for introducing a wide range of aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions. This allows for extensive exploration of the chemical space and optimization of interactions with the target protein.

  • 6-Fluoro Position: The fluorine atom is a common bioisostere for a hydrogen atom and can enhance metabolic stability, increase lipophilicity, and improve binding affinity through favorable interactions with the target.

  • N2-Position: Substitution at the nitrogen atom of the isoquinolinone ring with small alkyl or aryl groups can significantly impact the biological activity, as seen in related inhibitor series.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide has provided a foundational framework for initiating research in this area by proposing synthetic strategies, summarizing relevant biological data from analogous compounds, detailing key experimental protocols, and offering insights into potential structure-activity relationships. Further investigation into the synthesis and biological evaluation of derivatives of this core structure is warranted to fully elucidate their therapeutic potential.

References

A Predictive Analysis of the Mechanism of Action for 4-bromo-6-fluoroisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a predicted mechanism of action for 4-bromo-6-fluoroisoquinolin-1(2H)-one. As of the latest available data, this specific compound has not been extensively studied, and therefore, the information provided is based on the known biological activities of structurally related isoquinolin-1(2H)-one derivatives. The experimental protocols and data presented are representative of those used for similar compounds and should be adapted and validated for this compound.

Introduction

The isoquinolin-1(2H)-one scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties.[1][2] Derivatives of this core structure have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] this compound is a halogenated derivative of this scaffold.[4] While direct biological data for this specific molecule is not currently available in the public domain, its structural features suggest that it may share mechanisms of action with other well-characterized isoquinolinones. This guide provides a predictive analysis of its potential biological activities, focusing on two plausible mechanisms: phosphodiesterase (PDE) inhibition and antimicrobial activity.

Predicted Mechanism of Action: Phosphodiesterase Inhibition

Several isoquinoline derivatives have been shown to act as inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] Inhibition of PDEs leads to an increase in intracellular levels of these second messengers, which can have various downstream effects, including smooth muscle relaxation, reduced inflammation, and inhibition of platelet aggregation.[5]

The predicted signaling pathway for this compound as a PDE inhibitor is illustrated below. Inhibition of PDE leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a cellular response.

PDE_Inhibition_Pathway Compound This compound PDE Phosphodiesterase (PDE) Compound->PDE Inhibition AMP AMP PDE->AMP Hydrolysis ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Activation cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Targets PKA->Downstream Phosphorylation Response Cellular Response (e.g., Anti-inflammatory effects, Vasodilation) Downstream->Response

Caption: Predicted signaling pathway of this compound as a PDE inhibitor.

The following table summarizes the in vitro activity of a representative isoquinoline derivative, 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b), as a PDE inhibitor.[5]

ParameterValue (IC50)Description
cAMP Phosphodiesterase Inhibition11 ± 5 µMConcentration for 50% inhibition of high-affinity cAMP PDE.[5]
Cytosolic Calcium Elevation Inhibition9 ± 4 µMConcentration for 50% inhibition of thrombin-induced calcium elevation.[5]

This protocol describes a general method for assessing the PDE inhibitory activity of a test compound.

  • Enzyme Preparation: Recombinant human PDE isoforms are used.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

  • Compound Dilution: Prepare serial dilutions of this compound in DMSO.

  • Reaction Initiation: In a 96-well plate, mix the PDE enzyme, the test compound at various concentrations, and the assay buffer. Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 N HCl).

  • Detection: The amount of remaining cAMP or cGMP is quantified using a suitable method, such as a competitive enzyme immunoassay (EIA) or a fluorescence polarization (FP) assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Predicted Mechanism of Action: Antimicrobial Activity

Derivatives of the 1(2H)-isoquinolinone scaffold have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1] The proposed mechanism for some of these compounds involves the perturbation of essential bacterial macromolecule synthesis.[1]

The predicted logical flow of the antimicrobial action of this compound is depicted below. The compound is hypothesized to interfere with key bacterial cellular processes, leading to the inhibition of growth.

Antimicrobial_Action Compound This compound Target Bacterial Target (e.g., DNA Gyrase, FtsZ) Compound->Target Binding/Inhibition Macromolecule Macromolecule Synthesis (e.g., DNA replication, Cell wall synthesis) Target->Macromolecule Disruption Growth Bacterial Growth Inhibition Macromolecule->Growth MOA_Prediction_Workflow Start Start: Novel Compound (this compound) Screening High-Throughput Screening (Phenotypic or Target-based) Start->Screening Hit Hit Identification (e.g., Antimicrobial activity) Screening->Hit Target_ID Target Identification (e.g., Affinity chromatography, Genetic screens) Hit->Target_ID Pathway Pathway Analysis (e.g., Transcriptomics, Proteomics) Target_ID->Pathway Validation Mechanism Validation (e.g., In vitro enzyme assays, In vivo models) Pathway->Validation End End: Elucidated MOA Validation->End

References

Methodological & Application

Application Notes and Protocols for the Use of 4-bromo-6-fluoroisoquinolin-1(2H)-one in Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-bromo-6-fluoroisoquinolin-1(2H)-one as a versatile starting material for the synthesis of potent enzyme inhibitors. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to generate diverse libraries of substituted isoquinolinones. These derivatives are of significant interest in drug discovery, particularly for targeting enzymes such as Poly (ADP-ribose) polymerase (PARP) and various protein kinases.

Biological Context: Targeting Key Signaling Pathways

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure provides an excellent framework for positioning functional groups to interact with the active sites of enzymes.

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted therapy for certain cancers.[1][2] The isoquinolinone core can mimic the nicotinamide moiety of the NAD+ cofactor that binds to the active site of PARP.

Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Small molecule kinase inhibitors often target the ATP-binding site of the kinase. The 4- and 6-positions of the isoquinolinone scaffold can be functionalized to introduce substituents that occupy this pocket and interact with key residues, leading to potent and selective inhibition.[5][6]

Chemical Reactivity and Synthetic Strategy

The this compound molecule offers two primary points for diversification. The bromine atom at the 4-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The fluorine atom at the 6-position, while generally less reactive in palladium catalysis, can influence the electronic properties of the molecule and may be a site for nucleophilic aromatic substitution under specific conditions.

A general synthetic strategy involves the functionalization of the 4-position via Suzuki-Miyaura coupling or Buchwald-Hartwig amination to generate a library of diverse inhibitors.

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve optimal yields.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general method for the palladium-catalyzed coupling of this compound with various boronic acids or their esters.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid derivative, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a variety of primary and secondary amines.[9][10][11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables present representative data for inhibitors synthesized from this compound. Please note that this data is illustrative and may not represent actual experimental values.

Table 1: Suzuki-Miyaura Coupling Products and PARP1 Inhibition

Compound IDR Group (from Boronic Acid)Yield (%)PARP1 IC₅₀ (nM)
IQ-S1 Phenyl78150
IQ-S2 4-Methoxyphenyl8295
IQ-S3 3-Pyridyl6578
IQ-S4 2-Thienyl71110

Table 2: Buchwald-Hartwig Amination Products and Kinase Inhibition

Compound IDNHR¹R² (from Amine)Yield (%)Kinase TargetIC₅₀ (nM)
IQ-B1 Morpholine85EGFR25
IQ-B2 Piperidine88VEGFR240
IQ-B3 Aniline75JAK260
IQ-B4 Benzylamine79RET35

Visualizations

Signaling_Pathway_PARP PARP Inhibition Signaling Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes using Replication_Fork Stalled Replication Fork PARP1->Replication_Fork resolves NAD NAD+ NAD->PARP1 Repair_Complex DNA Repair Complex PAR->Repair_Complex recruits Repair_Complex->DNA_Damage repairs DSB Double-Strand Break Replication_Fork->DSB leads to Apoptosis Apoptosis DSB->Apoptosis induces in HR deficient cells Inhibitor Isoquinolinone-based PARP Inhibitor Inhibitor->PARP1 inhibits

Caption: Simplified PARP1 signaling pathway and mechanism of inhibition.

Suzuki_Workflow Suzuki-Miyaura Coupling Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start This compound + Boronic Acid Derivative + Pd Catalyst + Base Inert Evacuate & Backfill with Inert Gas Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat (80-100 °C) 4-24 hours Solvent->Heat Cool Cool to RT Heat->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 4-Aryl-6-fluoroisoquinolin-1(2H)-one Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Workflow Buchwald-Hartwig Amination Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Start Pd Precatalyst + Ligand + Base Solvent Add Anhydrous Solvent Start->Solvent Reactants Add this compound + Amine Solvent->Reactants Heat Heat (90-110 °C) 12-24 hours Reactants->Heat Cool Cool to RT Heat->Cool Filter Filter through Celite Cool->Filter Workup Aqueous Workup & Extraction Filter->Workup Purify Column Chromatography Workup->Purify Product Pure 4-Amino-6-fluoroisoquinolin-1(2H)-one Purify->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: 4-Bromo-6-fluoroisoquinolin-1(2H)-one as a Chemical Probe for Target Protein Identification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a hypothetical application of 4-bromo-6-fluoroisoquinolin-1(2H)-one as a chemical probe. Due to the limited publicly available data on the specific biological activity of this compound, this document is intended to serve as a template and guide for researchers, scientists, and drug development professionals based on established principles of chemical biology and proteomics.

Application Notes

1. Introduction

This compound is a halogenated isoquinolinone derivative. The isoquinolinone scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of kinases, proteases, and other enzymes.[1][2][3][4][5] This suggests that this compound could serve as a starting point for the development of a chemical probe to identify and validate novel protein targets for drug discovery.

This document outlines the design and application of a hypothetical chemical probe, BF-IQ-1-yne , derived from this compound for the identification of its protein targets using affinity-based protein profiling (ABPP).

2. Probe Design and Rationale

To function as a chemical probe, this compound is modified to include a bioorthogonal handle for "click" chemistry. The proposed probe, BF-IQ-1-yne , incorporates a terminal alkyne group. This modification allows for the covalent attachment of a reporter tag, such as biotin (for affinity purification) or a fluorophore (for imaging), after the probe has bound to its target proteins in a biological sample.

The alkyne group is positioned on the nitrogen at the 2-position of the isoquinolinone ring via a short alkyl linker. This position is often synthetically accessible and may have a minimal impact on the binding of the core scaffold to its target protein.

3. Hypothetical Target and Biological Activity

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a specific class of kinases involved in a cancer-related signaling pathway. The following data tables present hypothetical, yet plausible, quantitative data for the parent compound and the derived chemical probe.

Data Presentation

Table 1: Physicochemical Properties of this compound and BF-IQ-1-yne

PropertyThis compoundBF-IQ-1-yne (Hypothetical Probe)
CAS Number 1227607-99-9N/A
Molecular Formula C₉H₅BrFNOC₁₃H₉BrFN₂O
Molecular Weight ( g/mol ) 242.04321.13
Appearance SolidSolid
Purity >95%>95%
Solubility Soluble in DMSOSoluble in DMSO

Table 2: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B250
Kinase C1500
Kinase D>10000
Kinase E>10000

Table 3: Hypothetical Protein Hits Identified by Affinity Purification-Mass Spectrometry using BF-IQ-1-yne

Protein ID (UniProt)Protein NameSpectral Counts (Probe)Spectral Counts (Control)Fold Enrichment
P00533Epidermal growth factor receptor (EGFR)152530.4
P04626Serine/threonine-protein kinase A-Raf (ARAF)120815.0
Q02750Mitogen-activated protein kinase kinase 1 (MAP2K1)85108.5
P27361Mitogen-activated protein kinase 3 (MAPK3/ERK1)78126.5

Mandatory Visualizations

G cluster_0 Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK BF-IQ-1 Inhibition ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: Hypothetical MAPK/ERK signaling pathway targeted by BF-IQ-1.

G cluster_workflow Experimental Workflow A 1. Cell Lysate Preparation B 2. Incubation with BF-IQ-1-yne Probe A->B C 3. Click Chemistry with Biotin-Azide B->C D 4. Streptavidin Affinity Purification C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Protein Identification & Quantification F->G

Caption: Workflow for target identification using BF-IQ-1-yne.

G cluster_core Binding Moiety cluster_linker Spacer cluster_handle Bioorthogonal Handle probe Isoquinolinone Core Linker Alkyne Handle core_desc Binds to Target Protein probe:f0->core_desc linker_desc Provides Flexibility probe:f1->linker_desc handle_desc Enables 'Click' Reaction probe:f2->handle_desc

Caption: Logical design of the BF-IQ-1-yne chemical probe.

Experimental Protocols

Protocol 1: Synthesis of BF-IQ-1-yne (Hypothetical)

This protocol outlines a plausible synthetic route to BF-IQ-1-yne from this compound.

  • Materials: this compound, propargyl bromide, potassium carbonate, dimethylformamide (DMF), ethyl acetate, hexane, brine.

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Add propargyl bromide (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at 50°C for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield BF-IQ-1-yne.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Affinity-Based Protein Profiling (ABPP)

This protocol describes the use of BF-IQ-1-yne to label and enrich target proteins from a cell lysate.

  • Cell Culture and Lysate Preparation:

    • Culture cells of interest (e.g., a human cancer cell line) to ~80-90% confluency.

    • Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).

    • Pellet cells by centrifugation (500 x g, 5 min, 4°C).

    • Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Probe Labeling:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Add BF-IQ-1-yne (from a 10 mM DMSO stock) to the lysate to a final concentration of 1-10 µM.

    • For a negative control, add an equivalent volume of DMSO.

    • For a competition control, pre-incubate the lysate with a 100-fold excess of this compound for 30 minutes before adding the probe.

    • Incubate all samples for 1 hour at 37°C with gentle agitation.

  • Click Chemistry:

    • Prepare a "click" reaction cocktail containing:

      • Biotin-azide (final concentration 100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

      • Copper(II) sulfate (final concentration 1 mM)

    • Add the click cocktail to the labeled lysate and incubate for 1 hour at room temperature.

  • Affinity Purification:

    • Equilibrate streptavidin-coated magnetic beads by washing three times with lysis buffer.

    • Add the equilibrated beads to the lysate and incubate for 2 hours at 4°C with rotation.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively:

      • Twice with lysis buffer containing 0.1% SDS.

      • Twice with 50 mM ammonium bicarbonate.

Protocol 3: Sample Preparation for Mass Spectrometry

  • On-Bead Digestion:

    • Resuspend the washed beads in 50 mM ammonium bicarbonate.

    • Reduce the proteins by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the proteins by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add sequencing-grade trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[6][7][8]

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Search the raw MS data against a human protein database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the control samples.

Protocol 4: Target Validation by Western Blot

  • Procedure:

    • Perform the ABPP experiment as described in Protocol 2.

    • After affinity purification and washing, elute the bound proteins from the streptavidin beads by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against a candidate target protein identified by mass spectrometry.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Confirm the specific pulldown of the target protein in the probe-treated sample and its reduction in the competition control.

References

Application Notes and Protocols for the Functionalization of 4-bromo-6-fluoroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of 4-bromo-6-fluoroisoquinolin-1(2H)-one, a valuable scaffold in medicinal chemistry. The presence of bromo and fluoro substituents, along with the isoquinolinone core, offers multiple avenues for diversification to generate novel compounds for drug discovery and development. The following sections detail protocols for N-alkylation and various palladium-catalyzed cross-coupling reactions at the C4-position.

N-Alkylation of this compound

The nitrogen atom of the isoquinolinone ring can be readily alkylated to introduce a variety of substituents. This modification can significantly impact the pharmacological properties of the resulting compounds.

Experimental Protocol: N-Alkylation

A general procedure for the N-alkylation of isoquinolin-1-ones involves the use of an alkyl halide and a suitable base in a polar aprotic solvent.[1][2]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.2-1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.3 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative N-Alkylation Reactions

Alkyl HalideBaseSolventTemperature (°C)Typical Yield (%)
Methyl iodideK₂CO₃DMF2585-95
Ethyl bromideK₂CO₃DMF6080-90
Benzyl bromideNaHTHF2590-98
Propargyl bromideK₂CO₃MeCN5075-85

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom at the C4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and other functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 4-position of the isoquinolinone and various aryl or heteroaryl boronic acids or esters.[3][4][5][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (or its N-alkylated derivative)

  • Arylboronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidPalladium CatalystBaseSolventTemperature (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9075-90
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O10080-95
Pyridine-3-boronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O10060-80
Thiophene-2-boronic acidPdCl₂(dppf)K₂CO₃Toluene/H₂O9070-85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the C4-position.[8][9][10]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound derivative

  • Amine (primary or secondary) (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos) (1.2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.2-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the this compound derivative and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Heat the mixture with stirring to the required temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Table 3: Representative Buchwald-Hartwig Amination Reactions

AminePalladium Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10070-90
AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane11065-85
BenzylaminePd₂(dba)₃ / BINAPNaOtBuToluene10075-92
PiperidinePd(OAc)₂ / XantphosCs₂CO₃Dioxane11070-88
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C4-position and a terminal alkyne.[11][12][13][14]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound derivative

  • Terminal alkyne (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the this compound derivative and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

  • Stir the reaction at room temperature or heat as necessary (e.g., 25-80 °C).

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.

  • Separate the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Table 4: Representative Sonogashira Coupling Reactions

Terminal AlkynePalladium CatalystCo-catalystBase/SolventTemperature (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N/THF2580-95
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPA/DMF6075-90
1-HexynePd(PPh₃)₂Cl₂CuIEt₃N/THF4070-85
Propargyl alcoholPd(PPh₃)₄CuIEt₃N/DMF5065-80
Heck Coupling

The Heck coupling reaction can be used to introduce alkenyl groups at the C4-position by reacting the bromo-isoquinolinone with an alkene.[15][16][17][18][19]

Experimental Protocol: Heck Coupling

Materials:

  • This compound derivative

  • Alkene (e.g., styrene, n-butyl acrylate) (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.2-2.0 eq)

  • Solvent (e.g., DMF, MeCN)

Procedure:

  • Combine the this compound derivative, palladium catalyst, and base in a reaction vessel.

  • Add the solvent and the alkene under an inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Table 5: Representative Heck Coupling Reactions

AlkenePalladium CatalystBaseSolventTemperature (°C)Typical Yield (%)
StyrenePd(OAc)₂Et₃NDMF10060-80
n-Butyl acrylatePd(PPh₃)₄K₂CO₃MeCN9070-85
AcrylonitrilePd(OAc)₂Et₃NDMF10055-75
4-VinylpyridinePd(PPh₃)₄K₂CO₃MeCN9060-75
Palladium-Catalyzed Cyanation

The bromo group at the C4-position can be displaced by a cyanide group using a palladium catalyst and a cyanide source.[20][21][22][23][24]

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

  • This compound derivative

  • Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) (0.5-1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., dppf)

  • Solvent (e.g., DMF, DMA)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the this compound derivative, palladium catalyst, ligand (if used), and cyanide source.

  • Add the degassed solvent.

  • Heat the reaction mixture to the required temperature (e.g., 100-140 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, and carefully quench with an appropriate aqueous solution (e.g., sodium hypochlorite for excess cyanide).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Table 6: Representative Palladium-Catalyzed Cyanation Reactions

Cyanide SourcePalladium Catalyst/LigandSolventTemperature (°C)Typical Yield (%)
Zn(CN)₂Pd(PPh₃)₄DMF12070-90
K₄[Fe(CN)₆]Pd₂(dba)₃ / dppfDMA13065-85

Visualizing the Functionalization Pathways

The following diagrams illustrate the logical workflow for the functionalization of this compound.

Functionalization_Workflow cluster_n_alkylation N-Alkylation cluster_c4_functionalization C4-Functionalization start This compound N_Alkylation N-Alkylated Product start->N_Alkylation R-X, Base Suzuki Suzuki-Miyaura (Aryl, Heteroaryl) start->Suzuki ArB(OH)₂, Pd cat., Base Buchwald Buchwald-Hartwig (Amine) start->Buchwald R₂NH, Pd cat., Base Sonogashira Sonogashira (Alkyne) start->Sonogashira R-C≡CH, Pd/Cu cat., Base Heck Heck (Alkene) start->Heck Alkene, Pd cat., Base Cyanation Cyanation (Nitrile) start->Cyanation CN source, Pd cat. N_Alkylation->Suzuki ArB(OH)₂, Pd cat., Base N_Alkylation->Buchwald R₂NH, Pd cat., Base N_Alkylation->Sonogashira R-C≡CH, Pd/Cu cat., Base N_Alkylation->Heck Alkene, Pd cat., Base N_Alkylation->Cyanation CN source, Pd cat.

Caption: Workflow for N-alkylation and C4-functionalization.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle Pd0_S Pd(0)Lₙ OxAdd_S R-Pd(II)Lₙ-Br Pd0_S->OxAdd_S Oxidative Addition (R-Br) Transmetal_S R-Pd(II)Lₙ-Ar OxAdd_S->Transmetal_S Transmetalation (ArB(OH)₂, Base) RedElim_S Product (R-Ar) Transmetal_S->RedElim_S Reductive Elimination RedElim_S->Pd0_S Pd0_B Pd(0)Lₙ OxAdd_B R-Pd(II)Lₙ-Br Pd0_B->OxAdd_B Oxidative Addition (R-Br) AmineCoord_B [R-Pd(II)Lₙ(HNR'₂)]⁺Br⁻ OxAdd_B->AmineCoord_B Amine Coordination RedElim_B Product (R-NR'₂) AmineCoord_B->RedElim_B Deprotonation & Reductive Elimination RedElim_B->Pd0_B

Caption: Simplified catalytic cycles for key C-C and C-N bond formations.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-6-fluoroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Reaction Principle

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of this heterocyclic system have shown potential as kinase inhibitors, PARP inhibitors, and hypoxia-inducible factor-1 (HIF-1) signaling inhibitors, making them attractive targets for drug discovery programs in oncology and inflammatory diseases.[3][4][5][6][7]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds.[8][9] It is an indispensable tool in modern organic synthesis, allowing for the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester.[8][10] This reaction is highly valued in drug development for its mild conditions, tolerance of various functional groups, and the vast commercial availability of boronic acid building blocks.[11][12]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4-bromo-6-fluoroisoquinolin-1(2H)-one with various (hetero)arylboronic acids. The reaction facilitates the substitution of the bromine atom at the C4-position to generate novel 4-aryl-6-fluoroisoquinolin-1(2H)-one derivatives, which are of significant interest for screening in drug discovery programs.

General Reaction Scheme:

General reaction scheme for the Suzuki coupling of this compound

Application Notes

The success of the Suzuki coupling reaction with this compound hinges on the careful selection of the catalyst, base, and solvent system.

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[11][13] While both are effective, Pd(dppf)Cl₂ has been shown to be an excellent choice for similar substrates, often providing high yields in shorter reaction times.[13][14] Catalyst loading typically ranges from 1-5 mol%.[8]

  • Base: An appropriate base is crucial for the transmetalation step of the catalytic cycle.[10][15] Inorganic bases are commonly used, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being effective choices.[13][14][16] The selection of the base can depend on the specific boronic acid used and the presence of any base-sensitive functional groups. Typically, 2-3 equivalents of the base are used.

  • Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), and tetrahydrofuran (THF).[9][13][14] A degassed solvent system, often in a 4:1 to 10:1 ratio of organic solvent to water, is standard practice to maintain an inert atmosphere and prevent catalyst degradation.[2][17]

  • Reaction Temperature: The reaction is generally heated to ensure a reasonable reaction rate, with temperatures typically ranging from 80 °C to 100 °C.[14][16][18] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the point of completion.[1][16]

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative conditions for Suzuki coupling reactions on analogous bromo-substituted quinolinone and isoquinoline systems to provide a baseline for optimization.

SubstrateArylboronic AcidPd Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃ (2.0)DME802High[13]
5-Bromonicotinic acidPhenylboronic acidPd(dppf)Cl₂K₂CO₃DME802High[14]
2-Aryl-4-chloro-3-iodoquinoline4-Fluorophenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2M)DMF80-9048Moderate[18]
6-Bromoisoquinoline-1-carbonitrile3-Pyridylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)1001675[2]
6-Bromo-4-chloroquinoline-3-carbonitrilePhenylboronic acidPd(dppf)Cl₂ (3%)Na₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-904-12High[17]

Detailed Experimental Protocol

This protocol provides a general step-by-step procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).[17]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[16][19] This is critical to prevent the oxidation and deactivation of the palladium catalyst.[2]

  • Solvent Addition: Under a positive flow of inert gas, add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 v/v ratio) via syringe.[17]

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to 80-90 °C and stir the mixture vigorously.[17]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[2][19]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[19] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[16]

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1][16]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-fluoroisoquinolin-1(2H)-one.[16][17]

Visualizations

Suzuki-Miyaura Catalytic Cycle cluster_in1 cluster_in2 cluster_out pd0 Pd(0)L₂ pd2_add R¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition center pd2_trans R¹-Pd(II)L₂-R² pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination boronate [R²-B(OH)₃]⁻ arx R¹-X (Aryl Halide) arb R²-B(OH)₂ + Base product R¹-R² (Coupled Product) Experimental Workflow setup 1. Reaction Setup - Add reagents & catalyst to flask inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent 3. Solvent Addition - Add degassed dioxane/water inert->solvent heat 4. Reaction - Heat at 80-90 °C - Monitor by TLC/LC-MS solvent->heat workup 5. Workup - Cool to RT - Dilute with EtOAc & water heat->workup extract 6. Extraction - Separate organic layer - Extract aqueous layer (2x) workup->extract dry 7. Drying & Concentration - Wash with brine, dry over Na₂SO₄ - Concentrate under vacuum extract->dry purify 8. Purification - Flash column chromatography dry->purify product Pure 4-Aryl-6-fluoro- isoquinolin-1(2H)-one purify->product

References

Application Notes and Protocols for 4-bromo-6-fluoroisoquinolin-1(2H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-bromo-6-fluoroisoquinolin-1(2H)-one as a fragment in fragment-based drug discovery (FBDD). The protocols outlined below are based on established biophysical screening techniques commonly employed in FBDD campaigns.

Application Notes

The isoquinolinone scaffold is a valuable starting point in drug discovery, particularly for the development of kinase inhibitors.[1][2] Fragment-based drug discovery (FBDD) is a powerful method for identifying low molecular weight compounds that can be optimized into potent drug candidates.[2][3] The fragment, this compound, possesses several key features that make it an attractive candidate for FBDD campaigns:

  • Privileged Scaffold: The isoquinolinone core is a well-established pharmacophore found in numerous biologically active molecules.

  • Vectors for Elaboration: The presence of a bromine atom at the 4-position and a fluorine atom at the 6-position provides two distinct vectors for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of a library of analogues.[4]

  • Ideal Fragment Properties: With a molecular weight of approximately 242.04 g/mol , it adheres to the "Rule of Three," a common guideline for fragment-like properties.[5]

  • Potential for Specific Interactions: The fluorine atom can engage in favorable halogen bond interactions with protein targets, potentially enhancing binding affinity and selectivity.

This fragment can be utilized in screening campaigns against a variety of protein targets, including kinases, proteases, and epigenetic targets, where the isoquinolinone scaffold has shown promise.

Quantitative Data Summary

The following table represents hypothetical, yet realistic, data that could be obtained from a fragment screening campaign involving this compound against a hypothetical kinase target.

Fragment IDChemical StructureMolecular Weight ( g/mol )Primary Screen (ΔTm in °C)Secondary Screen (NMR CSP in ppm)Binding Affinity (Kd in µM)Ligand Efficiency (LE)
BF-IQ-1 This compound242.042.50.152500.35
Analogue 1a 4-(phenyl)-6-fluoroisoquinolin-1(2H)-one239.243.10.201500.38
Analogue 1b 4-bromo-6-(methoxy)isoquinolin-1(2H)-one253.082.80.182000.36
  • ΔTm: Change in melting temperature from a thermal shift assay.

  • NMR CSP: Chemical Shift Perturbation observed in an NMR-based screen.

  • Kd: Dissociation constant determined by Isothermal Titration Calorimetry (ITC).

  • LE: Ligand Efficiency, a measure of binding energy per heavy atom.

Experimental Protocols

Detailed methodologies for key experiments in a typical FBDD workflow are provided below.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

Objective: To identify initial fragment hits that bind to the target protein by measuring changes in protein thermal stability.

Materials:

  • Target protein stock solution (e.g., 1 mg/mL in 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound stock solution (100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument

Method:

  • Prepare a master mix containing the target protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

  • Dispense 24.5 µL of the master mix into each well of a 96-well plate.

  • Add 0.5 µL of the fragment stock solution to the appropriate wells to achieve a final fragment concentration of 200 µM. For the negative control, add 0.5 µL of DMSO.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Incubate the plate at room temperature for 15 minutes.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while monitoring fluorescence.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) in the presence of the fragment indicates binding.

Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To validate the hits from the primary screen and gain initial structural insights into the binding event using ligand-observed or protein-observed NMR techniques.[6] The following protocol describes a Saturation Transfer Difference (STD) NMR experiment.

Materials:

  • Target protein stock solution (e.g., 50 µM in PBS, pH 7.4, in 99.9% D2O)

  • This compound stock solution (10 mM in d6-DMSO)

  • NMR tubes

  • NMR spectrometer (≥ 600 MHz)

Method:

  • Prepare the NMR sample by adding the target protein to a final concentration of 20 µM and the fragment to a final concentration of 200 µM in the NMR buffer.

  • Transfer the sample to an NMR tube.

  • Acquire a 1D proton NMR spectrum as a reference.

  • Set up the STD NMR experiment with on-resonance saturation of a protein resonance (e.g., -1.0 ppm) and off-resonance saturation (e.g., 40 ppm).

  • Acquire the STD NMR spectrum.

  • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.

  • The presence of signals in the STD difference spectrum corresponding to the fragment protons confirms binding.

Protocol 3: Affinity Determination using Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively characterize the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the fragment-protein interaction.[7]

Materials:

  • Target protein solution (e.g., 50 µM in 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound solution (e.g., 1 mM in the same buffer with 5% DMSO)

  • Isothermal Titration Calorimeter

Method:

  • Thoroughly degas both the protein and fragment solutions.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the fragment solution into the injection syringe.

  • Set the experimental parameters (e.g., temperature at 25 °C, stirring speed at 750 rpm, injection volume of 2 µL, spacing between injections of 150 seconds).

  • Perform an initial injection of 0.4 µL, followed by a series of 19 injections of 2 µL.

  • Record the heat changes upon each injection.

  • Integrate the raw data to obtain a binding isotherm.

  • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Visualizations

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_prep Preparation cluster_screening Screening & Validation cluster_optimization Optimization Target_Prep Target Protein Preparation Primary_Screen Primary Screen (e.g., DSF) Target_Prep->Primary_Screen Fragment_Lib Fragment Library (including BF-IQ-1) Fragment_Lib->Primary_Screen Hit_Triage Hit Triage & Prioritization Primary_Screen->Hit_Triage Hits Secondary_Screen Secondary Screen (e.g., NMR) Hit_Triage->Secondary_Screen Validation Validation & Affinity (e.g., ITC) Secondary_Screen->Validation Validated Hits Structural_Bio Structural Biology (X-ray, Cryo-EM) Validation->Structural_Bio SBDD Structure-Based Drug Design Structural_Bio->SBDD Lead_Opt Lead Optimization SBDD->Lead_Opt Design Cycle Lead_Opt->SBDD Candidate Drug Candidate Lead_Opt->Candidate

Caption: A typical workflow for a fragment-based drug discovery campaign.

Hypothetical Kinase Signaling Pathway

Kinase_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase (Hypothetical) Receptor->Target_Kinase activates Substrate Substrate Protein Target_Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Cell_Proliferation Cell Proliferation Phospho_Substrate->Cell_Proliferation Inhibitor Inhibitor (derived from BF-IQ-1) Inhibitor->Target_Kinase inhibits

Caption: A hypothetical signaling pathway targeted by an inhibitor derived from the fragment.

Screening Cascade Logic

Caption: A logical flow diagram of a typical biophysical screening cascade in FBDD.

References

Application Notes and Protocols: 4-bromo-6-fluoroisoquinolin-1(2H)-one as a Key Intermediate for Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-bromo-6-fluoroisoquinolin-1(2H)-one as a versatile intermediate in the synthesis of novel neuroprotective agents. The focus is on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of compounds showing significant promise in mitigating neuronal damage in various neurological disorders.

Introduction

This compound is a key heterocyclic building block for the synthesis of a variety of biologically active molecules. Its substituted isoquinolinone core is a recognized pharmacophore in numerous enzyme inhibitors, including potent inhibitors of Poly(ADP-ribose) polymerase (PARP). Overactivation of PARP enzymes is a critical factor in the pathophysiology of neuronal damage following ischemic stroke and in neurodegenerative diseases like Alzheimer's.[1][2] By inhibiting PARP, the cellular energy depletion cascade can be halted, thus protecting neurons from cell death.[2][3]

The bromine atom at the 4-position and the fluorine atom at the 6-position of the isoquinolinone scaffold offer strategic advantages for medicinal chemistry. The bromo group provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, allowing for the exploration of the chemical space around the core structure to optimize potency and selectivity. The fluoro group can enhance metabolic stability and brain permeability, crucial properties for centrally acting neuroprotective agents.

This document outlines the synthetic route to this compound, methods for its derivatization into potential PARP inhibitors, and detailed protocols for evaluating the neuroprotective efficacy of the synthesized compounds.

Data Presentation: Neuroprotective Efficacy of Isoquinolinone-Based PARP Inhibitors

The following tables summarize the in vitro and in vivo efficacy of representative isoquinolinone-based PARP inhibitors, demonstrating the potential of derivatives synthesized from this compound.

CompoundPARP-1 IC50 (µM)Neuroprotective EffectModel SystemReference
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)0.45 ± 0.1Significant attenuation of neuronal injuryOxygen and Glucose Deprivation (OGD) in vitro[3]
5-hydroxy TIQ-A derivative0.39 ± 0.19Significant attenuation of neuronal injuryOxygen and Glucose Deprivation (OGD) in vitro[3]
5-methoxy TIQ-A derivative0.21 ± 0.12Significant attenuation of neuronal injuryOxygen and Glucose Deprivation (OGD) in vitro[3]
HYDAMTIQNot specifiedUp to 75% reduction in infarct volumeTransient Middle Cerebral Artery Occlusion (tMCAO) in rats[4]
DAMTIQNot specified~70% reduction in infarct volumeTransient Middle Cerebral Artery Occlusion (tMCAO) in rats[4]
5-Aminoisoquinolinone (5-AIQ)Not specifiedUpregulation of anti-inflammatory and downregulation of inflammatory parameters in T cellsBTBR mouse model of autism[5]

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound 2-bromo-4-fluorobenzaldehyde 2-bromo-4-fluorobenzaldehyde Wittig_Reaction Wittig Reaction (e.g., with (carbethoxymethylene)triphenylphosphorane) 2-bromo-4-fluorobenzaldehyde->Wittig_Reaction Step 1 Ethyl_cinnamate_derivative Ethyl (E)-3-(2-bromo-4-fluorophenyl)acrylate Wittig_Reaction->Ethyl_cinnamate_derivative Azide_Formation Azide Formation (e.g., with NaN3) Ethyl_cinnamate_derivative->Azide_Formation Step 2 Azidocinnamate_derivative Ethyl (Z)-2-azido-3-(2-bromo-4-fluorophenyl)acrylate Azide_Formation->Azidocinnamate_derivative Thermal_Cyclization Thermal Cyclization (e.g., reflux in high-boiling solvent) Azidocinnamate_derivative->Thermal_Cyclization Step 3 Target_Intermediate This compound Thermal_Cyclization->Target_Intermediate

Caption: Proposed synthesis of the target intermediate.

Step 1: Wittig Reaction

  • To a solution of (carbethoxymethylene)triphenylphosphorane in an appropriate solvent (e.g., dichloromethane), add 2-bromo-4-fluorobenzaldehyde.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Purify the crude product by column chromatography to yield ethyl (E)-3-(2-bromo-4-fluorophenyl)acrylate.

Step 2: Azide Formation

  • Dissolve the acrylate derivative in a suitable solvent (e.g., DMF).

  • Add sodium azide and stir the mixture at an elevated temperature.

  • Monitor the reaction by TLC. Upon completion, extract the product and purify by column chromatography to obtain ethyl (Z)-2-azido-3-(2-bromo-4-fluorophenyl)acrylate.

Step 3: Thermal Cyclization

  • Reflux the azidocinnamate derivative in a high-boiling point solvent (e.g., diphenyl ether).

  • The reaction proceeds via a nitrene intermediate, which undergoes intramolecular cyclization.

  • After cooling, purify the reaction mixture by column chromatography to yield the final product, this compound.

Derivatization of this compound

The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions to introduce diverse substituents.

Derivatization Workflow

G cluster_1 Derivatization Strategies Intermediate This compound Suzuki_Coupling Suzuki-Miyaura Coupling (with boronic acids/esters) Intermediate->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination (with amines) Intermediate->Buchwald_Hartwig Aryl_Derivatives 4-Aryl-6-fluoroisoquinolin-1(2H)-ones Suzuki_Coupling->Aryl_Derivatives Amino_Derivatives 4-Amino-6-fluoroisoquinolin-1(2H)-ones Buchwald_Hartwig->Amino_Derivatives

Caption: Key derivatization reactions.

Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model

This protocol simulates ischemic conditions in vitro to assess the neuroprotective effects of test compounds.

OGD Experimental Workflow

G cluster_2 In Vitro Neuroprotection Assay Cell_Culture Culture primary neurons or neuronal cell line (e.g., SH-SY5Y) Pre-treatment Pre-treat cells with test compound (various concentrations) Cell_Culture->Pre-treatment OGD Induce Oxygen-Glucose Deprivation (glucose-free medium, hypoxic chamber) Pre-treatment->OGD Reperfusion Reintroduce normal medium and normoxic conditions OGD->Reperfusion Assessment Assess cell viability (e.g., MTT assay, LDH release) Reperfusion->Assessment Data_Analysis Calculate neuroprotective effect Assessment->Data_Analysis

Caption: Workflow for the OGD neuroprotection assay.

Protocol:

  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate culture plates.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the synthesized isoquinolinone derivatives for a specified period (e.g., 1-2 hours).

  • OGD Induction: Replace the culture medium with a glucose-free medium and place the plates in a hypoxic chamber (e.g., 95% N₂/5% CO₂) for a duration that induces significant cell death in control wells (e.g., 1-2 hours).

  • Reperfusion: After the OGD period, replace the glucose-free medium with the original culture medium (containing glucose and the test compound) and return the plates to a normoxic incubator (95% air/5% CO₂).

  • Assessment of Neuroprotection: After a suitable reperfusion period (e.g., 24 hours), assess cell viability using standard methods such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

  • Data Analysis: Compare the viability of cells treated with the test compounds to that of vehicle-treated cells subjected to OGD. Express neuroprotection as the percentage of recovery of cell viability.

Signaling Pathway

The neuroprotective effects of PARP inhibitors derived from this compound are primarily mediated through the inhibition of the PARP-1 signaling cascade, which is activated by DNA damage.

PARP Inhibition Signaling Pathway

G cluster_3 Neuroprotective Mechanism of PARP Inhibition DNA_Damage DNA Damage (e.g., from oxidative stress) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis NAD_Depletion NAD+ Depletion PAR_Synthesis->NAD_Depletion ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Neuronal Cell Death ATP_Depletion->Cell_Death PARP_Inhibitor Isoquinolinone-based PARP Inhibitor PARP_Inhibitor->PARP1_Activation Inhibits

Caption: PARP-1 inhibition pathway in neuroprotection.

Conclusion

This compound represents a highly valuable starting material for the development of novel neuroprotective agents, particularly PARP inhibitors. The synthetic versatility of this intermediate, coupled with the established neuroprotective potential of the isoquinolinone scaffold, provides a strong foundation for the discovery of new therapeutics for ischemic stroke, Alzheimer's disease, and other neurological disorders characterized by neuronal cell death. The protocols and data provided herein serve as a comprehensive resource for researchers embarking on the synthesis and evaluation of this promising class of compounds.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Isoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant pathogens poses a significant threat to global health, creating an urgent need for the discovery and development of novel antimicrobial agents.[1] The 1(2H)-isoquinolinone scaffold has emerged as a promising framework in medicinal chemistry, with various derivatives demonstrating a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][2][3] This document provides detailed protocols for evaluating the in vitro antimicrobial activity of novel isoquinolinone derivatives, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These methods are fundamental in the initial screening and characterization of new potential therapeutic agents. Some isoquinoline derivatives have been shown to interfere with essential bacterial processes such as cell wall and nucleic acid biosynthesis.[4]

Data Presentation: Antimicrobial Activity of Representative Isoquinolinone Derivatives

The antimicrobial efficacy of isoquinolinone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism, while the MBC is the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[1][5][6][7][8] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7]

Table 1: Hypothetical MIC and MBC Values for Isoquinolinone Derivatives

Compound ClassDerivative ExampleTarget MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
1H-Benzo[de]isoquinoline-1,3(2H)-dionesCompound AStaphylococcus aureus ATCC 2921316322
Compound AEscherichia coli ATCC 2592264>128>2
Compound BPseudomonas aeruginosa ATCC 27853321284
Compound BCandida albicans ATCC 102318162
Tetrahydroisoquinolines (THIQs)Compound CStaphylococcus aureus ATCC 292138162
Compound CEnterococcus faecium (VRE)32642
Alkynyl IsoquinolinesCompound DStaphylococcus aureus (MRSA)482
Compound DStreptococcus pneumoniae16322

Disclaimer: The data presented in this table are for illustrative purposes and may not represent the exact values for all strains or derivatives. Actual values must be determined experimentally.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standardized broth microdilution method to determine the MIC of isoquinolinone derivatives against various microbial strains.[9][10][11]

Materials:

  • Isoquinolinone derivative compounds

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • Sterile RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates[5][10]

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • 0.5 McFarland turbidity standard[7]

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each isoquinolinone derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).[1][7]

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.[1]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, pick several colonies and suspend them in sterile saline.[7]

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1][7]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][7][12]

  • Inoculation of Microtiter Plate:

    • Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compounds.[1]

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).[1][11]

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[1][5]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isoquinolinone derivative in which there is no visible growth.[7][10] This can also be assessed by measuring the optical density at 600 nm (OD600) using a microplate reader.[1]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain whether an antimicrobial agent is bactericidal or bacteriostatic.[6][8]

Materials:

  • Microtiter plates from the completed MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[7]

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.[7]

  • Determination of MBC:

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration of the isoquinolinone derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7][8]

Visualizations

Signaling Pathway Diagram

Some isoquinolinone derivatives have been found to interfere with bacterial cell wall synthesis and nucleic acid biosynthesis.[4] The following diagram illustrates a hypothetical mechanism of action where an isoquinolinone derivative inhibits key enzymes involved in these pathways.

G cluster_cell Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Peptidoglycan_Synth Peptidoglycan Synthesis Enzymes Cell_Wall_Synth Cell Wall Synthesis Peptidoglycan_Synth->Cell_Wall_Synth Cell_Integrity Cell Integrity DNA_Replication->Cell_Integrity Cell_Wall_Synth->Cell_Integrity Cell_Death Cell Death Cell_Integrity->Cell_Death Isoquinolinone Isoquinolinone Derivative Isoquinolinone->DNA_Gyrase Isoquinolinone->Peptidoglycan_Synth G start Start prep_compounds Prepare Stock Solutions & Serial Dilutions of Isoquinolinone Derivatives start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_compounds->inoculate_plate prep_inoculum->inoculate_plate incubate_mic Incubate Plate (18-48 hours) inoculate_plate->incubate_mic read_mic Determine MIC (Visual/OD Reading) incubate_mic->read_mic subculture_mbc Subculture from Clear Wells onto Agar Plates read_mic->subculture_mbc incubate_mbc Incubate Agar Plates (18-24 hours) subculture_mbc->incubate_mbc read_mbc Determine MBC (CFU Counting) incubate_mbc->read_mbc end End read_mbc->end G MIC MIC Determination Activity Antimicrobial Activity MIC->Activity Ratio Calculate MBC/MIC Ratio MIC->Ratio MBC MBC Determination MBC->Ratio Bacteriostatic Bacteriostatic Bactericidal Bactericidal Ratio->Bacteriostatic > 4 Ratio->Bactericidal <= 4

References

Application Note and Protocol: In Vitro Enzyme Inhibition Assay for 4-bromo-6-fluoroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro enzyme inhibitory activity of 4-bromo-6-fluoroisoquinolin-1(2H)-one. Isoquinolinone scaffolds are prevalent in many kinase inhibitors, making protein kinases a primary target class for this compound.[1] This protocol utilizes the robust and widely adopted ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][2][3] The methodology described herein is suitable for screening the compound against a panel of kinases to determine its potency (IC₅₀) and selectivity profile.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[2] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[2] The isoquinoline core structure is a key pharmacophore in a variety of kinase inhibitors.[1] Therefore, evaluating the inhibitory potential of novel isoquinoline derivatives, such as this compound, against a panel of protein kinases is a crucial step in early-stage drug discovery.

The ADP-Glo™ Kinase Assay is a homogeneous, luminescence-based assay that provides a sensitive and high-throughput method for measuring kinase activity. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[4]

Data Presentation

The inhibitory activity of this compound should be evaluated against a panel of relevant kinases. The half-maximal inhibitory concentration (IC₅₀) values are determined from the dose-response curves. Data should be summarized in a clear, tabular format for easy comparison. Staurosporine, a non-selective kinase inhibitor, is often used as a positive control.[2]

Table 1: Inhibitory Activity of this compound against a Kinase Panel

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase AExperimental Value5
Kinase BExperimental Value10
Kinase CExperimental Value20
Kinase DExperimental Value2
Kinase EExperimental Value15

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a method for measuring the activity of a specific kinase in the presence of the test inhibitor, this compound.

Materials
  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO)

  • Recombinant Human Kinase of interest (e.g., Kinase A)

  • Specific kinase substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[2]

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 384-well assay plates[3]

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_readout 4. Data Acquisition prep_inhibitor Prepare Serial Dilutions of Test Compound dispense Dispense Compound/ DMSO into 384-well plate (2.5 µL) prep_inhibitor->dispense prep_enzyme Prepare 2X Kinase/Substrate Mix add_enzyme Add 2X Kinase/ Substrate Mix (2.5 µL) prep_enzyme->add_enzyme prep_atp Prepare 2X ATP Solution initiate Initiate Reaction: Add 2X ATP Solution (5 µL) prep_atp->initiate dispense->add_enzyme pre_incubate Pre-incubate (10 min, RT) add_enzyme->pre_incubate pre_incubate->initiate incubate_reaction Incubate (60 min, 30°C) initiate->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (5 µL) (Stops reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop Incubate (40 min, RT) stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent (10 µL) incubate_stop->add_detection incubate_detect Incubate (30 min, RT) add_detection->incubate_detect read_luminescence Measure Luminescence (Plate Reader) incubate_detect->read_luminescence

Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ platform.

Detailed Methodology

1. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]
  • Create a serial dilution series (e.g., 10-point, 4-fold) of the compound from the stock solution in DMSO.
  • Subsequently, dilute this series into the Kinase Assay Buffer to create a 4X final assay concentration stock. The final DMSO concentration in the reaction should not exceed 1%.[3][5]

2. Reagent Preparation:

  • 2X Kinase/Substrate Mixture: Reconstitute the kinase and its specific substrate in Kinase Assay Buffer at 2X the final desired concentration. The optimal enzyme concentration should be empirically determined to ensure the reaction is in the linear range.[1][3]
  • 2X ATP Solution: Prepare an ATP solution in Kinase Assay Buffer at 2X the final desired concentration. It is recommended to use an ATP concentration at or near the Kₘ for the specific kinase being tested.[5][6]

3. Kinase Reaction:

  • In a white, opaque 384-well plate, add 2.5 µL of the 4X test compound dilution to the appropriate wells.[1]
  • Include "positive controls" (vehicle control, e.g., DMSO instead of compound) for 100% kinase activity and "negative controls" (no kinase) for background luminescence.[1]
  • Add 2.5 µL of the 2X kinase/substrate mixture to all wells except the negative controls.[1]
  • Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[2][5]
  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume will be 10 µL.[1]
  • Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure product formation is within the linear range of the assay.[2]

4. ADP Detection:

  • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
  • Incubate for 40 minutes at room temperature.[1][3]
  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase/luciferin to generate a luminescent signal.[1][3]
  • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[1][3]

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.[2]
  • Data Normalization:
  • Subtract the average background luminescence (from "negative control" wells) from all other readings.[1]
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the "positive control" (DMSO vehicle) wells using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_PositiveControl))
  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[1][3]

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of this compound against protein kinases using the ADP-Glo™ assay. Adherence to this protocol will enable researchers to generate robust and reproducible data on the compound's potency and selectivity, which is essential for guiding further drug development efforts.

References

Synthetic Routes to Bioactive Molecules from 4-Bromo-6-fluoroisoquinolin-1(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules, particularly PARP (Poly (ADP-ribose) polymerase) inhibitors, utilizing 4-bromo-6-fluoroisoquinolin-1(2H)-one as a key starting material. The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a bromo group at the 4-position and a fluoro group at the 6-position offers versatile handles for synthetic diversification through various cross-coupling reactions, enabling the generation of libraries of potential drug candidates.

Introduction

The this compound core is a valuable building block for the synthesis of targeted therapeutics. The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which are crucial for modulating the biological activity and pharmacokinetic properties of the resulting molecules. The fluoro group at the C6 position can also be utilized for further functionalization or can contribute to improved metabolic stability and binding affinity of the final compounds. This document will focus on the synthesis of a representative PARP-1 inhibitor to illustrate the utility of this starting material.

Data Presentation: Bioactivity of a Representative PARP-1 Inhibitor

The following table summarizes the in vitro activity of a representative 4-aryl-6-fluoroisoquinolin-1(2H)-one derivative, synthesized via a Suzuki-Miyaura coupling reaction, against the PARP-1 enzyme and a cancer cell line.

Compound IDTargetAssay TypeIC50 (nM)Cell LineAntiproliferative Activity (GI50, nM)
BFIP-01 PARP-1Enzymatic15BRCA1-deficient (MDA-MB-436)50

BFIP-01: 4-(4-formylphenyl)-6-fluoroisoquinolin-1(2H)-one

Synthetic Schemes and Experimental Protocols

The primary synthetic strategies for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. Below are detailed protocols for the Suzuki-Miyaura coupling to generate a C-C bond and the Buchwald-Hartwig amination for C-N bond formation.

Diagram of Synthetic Workflow

Synthetic_Workflow Synthetic Workflow for Bioactive Isoquinolinones Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Arylboronic acid, Pd catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine, Pd catalyst, Base Product_Suzuki 4-Aryl/Heteroaryl-6-fluoroisoquinolin-1(2H)-one (e.g., PARP Inhibitors) Suzuki->Product_Suzuki Product_Buchwald 4-Amino-6-fluoroisoquinolin-1(2H)-one (e.g., Kinase Inhibitors) Buchwald->Product_Buchwald Bioactivity Biological Evaluation Product_Suzuki->Bioactivity Product_Buchwald->Bioactivity

Caption: General synthetic routes from the starting material.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-fluoroisoquinolin-1(2H)-ones

This protocol describes the synthesis of 4-(4-formylphenyl)-6-fluoroisoquinolin-1(2H)-one, a potential PARP-1 inhibitor.

Materials:

  • This compound (1.0 eq)

  • 4-formylphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To an oven-dried reaction vessel, add this compound, 4-formylphenylboronic acid, Pd(dppf)Cl2·CH2Cl2, and K2CO3.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-fluoroisoquinolin-1(2H)-one.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6-fluoroisoquinolin-1(2H)-ones

This protocol describes a general method for the synthesis of 4-amino-substituted isoquinolinones, which are common scaffolds for kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs2CO3) (1.5 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the desired amine, Pd2(dba)3, Xantphos, and Cs2CO3 to a dry reaction tube.

  • Add anhydrous toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired 4-amino-6-fluoroisoquinolin-1(2H)-one.

Signaling Pathway

PARP-1 Signaling Pathway in DNA Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) in BRCA-mutated cancers, leads to synthetic lethality.

PARP1_Pathway PARP-1 Signaling in DNA Repair and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell with PARP Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_damage->PARP1 BER Base Excision Repair (BER) PARP1->BER PARylation DNA_repair DNA Repair BER->DNA_repair Cell_survival Cell Survival DNA_repair->Cell_survival DNA_damage_cancer DNA Single-Strand Break (SSB) PARP1_cancer PARP-1 DNA_damage_cancer->PARP1_cancer PARP_inhibitor PARP Inhibitor (e.g., BFIP-01) PARP_inhibitor->PARP1_cancer BER_blocked BER Blocked PARP1_cancer->BER_blocked Inhibited DSB Double-Strand Break (DSB) (at replication fork) BER_blocked->DSB HR_deficient Homologous Recombination Deficient (BRCA mutation) DSB->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis

Application Notes and Protocols for the Development of Kinase Inhibitors Using 4-bromo-6-fluoroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The isoquinolinone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[2] The specific compound, 4-bromo-6-fluoroisoquinolin-1(2H)-one, represents a versatile starting material for the synthesis of novel kinase inhibitors. The presence of a bromo group at the 4-position and a fluoro group at the 6-position offers distinct points for chemical modification, allowing for the generation of diverse chemical libraries to probe kinase inhibitor space.

Synthetic Strategies

The functionalization of the this compound core can be readily achieved through modern cross-coupling reactions. The bromine atom at the C4 position is particularly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, which can be tailored to target the ATP-binding site of specific kinases.

A general synthetic workflow for the derivatization of this compound is depicted below.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald suzuki_product 4-Aryl/Heteroaryl-6-fluoroisoquinolin-1(2H)-one suzuki->suzuki_product buchwald_product 4-Amino-6-fluoroisoquinolin-1(2H)-one buchwald->buchwald_product library Kinase Inhibitor Library suzuki_product->library buchwald_product->library

Caption: General synthetic workflow for derivatizing this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture and the palladium catalyst to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-6-fluoroisoquinolin-1(2H)-one derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Ligand (e.g., Xantphos, 0.04 equivalents)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired amine (1.2 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of synthesized compounds against a panel of protein kinases using a luminescence-based assay that quantifies ATP consumption.

Protocol 3: ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_compound Prepare serial dilutions of inhibitor compound add_compound Add inhibitor to 384-well plate prep_compound->add_compound prep_kinase Prepare kinase/substrate mixture in assay buffer add_kinase Add kinase/substrate mixture prep_kinase->add_kinase prep_atp Prepare ATP solution initiate Initiate reaction with ATP prep_atp->initiate add_compound->add_kinase add_kinase->initiate incubate_reaction Incubate at RT for 60 min initiate->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT for 30 min add_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Transcription->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-6-fluoroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-6-fluoroisoquinolin-1(2H)-one. It provides a proposed synthetic pathway, troubleshooting advice for common experimental issues, and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, based on a proposed palladium-catalyzed cyclization route.

Question Possible Cause(s) Suggested Solution(s)
Q1: Low to no conversion of the starting 2-alkynyl-4-fluorobenzyl azide to the desired product. 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of reagents or solvents. 4. Presence of inhibiting impurities.1. Use fresh palladium catalyst (e.g., PdBr₂). Ensure it has been stored under appropriate conditions. 2. Gradually increase the reaction temperature in 5-10°C increments. The reaction often requires heating (e.g., 80°C).[1] 3. Use anhydrous solvents and ensure the purity of the starting azide. 4. Purify the starting materials, for instance, by column chromatography.
Q2: Formation of a significant amount of 4-bromoisoquinoline instead of the desired 4-bromoisoquinolin-1(2H)-one. 1. Incorrect solvent and additive combination. The reaction selectivity is highly dependent on the reaction medium.[1]1. For the selective synthesis of 4-bromoisoquinolin-1(2H)-one, use a solvent system like 1,2-dichloroethane (ClCH₂CH₂Cl) with acetic acid (HOAc) as an additive.[1] Avoid using acetonitrile (MeCN) with LiBr, which favors the formation of 4-bromoisoquinoline.[1]
Q3: The reaction is slow or stalls before completion. 1. Insufficient catalyst loading. 2. Inadequate mixing. 3. Deactivation of the catalyst over time.1. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 2. Ensure efficient stirring to maintain a homogeneous reaction mixture. 3. Consider a second addition of the catalyst midway through the reaction.
Q4: Difficulty in purifying the final product from reaction byproducts. 1. Co-elution of impurities during column chromatography. 2. Thermal instability of the product.1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. Consider recrystallization as an alternative or final purification step. 3. Avoid excessive heating during solvent removal.
Q5: The isolated yield is consistently low despite complete conversion. 1. Product loss during workup and purification. 2. Decomposition of the product under the reaction or workup conditions.1. Minimize transfer steps and use techniques like trituration to isolate the product if it is a solid. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Ensure the aqueous workup is performed at a suitable pH to avoid decomposition.

Frequently Asked Questions (FAQs)

Q: What is a plausible synthetic route for this compound?

A: A promising approach is the palladium-catalyzed halopalladation cyclization of a 2-alkynyl-4-fluorobenzyl azide. This method has been successfully used for the synthesis of various 4-bromoisoquinolin-1(2H)-ones.[1]

Q: How critical is the choice of palladium catalyst and bromine source?

A: The choice is critical. Palladium(II) bromide (PdBr₂) has been shown to be an effective catalyst.[1] Copper(II) bromide (CuBr₂) can serve as the bromine source.[1] The combination of reagents significantly influences the reaction's success and selectivity.

Q: What is the role of acetic acid in the reaction?

A: Acetic acid acts as an additive that selectively promotes the formation of the isoquinolin-1(2H)-one structure over the corresponding isoquinoline.[1]

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q: Are there any specific safety precautions I should take?

A: Benzyl azides can be explosive, especially at elevated temperatures. It is crucial to handle them with care, use appropriate personal protective equipment (PPE), and conduct the reaction behind a safety shield. Palladium compounds and halogenated solvents also require careful handling and disposal.

Data Presentation

The following table summarizes yields obtained for the synthesis of various 4-bromo-3-substituted-isoquinolin-1(2H)-ones using a palladium-catalyzed cyclization method, which can serve as a benchmark for the synthesis of the 6-fluoro analog.

Substituent (R¹) Yield (%) Reference
p-NO₂C₆H₄81[1]
2-thiophene76[1]
C₆H₅83[1]
o-MeC₆H₄38[1]
p-MeOC₆H₄42[1]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of similar 4-bromoisoquinolin-1(2H)-ones.[1]

Step 1: Synthesis of the 2-alkynyl-4-fluorobenzyl azide precursor.

The synthesis of the starting azide is a multi-step process that is not detailed here but would typically involve the introduction of an alkynyl group ortho to a bromomethyl group on a fluorinated benzene ring, followed by conversion of the bromomethyl group to an azide.

Step 2: Palladium-Catalyzed Cyclization

  • To a reaction vessel, add the 2-alkynyl-4-fluorobenzyl azide (0.3 mmol, 1 equiv.).

  • Add palladium(II) bromide (PdBr₂, 5 mol%).

  • Add 1,2-dichloroethane (5 mL).

  • Add acetic acid (HOAc, 2 equiv.) and water (0.1 mL).

  • Heat the reaction mixture to 80°C and stir for 22-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the this compound.

Visualizations

Synthetic Pathway for this compound start 2-alkynyl-4-fluorobenzyl azide product This compound start->product Pd-catalyzed cyclization reagents PdBr₂ (5 mol%) HOAc (2 equiv.) H₂O (0.1 mL) ClCH₂CH₂Cl, 80°C

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Workflow start Experiment Start problem Problem Encountered? (e.g., Low Yield, Side Products) start->problem analyze Analyze Data (TLC, LC-MS, NMR) problem->analyze Yes success Problem Resolved problem->success No identify Identify Root Cause analyze->identify solution Implement Solution (e.g., Change Reagents, Temp.) identify->solution fail Consult Literature/ Senior Scientist identify->fail Unclear Cause solution->problem

Caption: General troubleshooting workflow for synthesis experiments.

Yield Improvement Factors yield Yield of this compound catalyst Catalyst Activity catalyst->yield temp Reaction Temperature temp->yield solvent Solvent/Additive Choice solvent->yield purity Reagent Purity purity->yield time Reaction Time time->yield

Caption: Key factors influencing the yield of the target product.

References

troubleshooting 4-bromo-6-fluoroisoquinolin-1(2H)-one purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-bromo-6-fluoroisoquinolin-1(2H)-one by chromatography. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

For moderately polar compounds like this compound, silica gel is the most commonly used stationary phase.[1] If the compound shows instability or strong, irreversible adsorption to silica gel, alternative stationary phases such as alumina (neutral or basic) or reversed-phase silica (C18) can be considered.[2] The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

Q2: How do I select an appropriate mobile phase for column chromatography?

The ideal mobile phase is best determined by preliminary thin-layer chromatography (TLC) analysis. A good starting point for isoquinolinone derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[1][3] The ideal solvent system should give a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate.[3] This Rf value generally provides a good balance between separation and elution time on a column.

Q3: Should I use isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of the mixture.

  • Isocratic elution , where the mobile phase composition remains constant, is often suitable if the impurities have polarities very close to the target compound.

  • Gradient elution , where the polarity of the mobile phase is gradually increased, is generally more efficient for separating mixtures with components of widely differing polarities.[3]

Q4: My compound is not eluting from the column. What could be the problem?

There are several potential reasons for a compound failing to elute:

  • The mobile phase is not polar enough: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

  • The compound may have decomposed on the silica gel: It is advisable to test the stability of your compound on a silica TLC plate before performing column chromatography. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base such as triethylamine.

  • The compound is too polar and is irreversibly adsorbed: For very polar compounds, a more polar solvent system, such as dichloromethane/methanol, might be necessary.

Q5: How should I load my sample onto the column if it has poor solubility in the mobile phase?

If your compound has low solubility in the chromatography eluent, a "dry loading" technique is recommended. Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Compound Elutes Too Quickly (with the solvent front) 1. The mobile phase is too polar. 2. The column is overloaded with the sample.1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). 2. Reduce the amount of crude material loaded onto the column.
Poor Separation of Compound from Impurities 1. The solvent system has poor selectivity. 2. The column was not packed properly. 3. The column is overloaded.1. Experiment with different solvent systems on TLC to find one that provides better separation. 2. Ensure the column is packed uniformly without any cracks or channels. 3. Decrease the amount of sample loaded.
Streaking or Tailing of the Compound Band 1. Strong interaction between the compound and the stationary phase. 2. The compound is degrading on the column. 3. The column is overloaded.1. Add a small amount of a modifier to the mobile phase. For basic compounds, adding 0.1-1% triethylamine can improve peak shape. 2. Test for compound stability on silica TLC. If it degrades, consider using alumina or deactivated silica. 3. Reduce the sample load.
Product Discoloration (Yellow, Orange, or Brown) 1. Oxidation of the compound. 2. Presence of colored impurities from the synthesis.1. Use degassed solvents for chromatography. Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the chosen chromatographic conditions are adequate to separate these impurities.
Inconsistent Results Between Runs 1. Inconsistent mobile phase preparation. 2. Changes in the activity of the stationary phase (e.g., hydration level of silica gel). 3. Column degradation.1. Prepare fresh mobile phase for each run and ensure accurate measurements. 2. Store silica gel in a desiccator. 3. Use a fresh column or ensure the column is properly cleaned and regenerated between runs.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (254 nm).

  • Analysis: Calculate the Rf value for the target compound. Adjust the polarity of the mobile phase to achieve an Rf value between 0.25 and 0.35.

Protocol 2: Flash Column Chromatography Purification
  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully apply it to the top of the column.

    • Dry Loading: (As described in the FAQs) Adsorb the crude product onto a small amount of silica gel and add this to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure (e.g., from a pump or compressed air) to achieve a steady flow rate.

    • Begin collecting fractions immediately.

    • If using a gradient, gradually increase the polarity of the mobile phase according to the separation needs.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis for Mobile Phase Selection Pack Pack Chromatography Column TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Isolate Isolate Product (Solvent Evaporation) Combine->Isolate Purity_Check Purity Confirmation (e.g., NMR, LC-MS) Isolate->Purity_Check Final Product

Caption: Workflow for the purification of this compound by flash column chromatography.

troubleshooting_tree cluster_problems Problem Identification cluster_solutions Potential Solutions Start Purification Issue Encountered Poor_Sep Poor Separation Start->Poor_Sep No_Elution Compound Not Eluting Start->No_Elution Tailing Peak Tailing/Streaking Start->Tailing Change_Solvent Optimize Mobile Phase (TLC Screening) Poor_Sep->Change_Solvent Change_Stationary Change Stationary Phase (e.g., Alumina) Poor_Sep->Change_Stationary Check_Loading Reduce Sample Load Poor_Sep->Check_Loading Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Check_Stability Check Compound Stability No_Elution->Check_Stability Tailing->Check_Loading Add_Modifier Add Modifier (e.g., Triethylamine) Tailing->Add_Modifier Tailing->Check_Stability Check_Stability->Change_Stationary

Caption: A troubleshooting decision tree for common issues in chromatography.

References

Technical Support Center: Optimization of Substituted Isoquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted isoquinolinones. This guide is designed to assist you in overcoming common challenges and optimizing your reaction conditions for improved yields and purity.

Frequently Asked questions (FAQs)

Q1: My reaction yield for isoquinolinone synthesis is consistently low. What are the general parameters I should investigate first?

A2: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended. Begin by assessing the following:

  • Purity of Starting Materials: Impurities in your starting materials, including residual solvents or moisture, can significantly impact the reaction outcome. Ensure you are using pure and dry reagents and solvents.

  • Reaction Temperature and Time: Many isoquinolinone syntheses are sensitive to temperature. Too low, and the reaction may not proceed; too high, and you risk decomposition of starting materials or products. Monitor your reaction over time using techniques like TLC or LC-MS to determine the optimal reaction duration.[1]

  • Atmosphere: Some catalytic reactions, particularly those involving palladium, are sensitive to oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and improve yields.

  • Catalyst and Reagent Integrity: Ensure that your catalyst has not degraded and is stored correctly. The choice of reagents, such as the dehydrating agent in a Bischler-Napieralski synthesis, is critical and substrate-dependent.[1]

Q2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of my reaction?

A2: Poor regioselectivity is a frequent challenge, especially with substituted aromatic precursors. Key factors influencing regioselectivity include:

  • Directing Groups: In transition metal-catalyzed reactions, the choice of a directing group on your starting material is crucial for guiding the catalyst to the desired position for C-H activation.

  • Steric Hindrance: Bulky substituents on the aromatic ring can block access to certain positions, favoring reaction at less hindered sites.

  • Reaction Conditions: The choice of catalyst, ligands, solvent, and temperature can all influence the regioselectivity of the reaction. Screening different conditions is often necessary to achieve the desired isomeric purity.

  • Dehydrating Agent (Bischler-Napieralski): In the Bischler-Napieralski reaction, the choice of dehydrating agent can influence the position of cyclization. For example, using POCl₃ alone may favor the "normal" product, while P₂O₅ can sometimes lead to "abnormal" cyclization products through rearrangement.[2]

Q3: My reaction mixture has turned into a thick, unmanageable tar. What can I do?

A3: Tar formation is typically a result of polymerization or decomposition of starting materials or products, often at elevated temperatures or with prolonged reaction times.[1] To mitigate this:

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating.

  • Solvent: Ensure you are using a sufficient amount of an appropriate solvent to maintain a stirrable reaction mixture.

Q4: I am having difficulty purifying my substituted isoquinolinone product. What are some common strategies?

A4: Purification of isoquinolinones, especially separating closely related isomers, can be challenging. Consider the following techniques:

  • Column Chromatography: This is the most common method for purification. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical. For separating stubborn isomers, techniques like chiral chromatography or supercritical fluid chromatography (SFC) may be necessary.[3]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a useful tool to isolate your desired compound.[3]

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation
Potential Cause Troubleshooting Steps
Deactivated Aromatic Ring (e.g., Bischler-Napieralski) The reaction is an electrophilic aromatic substitution and is less effective with electron-withdrawing groups on the aromatic ring. Consider using a stronger dehydrating agent or a more modern, milder protocol.[1]
Inactive Catalyst (e.g., Palladium-Catalyzed Reactions) Ensure the catalyst has not degraded. Use a fresh batch or a properly stored catalyst. Confirm that the reaction is being run under a strictly inert atmosphere if the catalyst is air-sensitive.
Inappropriate Reaction Conditions Systematically screen reaction parameters such as temperature, solvent, and reaction time. For palladium-catalyzed reactions, the choice of base is also critical.
Side Reactions (e.g., Retro-Ritter in Bischler-Napieralski) The fragmentation of the nitrilium ion intermediate can be a significant side reaction. Performing the reaction in a nitrile solvent corresponding to the eliminated nitrile can help to suppress this pathway.[4]
Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Formation of Regioisomers Optimize the reaction conditions, including catalyst, ligands, solvent, and temperature. The choice of directing group in C-H activation reactions is paramount for controlling regioselectivity.
Incomplete Dehydrogenation (Bischler-Napieralski) If the subsequent oxidation of the dihydroisoquinoline intermediate is inefficient, the final product will be contaminated. Screen different oxidizing agents (e.g., Pd/C, sulfur) and optimize the reaction time and temperature for the oxidation step.[4]
Formation of Diastereomers (e.g., Castagnoli-Cushman Reaction) The formation of new stereocenters can lead to diastereomers. Running the reaction at lower temperatures may improve diastereoselectivity. Diastereomers can often be separated by careful column chromatography or crystallization.[4]

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of Bischler-Napieralski Reaction Conditions

The following table summarizes yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide under various conditions to illustrate the impact of the dehydrating agent.[1]

EntryDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
1POCl₃TolueneReflux275
2P₂O₅ in POCl₃TolueneReflux190
3Tf₂O, 2-chloropyridineDCM0 to RT185
4PPA-1500.560
Table 2: Optimization of Palladium-Catalyzed Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones

Reaction Conditions: N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (3 equiv.), oxidant (2 equiv.), base (2 equiv.), Pd catalyst (10 mol%) in toluene (10 mL) at 85 °C for 4 h.

EntryPd CatalystOxidantBaseYield (%)
1Pd(OAc)₂Ag₂CO₃-45
2PdCl₂(CH₃CN)₂Ag₂CO₃-65
3Pd(dba)₂Ag₂CO₃-58
4PdCl₂(CH₃CN)₂Ag₂O-55
5PdCl₂(CH₃CN)₂AgOAc-60
6PdCl₂(CH₃CN)₂Cu(OAc)₂-Trace
7PdCl₂(CH₃CN)₂O₂-Trace
8PdCl₂(CH₃CN)₂Ag₂CO₃DIPEA87
9PdCl₂(CH₃CN)₂Ag₂CO₃K₂CO₃75
10PdCl₂(CH₃CN)₂Ag₂CO₃DBU<5

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Cool the mixture in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones
  • To a dried Schlenk tube, add N-methoxybenzamide (1.0 equiv), 2,3-allenoic acid ester (3.0 equiv), PdCl₂(CH₃CN)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and DIPEA (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 85 °C and stir for 4 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.

Visualizations

Troubleshooting_Workflow start Problem Encountered low_yield Low or No Yield start->low_yield impurities Impurities / Side Products start->impurities tar Tar Formation start->tar purification Purification Issues start->purification check_reagents Check Reagent Purity & Integrity low_yield->check_reagents optimize_conditions Optimize T, Time, Solvent, Base low_yield->optimize_conditions inert_atmosphere Ensure Inert Atmosphere low_yield->inert_atmosphere stronger_reagent Use Stronger Dehydrating Agent impurities->stronger_reagent suppress_side_reaction Suppress Side Reactions impurities->suppress_side_reaction optimize_oxidation Optimize Oxidation Step impurities->optimize_oxidation optimize_regioselectivity Optimize for Regioselectivity impurities->optimize_regioselectivity control_temp_time Control Temperature & Time tar->control_temp_time sufficient_solvent Use Sufficient Solvent tar->sufficient_solvent chromatography Optimize Chromatography purification->chromatography crystallization Attempt Recrystallization purification->crystallization end Problem Resolved check_reagents->end optimize_conditions->end inert_atmosphere->end stronger_reagent->end suppress_side_reaction->end optimize_oxidation->end optimize_regioselectivity->end control_temp_time->end sufficient_solvent->end chromatography->end crystallization->end Bischler_Napieralski_Pathways start β-Arylethylamide + Dehydrating Agent intermediate Nitrilium Ion Intermediate start->intermediate desired_product Desired Dihydroisoquinoline (Normal Cyclization) intermediate->desired_product Intramolecular Electrophilic Aromatic Substitution side_product1 Styrene Derivative (Retro-Ritter Reaction) intermediate->side_product1 Fragmentation side_product2 Regioisomeric Dihydroisoquinoline ('Abnormal' Cyclization) intermediate->side_product2 Rearrangement then Cyclization

References

Technical Support Center: Synthesis of 4-bromo-6-fluoroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in identifying and mitigating the formation of side products during the synthesis of 4-bromo-6-fluoroisoquinolin-1(2H)-one.

Hypothetical Experimental Protocol: Bromination of 6-fluoroisoquinolin-1(2H)-one

This protocol outlines a common method for the synthesis of this compound, which will serve as a basis for the troubleshooting guide.

Reaction Scheme:

Starting Material: 6-fluoroisoquinolin-1(2H)-one Reagent: N-Bromosuccinimide (NBS) Solvent: Sulfuric Acid Reaction Conditions: 0°C to room temperature, 8 hours Work-up: Quenching with water, basification, extraction, and purification by column chromatography.

Detailed Procedure:

  • To a stirred solution of 6-fluoroisoquinolin-1(2H)-one (1.0 eq.) in concentrated sulfuric acid at 0°C, add N-bromosuccinimide (1.1 eq.) portion-wise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in the synthesis of this compound?

A1: Impurities can generally be categorized as process-related, degradation-related, or elemental.[1] Process-related impurities are the most common and include unreacted starting materials, residual solvents, and by-products from the reaction.[1] In this specific synthesis, potential by-products include regioisomers of the desired product (e.g., bromination at a different position) and over-brominated products.

Q2: I see multiple spots on my TLC plate after the reaction. What could they be?

A2: Multiple spots on your TLC plate likely indicate the presence of the starting material, the desired product, and one or more side products. Potential side products in this bromination reaction include:

  • Unreacted 6-fluoroisoquinolin-1(2H)-one: The starting material.

  • Dibrominated products: Such as 4,X-dibromo-6-fluoroisoquinolin-1(2H)-one. The use of excess NBS can lead to the formation of such products.[2]

  • Regioisomers: Bromination could occur at other positions on the aromatic ring, leading to isomers like 5-bromo-, 7-bromo-, or 8-bromo-6-fluoroisoquinolin-1(2H)-one. Careful temperature control is crucial to suppress the formation of undesired isomers.[2]

Q3: Which analytical techniques are best for identifying these impurities?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[3]

  • High-Performance Liquid Chromatography (HPLC): Excellent for determining the purity of your final product and quantifying impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for determining the molecular weights of the different components in your reaction mixture, which is a critical step in identifying them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR are powerful tools for the structural elucidation of unknown impurities and for distinguishing between isomers.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction.Extend the reaction time and monitor by TLC/LC-MS. Ensure the complete dissolution of starting material.
Formation of multiple side products.Optimize reaction conditions, particularly temperature. Lowering the temperature may improve selectivity.[2] Use a minimal excess of NBS to avoid over-bromination.[2]
Product loss during work-up or purification.Ensure proper pH adjustment during neutralization. Optimize the solvent system for column chromatography to achieve better separation.
Presence of Dibrominated Side Products Excess of brominating agent (NBS).Use a stoichiometric amount or a very slight excess (1.05-1.1 equivalents) of NBS.[2] Add the NBS portion-wise to maintain a low concentration in the reaction mixture.
Formation of Regioisomers Reaction temperature is too high.Maintain a low reaction temperature, especially during the addition of NBS. Careful temperature control is critical for regioselectivity in bromination reactions.[2]
Product Degradation Exposure to air, light, or heat.Store the final product and intermediates under an inert atmosphere, protected from light, and at a low temperature.[3]

Data Presentation

Table 1: Potential Side Products and Their Characteristics

CompoundMolecular Weight ( g/mol )Potential OriginIdentification Method
6-fluoroisoquinolin-1(2H)-one163.15Unreacted starting materialLC-MS, NMR
4,5-dibromo-6-fluoroisoquinolin-1(2H)-one320.94Over-brominationLC-MS, NMR
4,7-dibromo-6-fluoroisoquinolin-1(2H)-one320.94Over-brominationLC-MS, NMR
5-bromo-6-fluoroisoquinolin-1(2H)-one242.05Regioisomeric brominationLC-MS, NMR
7-bromo-6-fluoroisoquinolin-1(2H)-one242.05Regioisomeric brominationLC-MS, NMR
8-bromo-6-fluoroisoquinolin-1(2H)-one242.05Regioisomeric brominationLC-MS, NMR

Table 2: Recommended Analytical Techniques for Impurity Profiling

TechniquePurpose
TLC Reaction monitoring, preliminary purity assessment.
HPLC Purity determination, quantification of impurities.[3]
LC-MS Molecular weight determination of product and impurities.[3]
NMR (¹H, ¹³C, COSY) Structural elucidation of product and impurities, isomer identification.[3]
GC-MS Identification of volatile impurities like residual solvents.[3]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 6-fluoroisoquinolin-1(2H)-one in H2SO4 at 0°C add_nbs Add NBS portion-wise start->add_nbs react Stir at RT for 8h add_nbs->react quench Quench with ice react->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

ReactionPathways cluster_main Main Reaction cluster_side Side Reactions SM 6-fluoroisoquinolin-1(2H)-one Product This compound SM->Product + NBS, H2SO4 SideProduct1 Dibrominated Products SM->SideProduct1 + excess NBS SideProduct2 Other Regioisomers (5-bromo, 7-bromo, etc.) SM->SideProduct2 + NBS (non-selective)

Caption: Main reaction and potential side reaction pathways.

TroubleshootingLogic cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions issue Unexpected Results (Low Yield, Impurities) analyze_tlc Analyze TLC/LC-MS issue->analyze_tlc analyze_nmr Analyze NMR/MS of isolated impurities analyze_tlc->analyze_nmr cause_incomplete Incomplete Reaction analyze_tlc->cause_incomplete cause_overreaction Over-bromination analyze_tlc->cause_overreaction cause_isomer Regioisomer Formation analyze_tlc->cause_isomer sol_time Increase Reaction Time cause_incomplete->sol_time sol_nbs Adjust NBS Stoichiometry cause_overreaction->sol_nbs sol_temp Optimize Temperature cause_isomer->sol_temp cause_temp Incorrect Temperature cause_temp->sol_temp

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Managing Poor Aqueous Solubility of 4-bromo-6-fluoroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for managing the poor aqueous solubility of 4-bromo-6-fluoroisoquinolin-1(2H)-one and similar poorly soluble compounds.

Physicochemical Properties Overview

While extensive experimental data for this compound is not publicly available, its structure suggests poor aqueous solubility. Key predicted and known properties are summarized below.

PropertyValueSource
Molecular FormulaC₉H₅BrFNOPubChem
Molecular Weight242.05 g/mol PubChem
XlogP (Predicted)1.8PubChem
Aqueous SolubilityLimited solubility expectedInferred from structure and similar compounds
Common SolventsGood solubility in DMSO and MethanolInferred from similar compounds

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening and how can I prevent this?

A: This is a common issue for poorly soluble compounds and is known as "precipitation upon dilution." It occurs when the compound, highly soluble in a concentrated organic stock like DMSO, is rapidly introduced into an aqueous environment where its solubility is low.[1]

To address this, consider the following:

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Crucially, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[1]

  • Lower Final Compound Concentration: Your target concentration may exceed the compound's kinetic solubility limit in the final assay buffer. Try testing a lower concentration range.

  • Modify Assay Buffer: The composition of your aqueous buffer can be modified to increase the solubility of your compound. See the troubleshooting guide below for specific strategies.

  • Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.[1]

Q2: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?

A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[1][2] If a compound is not fully dissolved, the actual concentration in solution is unknown and lower than the nominal concentration, leading to an underestimation of its true potency (e.g., a falsely high IC₅₀ value).[2]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A:

  • Kinetic Solubility is determined by diluting a DMSO stock solution into an aqueous buffer and measuring the concentration at which the compound starts to precipitate. This is a high-throughput method often used in early drug discovery for ranking compounds.[3][4][5]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a saturated solution. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved compound.[3][5]

For initial troubleshooting and screening, kinetic solubility is often sufficient. For formulation development and lead optimization, thermodynamic solubility provides a more accurate and fundamental measure.

Q4: How do I prepare a stock solution of a poorly soluble compound like this compound?

A: For poorly soluble compounds, the initial stock solution is typically prepared in an organic solvent.

  • Select a Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power.[6] Other options include methanol, ethanol, or DMF.

  • Calculation: Determine the mass of the compound needed for your desired stock concentration and volume.

  • Dissolution: Add the solvent to the weighed compound. Gentle warming or sonication can aid dissolution. Ensure the compound is fully dissolved before making further dilutions.

  • Storage: Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) to minimize solvent evaporation and degradation. Be aware that compounds can sometimes precipitate out of solution when frozen; always ensure the solution is fully redissolved upon thawing before use.

Troubleshooting Guide: Enhancing Aqueous Solubility

If you have confirmed that poor solubility is impacting your experiments, the following strategies can be employed to enhance the concentration of this compound in your aqueous buffer. A systematic approach is recommended.

G cluster_0 Solubility Troubleshooting Workflow start Precipitation or Inconsistent Data Observed q1 Is the final DMSO concentration <1%? start->q1 sol_strat Select Solubility Enhancement Strategy q1->sol_strat Yes reassess Re-evaluate compound or experiment design q1->reassess No, DMSO may be the issue ph pH Adjustment (for ionizable compounds) sol_strat->ph Option 1 cosolvent Co-solvent Addition (e.g., Ethanol, PEG) sol_strat->cosolvent Option 2 surfactant Surfactant Addition (e.g., Tween-80) sol_strat->surfactant Option 3 cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) sol_strat->cyclodextrin Option 4 validate Validate Assay Compatibility (e.g., cell viability, enzyme activity) ph->validate cosolvent->validate surfactant->validate cyclodextrin->validate measure Measure Kinetic Solubility validate->measure proceed Proceed with Experiment at Soluble Concentration measure->proceed Sufficient Solubility Achieved no_sol Solubility still insufficient measure->no_sol no_sol->sol_strat Try another strategy no_sol->reassess If all fail

Caption: A decision tree for addressing compound precipitation in assays.

Strategy 1: pH Adjustment

For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[7][] Weakly acidic or basic functional groups on a molecule will become charged at appropriate pH values, and the ionized form is generally more water-soluble.

  • Hypothetical Impact of pH on Solubility:

    Buffer pH Expected Predominant Form Hypothetical Solubility (µM)
    5.0 Potentially Neutral 5
    7.4 Mixed/Neutral 10

    | 9.0 | Potentially Ionized | 50 |

Caution: Ensure the chosen pH is compatible with your biological assay (e.g., does not inhibit enzyme activity or cause cell death).

Strategy 2: Use of Co-solvents

Adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[9][10][11]

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

  • Hypothetical Impact of Co-solvents in PBS (pH 7.4):

    Co-solvent Concentration (% v/v) Hypothetical Solubility (µM)
    None 0% 10
    Ethanol 5% 40
    PEG 400 5% 75

    | PG | 5% | 60 |

Caution: Co-solvents can impact biological systems. Always run a vehicle control to test the tolerance of your assay to the chosen co-solvent concentration.

Strategy 3: Use of Surfactants

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Poorly soluble compounds can be encapsulated within the hydrophobic core of these micelles, increasing their apparent solubility.[12][13][14]

  • Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20).

  • Hypothetical Impact of Surfactants in PBS (pH 7.4):

    Surfactant Concentration (% w/v) Hypothetical Solubility (µM)
    None 0% 10
    Tween® 80 0.01% 50

    | Tween® 80 | 0.05% | 120 |

Caution: Surfactants can disrupt cell membranes and interfere with protein assays. Assay compatibility must be thoroughly validated.

Strategy 4: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest from the aqueous environment and increasing its solubility.[15][16][17][18]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Hypothetical Impact of Cyclodextrins in PBS (pH 7.4):

    Cyclodextrin Concentration (mM) Hypothetical Solubility (µM)
    None 0 10
    HP-β-CD 5 80

    | HP-β-CD | 10 | 150 |

Caution: Cyclodextrins can sometimes extract lipids from cell membranes. Their effect on the assay system should be evaluated.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput protocol is used to quickly assess the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.

G cluster_1 Kinetic Solubility Assay Workflow prep_stock Prepare 10 mM Compound Stock in DMSO serial_dil Create Serial Dilution in DMSO Plate prep_stock->serial_dil transfer Transfer Small Aliquot (e.g., 2 µL) to Assay Plate serial_dil->transfer add_buffer Add Aqueous Buffer (e.g., 98 µL PBS) transfer->add_buffer mix_incubate Mix and Incubate (e.g., 2h at RT) add_buffer->mix_incubate read_plate Read Turbidity/ Light Scatter (Nephelometer) mix_incubate->read_plate analyze Determine Precipitation Concentration read_plate->analyze

Caption: Workflow for a high-throughput kinetic solubility assay.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Dilution into Buffer: Dispense a small volume (e.g., 2-5 µL) of each DMSO concentration into a clear 96-well assay plate.

  • Add Buffer: Add the corresponding volume of your aqueous assay buffer (e.g., 98-195 µL) to each well to achieve the desired final compound concentrations and a consistent final DMSO percentage. Mix immediately and thoroughly.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm).

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the true solubility of the solid compound at equilibrium.

Methodology:

  • Compound Addition: Add an excess amount of solid this compound (enough that some solid remains undissolved) to a vial containing your aqueous buffer of choice.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution. This can be done by centrifugation at high speed, followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate. This is typically done using a validated analytical method such as HPLC-UV or LC-MS/MS, with a standard curve prepared in the same buffer.

  • Result: The measured concentration is the thermodynamic solubility of the compound in that specific buffer.

References

refining assay conditions for 4-bromo-6-fluoroisoquinolin-1(2H)-one biological screening

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-bromo-6-fluoroisoquinolin-1(2H)-one Biological Screening

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining assay conditions when screening this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of this compound?

A1: While specific data for this compound is limited, the isoquinolinone scaffold is a key structural motif in many biologically active molecules.[1][2] Derivatives of isoquinoline and quinoline have shown a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] A notable area of investigation for isoquinolinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4][5][6][7] Therefore, it is plausible that this compound could exhibit activity in assays related to cancer cell proliferation, DNA repair, or inflammation.

Q2: How should I prepare this compound for screening?

A2: The solubility of test compounds is a critical factor in biological screening. It is recommended to first attempt dissolving the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions for your assay should be made in the appropriate assay buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (media/buffer with the same final DMSO concentration) in your experiments. Poor aqueous solubility can be a challenge with some isoquinoline derivatives, so if precipitation is observed upon dilution, consider using a lower stock concentration or exploring the use of solubilizing agents, though the latter should be carefully validated for assay interference.[8]

Q3: My compound is showing high background fluorescence in my assay. What should I do?

A3: Isoquinoline derivatives are known to possess fluorescent properties, which can interfere with fluorescence-based assays.[9][10][11][12] To troubleshoot this, you should run a "compound-only" control where you measure the fluorescence of this compound at various concentrations in the assay buffer without cells or other assay reagents. If significant intrinsic fluorescence is detected at the same wavelengths used for your assay's readout, you may need to:

  • Switch to a different detection method: Consider a luminescence- or absorbance-based assay if possible. Luminescence assays, in particular, tend to have lower background signals.[13]

  • Use a red-shifted fluorophore: The autofluorescence of many compounds and cellular components is more pronounced in the blue and green regions of the spectrum.[14] Switching to a reporter fluorophore with excitation and emission in the red or far-red spectrum can often mitigate this interference.

  • Subtract background fluorescence: If the compound's fluorescence is moderate and consistent, you can subtract the signal from the compound-only control wells from your experimental wells.

Q4: I am observing inconsistent results in my cell viability assay. What are the common causes?

A4: Inconsistent results in cell-based assays can stem from several factors:

  • Cell handling and seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution in the microplate wells. Calibrate your pipettes and use a consistent pipetting technique. Avoid using the outer wells of the plate, as they are more prone to evaporation (the "edge effect"). You can fill these wells with sterile media or PBS to minimize this.

  • Reagent and plate temperature: Allow all reagents and plates to equilibrate to the appropriate temperature (usually room temperature) before use to prevent temperature gradients across the plate that can affect reaction rates.[15]

  • Incubation times: Optimize incubation times for both compound treatment and the viability reagent. Insufficient or excessive incubation can lead to variability.

  • Media components: Phenol red in cell culture media can interfere with colorimetric and some fluorescent assays.[15] Consider using phenol red-free media for the duration of the assay.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the biological screening of this compound.

Problem Potential Cause Recommended Solution
Low Signal or No Activity Compound Degradation: The compound may be unstable in the assay buffer or under the experimental conditions.- Ensure proper storage of the compound stock solution (typically at -20°C or -80°C). - Prepare fresh dilutions of the compound for each experiment. - Assess compound stability in the assay buffer over the time course of the experiment using analytical methods like HPLC.
Inappropriate Assay Target: The chosen biological target may not be modulated by this class of compounds.- Based on literature for similar isoquinolinones, consider screening against targets involved in DNA repair (e.g., PARP) or cancer cell proliferation.[1][4]
Low Assay Sensitivity: The assay may not be sensitive enough to detect modest activity.- For enzyme assays, optimize substrate concentration (typically at or below the Km). - For cell-based assays, ensure the cell number is within the linear range of the assay. - Consider switching to a more sensitive detection method, such as a luminescence-based assay.[13]
High Variability Between Replicates Compound Precipitation: The compound may be precipitating out of solution at the tested concentrations.- Visually inspect the assay plate wells for any signs of precipitation. - Perform a solubility test by preparing the highest concentration of the compound in the final assay buffer and checking for clarity. - If solubility is an issue, lower the maximum screening concentration.
Uneven Cell Seeding: Inconsistent number of cells per well.- Ensure thorough mixing of the cell suspension before and during plating. - Use a multichannel pipette for cell seeding and ensure it is properly calibrated. - Consider using an automated cell dispenser for high-throughput applications.
Edge Effects: Evaporation from wells on the perimeter of the microplate.- Avoid using the outer rows and columns of the plate for experimental samples. - Fill the peripheral wells with sterile PBS or media to create a humidity barrier. - Ensure proper sealing of the plate during incubation.
False Positives in Enzyme Assays Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.- Re-test the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in inhibitory activity suggests aggregation.
Assay Interference: The compound may interfere with the detection method (e.g., fluorescence quenching or enhancement).- Run controls with the compound and the detection reagents in the absence of the enzyme to check for direct interference. - If interference is observed, consider a different assay format or detection wavelength.
Unexpected Cytotoxicity in Cell-Based Assays Non-specific Toxicity: The compound may be causing general cellular stress rather than specific target engagement.- Compare the cytotoxic effects across multiple cell lines of different origins. - Perform secondary assays to investigate the mechanism of cell death (e.g., apoptosis vs. necrosis assays).
Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.- Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). - Run a vehicle control with a range of DMSO concentrations to determine the tolerance of your cell line.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent and ideally ≤0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank wells (medium and MTT only) from all other wells. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: PARP-1 Inhibition (Fluorescence-Based) Assay

This protocol is a generic fluorescence-based assay to screen for PARP-1 inhibitors.

  • Reagent Preparation: Prepare solutions of recombinant human PARP-1 enzyme, activated DNA, and the test compound at various concentrations in the assay buffer. Prepare a solution of the substrate, NAD+, and a developer solution containing a cycling enzyme system that generates a fluorescent product (e.g., resorufin) from a non-fluorescent substrate (e.g., resazurin).[6]

  • Reaction Mixture: In a black 96-well plate, add the PARP-1 enzyme, activated DNA, and assay buffer.

  • Compound Incubation: Add the test compound to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NAD+. Incubate for a defined period (e.g., 60 minutes) at room temperature. The PARP-1 enzyme will consume NAD+ in the absence of an inhibitor.[6]

  • Detection: Stop the PARP-1 reaction and initiate the detection reaction by adding the developer solution. Incubate for 15-30 minutes. The amount of remaining NAD+ is coupled to the generation of the fluorescent product.[6]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em ~540/590 nm for resorufin).

  • Data Analysis: A decrease in NAD+ consumption (due to PARP-1 inhibition) results in a higher fluorescence signal. Calculate the percent inhibition relative to no-compound controls and determine the IC₅₀ value.

Visualizations

Hypothetical Signaling Pathway: PARP Inhibition

PARP_Inhibition cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR PAR Polymer Synthesis PARP1->PAR synthesizes No_Repair Inhibition of DNA Repair PARP1->No_Repair Recruitment DNA Repair Proteins PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->PARP1 blocks NAD+ binding site

Caption: Hypothetical mechanism of PARP-1 inhibition by this compound.

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_workflow Screening Workflow start Start plate_prep Plate Cells or Enzyme start->plate_prep compound_add Add Compound Dilutions plate_prep->compound_add incubation Incubate compound_add->incubation reagent_add Add Detection Reagent incubation->reagent_add read_plate Read Plate reagent_add->read_plate data_analysis Data Analysis read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Caption: A generalized workflow for high-throughput biological screening.

References

Technical Support Center: Overcoming Resistance to 4-bromo-6-fluoroisoquinolin-1(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-bromo-6-fluoroisoquinolin-1(2H)-one analogs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance mechanisms encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound and its analogs?

A1: this compound and its analogs are potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] These enzymes are critical for the repair of single-strand DNA breaks (SSBs). The primary mechanism of action is based on the principle of synthetic lethality.[3][4] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA repair (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of SSBs.[5] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[5] The HR-deficient cells are unable to repair these DSBs, leading to genomic instability and cell death.[5] Furthermore, these analogs "trap" the PARP enzyme on the DNA, creating a cytotoxic complex that further disrupts DNA replication and repair.[6]

Q2: My BRCA-mutant cell line, which was initially sensitive to our this compound analog, has developed resistance. What are the potential mechanisms?

A2: Acquired resistance to PARP inhibitors is a significant clinical challenge.[7][8] Several mechanisms could be responsible for the observed resistance in your cell line. The most common is the restoration of homologous recombination (HR) function.[9][10] This can occur through secondary or "reversion" mutations in the BRCA1/2 gene that restore its open reading frame and protein function.[10][11] Other mechanisms include:

  • Increased Drug Efflux: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump the drug out of the cell, reducing its intracellular concentration.[2][9][12]

  • Replication Fork Protection: Changes in proteins that stabilize stalled replication forks can prevent the formation of lethal double-strand breaks, even in the absence of functional HR.[7][9][13]

  • Changes in PARP1: Mutations in the PARP1 gene itself can reduce the trapping efficiency of the inhibitor, thereby decreasing its cytotoxic effect.[14]

  • Loss of Non-Homologous End Joining (NHEJ) Pathway Components: Loss of proteins like 53BP1 can paradoxically restore HR activity in BRCA1-deficient cells, leading to resistance.[11][13]

Q3: How can I determine the specific resistance mechanism in my cell line?

A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • BRCA1/2 Sequencing: Sequence the BRCA1 and BRCA2 genes in your resistant cell line to check for reversion mutations.

  • Drug Efflux Assay: Use fluorescent substrates like Rhodamine 123 to assess the activity of efflux pumps. Increased efflux in resistant cells, which can be reversed by a P-gp inhibitor like tariquidar, points to this mechanism.[12]

  • Western Blot Analysis: Probe for the expression levels of key proteins involved in DNA repair and drug transport, such as PARP1, 53BP1, and P-glycoprotein.

  • Functional Assays for HR: Assess the HR capacity of your resistant cells using assays like RAD51 foci formation upon DNA damage. A restoration of RAD51 foci formation indicates regained HR proficiency.

Troubleshooting Guide

Problem 1: Decreased sensitivity (increased IC50) to the isoquinolinone analog in a previously sensitive cell line.

Potential Cause Troubleshooting Steps Expected Outcome
Restoration of HR function 1. Sequence BRCA1/2 genes in resistant vs. parental cells. 2. Perform a RAD51 foci formation assay following irradiation.1. Identification of secondary mutations in BRCA1/2 that restore the reading frame. 2. Increased number of RAD51 foci in resistant cells compared to sensitive cells post-damage.
Increased drug efflux 1. Measure intracellular drug concentration using LC-MS/MS. 2. Perform a cell viability assay with the analog in combination with a P-gp inhibitor (e.g., verapamil, tariquidar).[12]1. Lower intracellular drug levels in resistant cells. 2. Re-sensitization of resistant cells to the isoquinolinone analog in the presence of the efflux pump inhibitor.
Replication fork stabilization 1. Analyze DNA fiber assays to assess fork degradation. 2. Western blot for proteins involved in fork protection (e.g., SMARCAL1, ZRANB3).[13]1. Reduced nascent DNA strand degradation in resistant cells. 2. Altered expression levels of fork protection proteins.
Altered PARP1 expression/activity 1. Western blot for total PARP1 levels. 2. Sequence the PARP1 gene to check for mutations. 3. Perform a PARP trapping assay.1. Reduced PARP1 expression in resistant cells. 2. Identification of mutations that may affect drug binding. 3. Decreased trapping of PARP1 on chromatin in resistant cells.

Problem 2: The isoquinolinone analog is not showing synthetic lethality in a new HR-deficient cell line.

Potential Cause Troubleshooting Steps Expected Outcome
Pre-existing resistance mechanisms 1. Verify the HR deficiency of the cell line (e.g., lack of RAD51 foci). 2. Check for baseline expression of efflux pumps (P-gp).1. Confirmation of HR-deficient status. 2. High basal expression of P-gp may indicate intrinsic resistance.
Compound instability 1. Assess the stability of the compound in your cell culture medium over the course of the experiment using HPLC or LC-MS/MS.1. Confirmation that the compound remains stable and at an effective concentration.
Cell line misidentification/contamination 1. Perform short tandem repeat (STR) profiling to authenticate the cell line.1. Verification of the cell line's identity.

Experimental Protocols

Protocol 1: RAD51 Foci Formation Assay for Homologous Recombination Activity

This assay visualizes the recruitment of RAD51 protein to sites of DNA double-strand breaks, a key step in homologous recombination.

  • Cell Seeding: Seed sensitive and resistant cells on glass coverslips in a 6-well plate and allow them to adhere overnight.

  • Induction of DNA Damage: Expose cells to 10 Gy of ionizing radiation (IR) or treat with a DNA-damaging agent (e.g., mitomycin C).

  • Incubation: Allow cells to recover for 4-6 hours post-irradiation to permit RAD51 foci formation.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against RAD51 (diluted in 1% BSA/PBS) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Staining and Mounting: Stain nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A cell with >5 foci is generally considered positive. Restoration of HR is indicated by a significant increase in the percentage of RAD51-positive cells in the resistant line compared to the sensitive parental line.

Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Activity

This assay measures the activity of the P-gp efflux pump.

  • Cell Preparation: Harvest sensitive and resistant cells and resuspend them in phenol red-free medium at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-treatment (Optional): Pre-incubate a subset of cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Phase: Resuspend the cells in fresh, pre-warmed medium (with and without the P-gp inhibitor for the respective samples) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Cells with high P-gp activity will show lower Rhodamine 123 fluorescence due to efficient efflux. Reversal of this low fluorescence phenotype by a P-gp inhibitor confirms that the efflux is P-gp mediated.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Action: Synthetic Lethality cluster_1 Normal Cell (HR Proficient) cluster_2 BRCA-Mutant Cell (HR Deficient) ssb Single-Strand Break (SSB) parp PARP Enzyme isoquinolinone This compound (PARP Inhibitor) parp_mut parp_mut isoquinolinone->parp_mut inhibits & traps ssb_norm ssb_norm parp_norm parp_norm ssb_norm->parp_norm recruits replication_norm replication_norm ssb_norm->replication_norm ssb_repair SSB Repair parp_norm->ssb_repair repairs dsb_norm dsb_norm replication_norm->dsb_norm fork collapse hr_repair DSB Repair dsb_norm->hr_repair HR Pathway cell_survival_norm Cell Survival hr_repair->cell_survival_norm ssb_accum SSB Accumulation parp_mut->ssb_accum leads to ssb_mut ssb_mut ssb_mut->parp_mut replication_mut replication_mut ssb_accum->replication_mut dsb_mut dsb_mut replication_mut->dsb_mut fork collapse hr_deficient hr_deficient dsb_mut->hr_deficient HR Pathway (Defective) cell_death Cell Death (Synthetic Lethality) hr_deficient->cell_death leads to

Caption: Synthetic lethality induced by this compound analogs.

G cluster_0 Troubleshooting Workflow for Acquired Resistance start Resistant Cell Line (Increased IC50) brca_seq Sequence BRCA1/2 Genes start->brca_seq efflux_assay Perform Drug Efflux Assay (e.g., Rhodamine 123) start->efflux_assay hr_assay Assess HR Function (e.g., RAD51 Foci) start->hr_assay reversion_mut Reversion Mutation Found? brca_seq->reversion_mut efflux_increase Increased Efflux Found? efflux_assay->efflux_increase hr_restored HR Function Restored? hr_assay->hr_restored mech1 Mechanism: HR Restoration reversion_mut->mech1 Yes other_mechs Investigate Other Mechanisms (e.g., Fork Protection, PARP1 mutation) reversion_mut->other_mechs No mech2 Mechanism: Drug Efflux efflux_increase->mech2 Yes efflux_increase->other_mechs No mech3 Mechanism: HR Restoration (Functional) hr_restored->mech3 Yes hr_restored->other_mechs No

Caption: Logical workflow for identifying resistance mechanisms.

G cluster_0 Strategies to Overcome Resistance resistance PARP Inhibitor Resistance combo_chemo Combine with Chemotherapy resistance->combo_chemo combo_ddr Combine with other DDR Inhibitors (e.g., ATRi, CHK1i) resistance->combo_ddr combo_immuno Combine with Immunotherapy (e.g., anti-PD-L1) resistance->combo_immuno induce_brcaness Induce 'BRCAness' (e.g., with CDK12i) resistance->induce_brcaness outcome Re-sensitization / Synergistic Cell Death combo_chemo->outcome combo_ddr->outcome combo_immuno->outcome induce_brcaness->outcome

Caption: Overview of strategies to counteract resistance to PARP inhibitors.

References

Technical Support Center: Optimizing Selectivity of 4-Bromo-6-Fluoroisoquinolin-1(2H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-6-fluoroisoquinolin-1(2H)-one based inhibitors. The content is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential targets of this compound based inhibitors?

A1: The this compound scaffold is a privileged structure in medicinal chemistry, often associated with the inhibition of protein kinases.[1] While the specific targets for each derivative will vary based on its substitutions, this class of compounds has the potential to target a range of kinases involved in key cellular signaling pathways. These can include, but are not limited to, kinases within the MAPK/ERK, PI3K/AKT, and cell cycle regulation pathways (e.g., CDKs).[2][3]

Q2: How can I improve the selectivity of my this compound based inhibitor?

A2: Improving selectivity is a key challenge in kinase inhibitor development.[4] Strategies to enhance selectivity for this specific scaffold include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the isoquinolinone core. For instance, alterations at positions other than the bromine and fluorine atoms can be explored to exploit unique features of the target kinase's binding pocket.[5][6]

  • Computational Modeling: Utilize molecular docking and dynamics simulations to predict how modifications to the inhibitor will affect its binding to the target kinase versus off-target kinases.[7][8][9][10] This can help prioritize the synthesis of more selective analogs.

  • Exploiting Allosteric Pockets: Design modifications that allow the inhibitor to interact with less conserved allosteric sites near the ATP-binding pocket of the target kinase.

Q3: What are common off-target effects observed with isoquinolinone-based inhibitors?

A3: Off-target effects are a common concern with kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome.[11][12][13][14] For isoquinolinone-based inhibitors, potential off-target effects may include:

  • Inhibition of related kinases: The inhibitor may bind to other kinases with similar ATP-binding pockets.[15][16]

  • Interaction with other ATP-binding proteins: The inhibitor might interact with other protein families that utilize ATP.

  • Unintended pathway activation: Inhibition of a kinase in one pathway can sometimes lead to the compensatory activation of another pathway.[11]

It is crucial to perform comprehensive selectivity profiling to identify and understand any off-target activities.[16][17]

Q4: How do I choose the right concentration of my inhibitor for cell-based assays?

A4: Selecting the optimal concentration is critical for obtaining meaningful results.[18]

  • Start with a dose-response curve: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 (the concentration that inhibits 50% of the target's activity).[2][16]

  • Consider cell permeability: The effective intracellular concentration may be lower than the concentration in the culture medium.

  • Correlate with target engagement: Whenever possible, use a cellular target engagement assay to confirm that the inhibitor is binding to its intended target at the concentrations used.[16]

Troubleshooting Guides

Issue 1: Low Potency or Lack of Activity in Biochemical Assays
Possible Cause Troubleshooting Step
Inhibitor Precipitation 1. Check the solubility of the compound in the assay buffer. 2. Reduce the final concentration of the organic solvent (e.g., DMSO) in the assay. 3. Consider using a different solvent or a solubility enhancer.
Incorrect ATP Concentration 1. Ensure the ATP concentration in the assay is at or near the Km value for the target kinase. High ATP concentrations can lead to competitive displacement of the inhibitor.[2]
Inactive Kinase 1. Verify the activity of the kinase enzyme using a known positive control inhibitor. 2. Ensure proper storage and handling of the kinase to maintain its activity.
Assay Interference 1. Run control experiments without the kinase to check for any assay artifacts caused by the inhibitor itself (e.g., fluorescence quenching or enhancement).
Issue 2: Poor Selectivity or Significant Off-Target Effects
Possible Cause Troubleshooting Step
Promiscuous Binding 1. Perform a broad kinase screen to identify which off-target kinases are being inhibited.[16][17] 2. Use the structural information of the off-target kinases to guide the redesign of the inhibitor to improve selectivity.[8]
High Inhibitor Concentration 1. Use the lowest effective concentration of the inhibitor that still provides significant inhibition of the primary target.
Indirect Effects 1. Investigate if the observed off-target effects are due to direct binding or a consequence of inhibiting the primary target and disrupting downstream signaling.
Issue 3: Discrepancy Between Biochemical and Cellular Activity
Possible Cause Troubleshooting Step
Poor Cell Permeability 1. Assess the physicochemical properties of the inhibitor (e.g., lipophilicity, molecular weight) to predict its ability to cross the cell membrane. 2. Modify the inhibitor's structure to improve its cell permeability.
Cellular Efflux 1. Determine if the inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein) that actively remove it from the cell.
Inhibitor Metabolism 1. Investigate if the inhibitor is being metabolized by the cells into an inactive form.
High Protein Binding 1. High serum concentrations in cell culture media can lead to inhibitor binding to serum proteins, reducing its free and active concentration. Consider reducing the serum percentage in your experiments.[18]

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical this compound Derivative (Compound X)

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 1
Off-Target Kinase B25025
Off-Target Kinase C80080
Off-Target Kinase D>10,000>1000
Off-Target Kinase E>10,000>1000

This table provides a hypothetical example of the data that should be generated to assess the selectivity of a this compound based inhibitor. The actual values will depend on the specific derivative and the kinases tested.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the IC50 of an inhibitor against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound based inhibitor (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the inhibitor in the appropriate assay buffer.

    • Prepare the kinase, substrate, and ATP solutions according to the assay kit manufacturer's instructions. The ATP concentration should ideally be at its Km for the kinase.[2]

  • Kinase Reaction:

    • In a suitable microplate (e.g., 384-well), add the inhibitor at various concentrations.

    • Add the kinase and substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[2]

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the detection reagents provided in the assay kit. This typically involves a series of enzymatic reactions that lead to a luminescent or fluorescent signal.[2]

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.[2]

Protocol 2: Cell Viability Assay (e.g., MTT or ATP-based Assay)

This protocol assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the this compound based inhibitor.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the inhibitor-treated wells).[18]

  • Incubation:

    • Incubate the cells for a period relevant to their doubling time (e.g., 72 hours).[18]

  • Viability Measurement:

    • Add the viability reagent (e.g., MTT or an ATP-based reagent) to each well according to the manufacturer's protocol.

    • Measure the signal (absorbance or luminescence) using a plate reader.[18]

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Inhibitor Synthesis Inhibitor Synthesis Kinase Inhibition Assay Kinase Inhibition Assay Inhibitor Synthesis->Kinase Inhibition Assay Test Compound Selectivity Profiling Selectivity Profiling Kinase Inhibition Assay->Selectivity Profiling Potent Hits Cell Viability Assay Cell Viability Assay Selectivity Profiling->Cell Viability Assay Selective Hits Target Engagement Assay Target Engagement Assay Cell Viability Assay->Target Engagement Assay Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assay->Downstream Signaling Analysis Lead Optimization Lead Optimization Downstream Signaling Analysis->Lead Optimization Validated Hits

Caption: Experimental workflow for optimizing inhibitor selectivity.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Inhibitor Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: MAPK/ERK signaling pathway with potential points of inhibition.

troubleshooting_logic Low Potency Low Potency Check Solubility Check Solubility Low Potency->Check Solubility Soluble? Soluble? Check Solubility->Soluble? Optimize ATP Optimize ATP Verify Kinase Activity Verify Kinase Activity Optimize ATP->Verify Kinase Activity Proceed Proceed Verify Kinase Activity->Proceed Soluble?->Optimize ATP Yes Increase Solubility Increase Solubility Soluble?->Increase Solubility No

Caption: Troubleshooting logic for low inhibitor potency.

References

reducing off-target effects of 4-bromo-6-fluoroisoquinolin-1(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-6-fluoroisoquinolin-1(2H)-one derivatives. The information provided is designed to help identify and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes with our this compound derivative that do not align with its intended target. Could these be off-target effects?

A1: Yes, it is highly probable that unexpected cellular phenotypes are the result of off-target effects. The isoquinolinone scaffold is a privileged structure in medicinal chemistry and is known to interact with a variety of proteins, including kinases and other enzymes.[1][2] Therefore, it is crucial to experimentally validate that the observed phenotype is a direct consequence of modulating the intended target.

Q2: What are the potential off-target kinase families for isoquinolinone-based inhibitors?

A2: Based on studies of structurally related isoquinolinone compounds, including those developed as PARP and tankyrase inhibitors, several kinase families have been identified as potential off-targets. These include, but are not limited to:

  • MEK5/ERK5: Part of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cell proliferation and survival.[3][4][5]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[2][6]

  • PIM Kinases: Serine/threonine kinases involved in cell survival and proliferation.

  • Dual-specificity tyrosine-regulated kinases (DYRKs): A family of kinases with diverse cellular functions.

It is important to note that the specific off-target profile will depend on the exact substitutions on the this compound core.

Q3: Are there any known non-kinase off-targets for this class of compounds?

A3: Yes, recent studies on 3-arylisoquinolinones have shown that these compounds can bind to microtubules, disrupting their polymerization.[7][8][9] This interaction can lead to cell cycle arrest at the G2/M phase and apoptosis, which could be misinterpreted as an on-target effect depending on the intended biological rationale.

Q4: How can we experimentally confirm that our compound is engaging its intended target in cells?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular environment.[10][11][12] This technique is based on the principle that a protein's thermal stability increases upon ligand binding. A shift in the melting temperature of your target protein in the presence of your compound provides strong evidence of direct binding.

Q5: What initial steps should we take if we suspect off-target effects are confounding our results?

A5: A systematic approach is recommended:

  • Dose-Response Analysis: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for your intended target. Off-target effects are often more pronounced at higher concentrations.

  • Use of an Orthogonal Inhibitor: Employ a structurally different inhibitor for the same target. If this second inhibitor does not produce the same phenotype, it suggests the initial observations may be due to off-target effects of your this compound derivative.[13]

  • Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knockdown or knockout the intended target. If the phenotype persists in the absence of the target protein upon treatment with your compound, it is a strong indication of an off-target mechanism.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected cell death or reduced proliferation. Off-target inhibition of essential kinases (e.g., CDKs) or interaction with microtubules.1. Perform a cell cycle analysis to determine if cells are arresting at a specific phase (e.g., G2/M for microtubule disruption).2. Conduct a broad-panel in vitro kinase screen to identify potential off-target kinases.3. Validate suspected off-targets with orthogonal inhibitors or genetic knockdown.[13]
Inconsistent results between different cell lines. Cell line-specific expression levels of on- and off-target proteins.1. Profile the expression levels of your intended target and suspected off-targets in the cell lines being used.2. Test your compound in a panel of cell lines with varying expression levels of these proteins to look for correlations between protein expression and phenotypic response.
Phenotype does not match known function of the intended target. The observed effect is mediated by an off-target.1. Perform a rescue experiment by introducing an inhibitor-resistant mutant of the primary target. If the phenotype is not reversed, it is likely an off-target effect.2. Use CETSA to confirm engagement with the intended target at the effective concentration.[10][11][12]

Data Presentation

Table 1: Representative Kinase Selectivity Profile for Isoquinolinone Scaffolds

The following table provides a hypothetical kinase selectivity profile for a generic this compound derivative based on known off-targets of the broader isoquinolinone class. Note: This data is for illustrative purposes only and the actual profile of your specific compound must be determined experimentally.

Kinase FamilyRepresentative Kinase% Inhibition at 1 µM
MAPK Pathway MEK585%
ERK570%
Cell Cycle CDK2/cyclin A65%
CDK4/cyclin D150%
PIM Kinases PIM175%
DYRK Kinases DYRK1A60%
DYRK1B55%
Other GSK3β40%
ROCK135%

Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening

This protocol describes a general procedure for screening a compound against a panel of purified kinases to identify potential off-target interactions.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)

  • [γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • ATP solution

  • 384-well plates

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A common starting concentration for a single-point screen is 1 µM.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Compound Addition: Add the test compound or a vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure kinase activity using a suitable detection method. For radiometric assays, this involves capturing the radiolabeled substrate on a filter plate and measuring radioactivity. For luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to confirm target engagement in intact cells.[10][11][12]

Materials:

  • Cultured cells expressing the target protein

  • This compound derivative

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensities to the unheated control. Plot the percentage of soluble protein against temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

experimental_workflow start Start: Suspected Off-Target Effect dose_response Dose-Response Analysis start->dose_response orthogonal_inhibitor Orthogonal Inhibitor Testing start->orthogonal_inhibitor genetic_validation Genetic Validation (CRISPR/siRNA) start->genetic_validation kinase_screen In Vitro Kinase Panel Screen dose_response->kinase_screen orthogonal_inhibitor->kinase_screen genetic_validation->kinase_screen end_on_target Conclusion: On-Target Effect genetic_validation->end_on_target cetsa Cellular Thermal Shift Assay (CETSA) kinase_screen->cetsa Validate hits pathway_analysis Downstream Pathway Analysis cetsa->pathway_analysis sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar end_off_target Conclusion: Off-Target Effect Identified sar->end_off_target

Caption: Troubleshooting workflow for investigating suspected off-target effects.

MEK5_ERK5_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors, Stress RTK Receptor Tyrosine Kinase GrowthFactors->RTK MEKK2_3 MEKK2/3 RTK->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5 ERK5 MEK5->ERK5 P ERK5_n ERK5 ERK5->ERK5_n Inhibitor This compound (Potential Off-Target) Inhibitor->MEK5 Inhibitor->ERK5 TranscriptionFactors Transcription Factors (e.g., MEF2) ERK5_n->TranscriptionFactors P GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The MEK5/ERK5 signaling pathway, a potential off-target pathway.

CDK_pRb_pathway cluster_G1_phase G1 Phase cluster_S_phase S Phase GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 pRb_E2F pRb-E2F Complex CDK4_6->pRb_E2F P pRb_p pRb (P) pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F GeneExpression S-Phase Gene Expression E2F->GeneExpression Inhibitor This compound (Potential Off-Target) Inhibitor->CDK4_6

Caption: The CDK/pRb signaling pathway, a potential off-target pathway.

References

Validation & Comparative

A Comparative Guide to 4-bromo-6-fluoroisoquinolin-1(2H)-one and Other PARP Inhibitor Scaffolds in the Context of the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emerging 4-bromo-6-fluoroisoquinolin-1(2H)-one scaffold and other established inhibitor scaffolds targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes. While specific biological data for this compound is not extensively available in public databases, its core structure, isoquinolin-1(2H)-one, is a key pharmacophore in a novel class of potent inhibitors targeting Tankyrase-1 and -2 (TNKS1/2), members of the PARP superfamily. This comparison focuses on the isoquinolin-1(2H)-one scaffold as a representative of this new class and contrasts its performance with clinically approved PARP inhibitors, providing available experimental data to inform drug discovery and development efforts within the DNA Damage Response (DDR) landscape.

The Role of PARP and Tankyrases in the DNA Damage Response

The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, maintaining genomic integrity.[1] PARP enzymes, particularly PARP1 and PARP2, are key players in this process, primarily involved in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.[2]

Tankyrases (TNKS1 and TNKS2) are members of the PARP family that have emerged as promising therapeutic targets. They are involved in various cellular processes, including the regulation of Wnt/β-catenin signaling, telomere maintenance, and, importantly, the DDR.[3][4] Tankyrases promote homologous recombination and checkpoint activation in response to DSBs, making their inhibition a potential strategy to sensitize cancer cells to DNA damaging agents.[5][6][7]

Comparison of Inhibitor Scaffolds

This guide compares the isoquinolin-1(2H)-one scaffold with other well-established PARP inhibitor scaffolds, including those found in the FDA-approved drugs Olaparib, Rucaparib, Niraparib, and Talazoparib.

Data Presentation: In Vitro Potency of PARP Inhibitor Scaffolds

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds from different inhibitor scaffolds against PARP enzymes. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Isoquinolin-1(2H)-one Derivatives as Tankyrase Inhibitors

Compound/ScaffoldTargetIC50 (nM)Cell-Based Assay (IC50, nM)Reference
Isoquinolin-1(2H)-one derivative (Compound 11c) TNKS1929 (DLD-1 SuperTopFlash)[8]
TNKS23[8]
3-aryl-5-substituted isoquinolin-1-one (Compound 21) TNKS2-Growth inhibition of colorectal cancer cells[9]
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one PARP163.1-[10][11]
PARP229.4-[10][11]

Table 2: Clinically Approved PARP Inhibitors

Compound/ScaffoldTargetIC50 (nM)Reference
Olaparib PARP11-5[12]
PARP21-5[12]
Rucaparib PARP11.4[13]
PARP26.8[13]
Niraparib PARP13.8[13]
PARP22.1[13]
Talazoparib PARP10.57[13]
PARP20.35[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are generalized protocols for key experiments cited in the evaluation of PARP inhibitors.

PARP1/2 Enzymatic Inhibition Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on the catalytic activity of purified PARP enzymes.

Objective: To determine the IC50 value of an inhibitor against PARP1 and PARP2.

Methodology:

  • Plate Preparation: A 96-well plate is coated with histones, which act as a substrate for PARP enzymes, and activated DNA to stimulate PARP activity.

  • Enzyme and Inhibitor Incubation: Recombinant human PARP1 or PARP2 enzyme is added to the wells along with varying concentrations of the test inhibitor.

  • Reaction Initiation: The PARP-catalyzed reaction is initiated by the addition of NAD+, the substrate for PARP.

  • Detection: The reaction generates nicotinamide, which is then measured using a developer reagent that produces a fluorescent signal.

  • Data Analysis: The fluorescence intensity is measured using a fluorescence plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[14]

Cellular PARP Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block PARP activity within a cellular context.

Objective: To determine the cellular efficacy of a PARP inhibitor.

Methodology:

  • Cell Culture and Treatment: Cancer cells are cultured and treated with varying concentrations of the PARP inhibitor.

  • Induction of DNA Damage: To stimulate PARP activity, cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide or MMS).

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes poly(ADP-ribose) (PAR), the product of PARP activity.

  • Data Analysis: The intensity of the PAR bands is quantified and normalized to a loading control. The reduction in PAR levels in the presence of the inhibitor is used to determine the cellular IC50.[15]

Mandatory Visualization

Signaling Pathway: Tankyrase in the DNA Damage Response

The following diagram illustrates the role of Tankyrases in the DNA damage response, specifically in promoting homologous recombination.

Tankyrase_DDR_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 DDR Signaling DSB DSB MDC1 MDC1 DSB->MDC1 recruits TNKS1_2 Tankyrase 1/2 MDC1->TNKS1_2 recruits BRCA1_complex BRCA1-A Complex TNKS1_2->BRCA1_complex stabilizes End_Resection DNA End Resection TNKS1_2->End_Resection promotes HR_Repair Homologous Recombination Repair BRCA1_complex->HR_Repair End_Resection->HR_Repair

Caption: Role of Tankyrases in the DNA Damage Response.

Experimental Workflow: PARP Enzymatic Inhibition Assay

The following diagram outlines the workflow for a typical PARP enzymatic inhibition assay.

PARP_Inhibition_Workflow start Start plate_prep Coat 96-well plate with Histones and Activated DNA start->plate_prep add_enzyme Add PARP Enzyme and Varying Inhibitor Concentrations plate_prep->add_enzyme add_nad Initiate Reaction with NAD+ add_enzyme->add_nad incubation Incubate at 37°C add_nad->incubation add_developer Add Developer Reagent incubation->add_developer read_fluorescence Measure Fluorescence add_developer->read_fluorescence data_analysis Calculate % Inhibition and Determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for a PARP Enzymatic Inhibition Assay.

Conclusion

The isoquinolin-1(2H)-one scaffold represents a promising new chemotype for the development of potent PARP family inhibitors, particularly targeting Tankyrases. The available data suggests that derivatives of this scaffold can achieve nanomolar potency, comparable to some clinically approved PARP inhibitors. However, further research, including head-to-head comparative studies under standardized assay conditions, is necessary to fully elucidate the therapeutic potential of this compound and related compounds. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of DDR-targeted cancer therapy.

References

A Comparative Analysis of Bromo- vs. Chloro-Substituted Isoquinolinones: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the isoquinolinone scaffold is a privileged structure, forming the core of numerous bioactive compounds. A common and effective strategy to modulate the therapeutic properties of these molecules is the introduction of halogen substituents. This guide provides an objective, data-driven comparison of bromo- and chloro-substituted isoquinolinones for researchers, scientists, and drug development professionals. We will delve into their comparative biological activities, underlying mechanisms, and the experimental protocols required for their evaluation.

Physicochemical Properties: The Halogen Impact

The choice between bromine and chlorine substitution is not arbitrary; it significantly influences the molecule's physicochemical profile, which in turn affects its pharmacokinetic and pharmacodynamic properties. Bromine is larger, more polarizable, and less electronegative than chlorine. These differences can affect lipophilicity (log P), metabolic stability, and binding interactions with biological targets.

PropertyGeneral Impact of Chloro-SubstitutionGeneral Impact of Bromo-SubstitutionKey Consideration
Lipophilicity (log P) Increases lipophilicityIncreases lipophilicity, often to a greater extent than chlorineCrucial for membrane permeability and bioavailability.[1]
Electronic Effects Electron-withdrawingLess electron-withdrawing than chlorineModulates the reactivity of the isoquinolinone core and its pKa.[1]
Metabolic Stability The C-Cl bond is generally strong and metabolically stable.The C-Br bond is weaker and can be more susceptible to metabolic cleavage.Influences the compound's half-life and potential for generating reactive metabolites.
Binding Interactions Can form halogen bonds and other non-covalent interactions.Can form stronger halogen bonds due to higher polarizability.Affects target affinity and selectivity.

Comparative Biological Activity

The ultimate test of a drug candidate is its biological performance. Direct comparative studies reveal that the superiority of a bromo- or chloro-substituent is highly dependent on the molecular scaffold and the specific biological target.

Anticancer Activity

Halogenated isoquinolinones are extensively investigated for their potential as anticancer agents, often acting through the induction of apoptosis or the inhibition of key enzymes involved in cancer cell survival.[2]

A comparative study on 7-halogenated 5,8-quinolinone derivatives (a closely related scaffold) revealed that chloro-substitution at the 7-position was generally more favorable for cytotoxic activity against the HCT-15 colon cancer cell line compared to bromo-substitution.[2]

Table 1: Comparative Anticancer Activity of 7-Halogenated 5,8-Quinolinone Derivatives [2]

Compound IDHalogen at C7R GroupCancer Cell LineIC₅₀ (µM)
1 Cl4-ChlorophenylHCT-15 (Colon)5.6
2 Br4-ChlorophenylHCT-15 (Colon)>10
3 Cl4-BromophenylHCT-15 (Colon)4.2
4 Br4-BromophenylHCT-15 (Colon)7.9
Data sourced from Ryu et al., 2000.[2]
Antimicrobial Activity

In the context of antimicrobial agents, halogenation is a well-established strategy for enhancing efficacy.[2] A study comparing the antimicrobial activity of derivatives of 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide demonstrated that a bromo-substituted derivative exhibited slightly superior or equivalent activity compared to its chloro-counterpart against the tested bacterial and fungal strains.[2]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) [2]

Compound IDHalogen (at para-position of phenyl ring)S. aureusB. subtilisE. coliC. albicansA. niger
M3 Br6.2512.512.512.525
M4 Cl12.512.52512.525
Data sourced from Kumar et al., 2021.[2]

Mechanism of Action: PARP Inhibition

A significant mechanism through which many isoquinolinone derivatives exert their anticancer effects is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[3] PARP1 is a critical enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs).[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs. These collapse into toxic double-strand breaks during DNA replication, resulting in cell death through a concept known as synthetic lethality.[5][6]

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_BER Base Excision Repair (BER) cluster_Replication DNA Replication DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 Detection Repair SSB Repair PARP1->Repair Recruits repair proteins DSB Double-Strand Break (DSB) PARP1->DSB Unrepaired SSB leads to DSB during replication Repair->DNA_Damage Restores DNA (in normal cells) Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Synthetic Lethality (in BRCA-deficient cells) Inhibitor Bromo/Chloro Isoquinolinone (PARP Inhibitor) Inhibitor->PARP1 Inhibition

PARP1 signaling in DNA repair and its inhibition by isoquinolinones.

Experimental Protocols

Reproducible and rigorous experimental design is the foundation of drug discovery. Below are detailed methodologies for key experiments.

General Synthetic Pathway for Halogenated Isoquinolinones

The synthesis of halogenated isoquinolinones can be achieved through various routes. A common approach involves the cyclization of a substituted benzamide followed by halogenation.

Synthesis_Workflow Start Substituted Benzoic Acid Intermediate1 N-Methoxy Benzamide Start->Intermediate1 Amidation Intermediate2 3,4-Substituted Hydroisoquinolone Intermediate1->Intermediate2 Palladium-Catalyzed C-H Activation/Annulation Final_Product Bromo/Chloro Substituted Isoquinolinone Intermediate2->Final_Product Halogenation (e.g., NBS, NCS)

References

Structure-Activity Relationship of 4-Bromo-6-Fluoroisoquinolin-1(2H)-one Analogs as PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoquinolin-1(2H)-one analogs as inhibitors of Poly(ADP-ribose) polymerase (PARP), with a focus on substitutions that inform the potential activity of derivatives like 4-bromo-6-fluoroisoquinolin-1(2H)-one. The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for PARP inhibition, a critical target in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways such as those with BRCA1/2 mutations.[1]

Comparative Analysis of Isoquinolin-1(2H)-one Analogs as PARP-1 Inhibitors

While specific data for this compound is not extensively available in the public domain, the following table summarizes the SAR of related isoquinolin-1(2H)-one derivatives. This data, derived from the study of isoquinolinone–naphthoquinone hybrids, provides valuable insights into the effects of various substituents on the aryl ring of the isoquinolinone core on PARP-1 inhibitory activity and cytotoxicity against cancer cell lines.

Table 1: PARP-1 Inhibitory Activity and Cytotoxicity of Substituted Isoquinolin-1(2H)-one Analogs [1]

CompoundSubstituent (R)PARP-1 IC50 (µM)C6 Glioma IC50 (µM)U87MG Glioma IC50 (µM)
5a 4-CH₃1.89 ± 0.041.83 ± 0.041.87 ± 0.02
5c 4-OCH₃1.32 ± 0.021.28 ± 0.031.33 ± 0.01
5d H1.54 ± 0.011.62 ± 0.021.65 ± 0.03
5g 3-OCH₃2.15 ± 0.032.11 ± 0.052.18 ± 0.04
5n 4-N(CH₃)₂2.43 ± 0.052.38 ± 0.062.41 ± 0.05
5o 2-CH₃2.78 ± 0.062.74 ± 0.072.79 ± 0.06

From this data, several SAR trends can be observed:

  • Electron-donating groups at the 4-position of the aryl ring, such as methoxy (5c) and methyl (5a), generally lead to potent PARP-1 inhibition and cytotoxicity. The methoxy-substituted analog 5c was the most potent in this series.

  • The unsubstituted analog (5d) also demonstrated significant activity, serving as a baseline for comparison.

  • Substitutions at other positions, such as a 3-methoxy group (5g) or a 2-methyl group (5o), resulted in slightly decreased activity compared to the 4-substituted analogs.

  • The presence of a dimethylamino group at the 4-position (5n) also conferred notable activity.

Based on these findings, it can be inferred that substitutions on the benzene ring of the isoquinolin-1(2H)-one scaffold significantly influence PARP-1 inhibitory activity. For the target compound, this compound, the electron-withdrawing nature of the bromo and fluoro substituents would likely have a distinct impact on the electronic properties of the ring system and its interaction with the PARP-1 active site. Further experimental validation is required to determine the precise effect of these specific substitutions.

Experimental Protocols

PARP-1 Inhibition Assay

The inhibitory activity of the compounds against PARP-1 can be determined using a colorimetric assay. This assay measures the amount of poly(ADP-ribose) (PAR) synthesized by the PARP-1 enzyme.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone, the protein substrate for PARP-1.

  • Reaction Mixture: In each well, add PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and the test compound at various concentrations.

  • Initiation: Add NAD+, the substrate for PARP-1, to start the PARylation reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add a primary antibody that specifically recognizes PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Measurement: Add a colorimetric substrate and measure the absorbance using a plate reader. The signal intensity is proportional to the amount of PAR produced and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., C6 glioma, U87MG glioma) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Mechanism of PARP Inhibition

The following diagrams illustrate the role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

PARP_Mechanism cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation & Recruitment DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair DNA_Damage_Inhib DNA Single-Strand Break PARP1_Binding PARP1 Binds to DNA DNA_Damage_Inhib->PARP1_Binding PARP_Trapping PARP1 Trapping on DNA PARP1_Binding->PARP_Trapping PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (in HR-deficient cells) DSB_Formation->Cell_Death

Caption: Mechanism of PARP-mediated DNA repair and its inhibition.

Experimental_Workflow Start Start: Synthesize Analogs PARP_Assay In vitro PARP-1 Inhibition Assay Start->PARP_Assay Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Determine_IC50_PARP Determine PARP-1 IC50 PARP_Assay->Determine_IC50_PARP SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50_PARP->SAR_Analysis MTT_Assay Cell Viability (MTT) Assay Cell_Culture->MTT_Assay Determine_IC50_Cell Determine Cytotoxic IC50 MTT_Assay->Determine_IC50_Cell Determine_IC50_Cell->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification

Caption: Workflow for SAR study of PARP inhibitors.

References

Validating the In Vivo Biological Activity of 4-bromo-6-fluoroisoquinolin-1(2H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the in vivo biological activity of 4-bromo-6-fluoroisoquinolin-1(2H)-one. Due to the limited publicly available in vivo data for this specific compound, this guide establishes a hypothetical yet plausible biological profile based on the known activities of structurally related isoquinolin-1(2H)-one derivatives. This approach allows for a robust comparison with alternative therapeutic agents, supported by experimental protocols and data from relevant preclinical models.

The isoquinolin-1(2H)-one scaffold is a recognized pharmacophore present in a variety of biologically active molecules. Recent studies have highlighted the potential of substituted isoquinolin-1(2H)-one derivatives as potent inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) signaling.[1] HIF-1 is a master transcriptional regulator of the cellular response to hypoxia and plays a critical role in the pathophysiology of various diseases, including cancer and inflammatory disorders like rheumatoid arthritis. In the hypoxic microenvironment of an arthritic joint, HIF-1α stabilization leads to the expression of genes that promote angiogenesis, inflammation, and pannus formation, contributing to joint destruction. Therefore, targeting the HIF-1 signaling pathway presents a promising therapeutic strategy for rheumatoid arthritis.

This guide focuses on the validation of this compound as a putative HIF-1 inhibitor, comparing its projected in vivo efficacy with that of a known isoquinolinone-based HIF-1 inhibitor, Compound 17q, and another well-characterized HIF-1 inhibitor, PX-478, in an adjuvant-induced arthritis (AIA) rat model.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the in vivo efficacy of this compound (hypothetical data) and comparator compounds in a rat model of adjuvant-induced arthritis.

CompoundTargetDose & AdministrationPaw Volume Reduction (%)Reduction in Inflammatory Markers (e.g., TNF-α, IL-6)Histopathological Improvement
This compound (Hypothetical) HIF-1α10 mg/kg, oral, daily~45-55%Significant reduction in serum and synovial fluid levelsMarked reduction in synovial inflammation, pannus formation, and cartilage destruction
Compound 17q HIF-1αNot specifiedImproved pathological injury of ankle jointsAttenuated inflammation responseDecreased angiogenesis
PX-478 HIF-1α20-40 mg/kg, oral, daily~40-50% (in other inflammatory models)Significant reduction in pro-inflammatory cytokinesReduced tissue inflammation and damage in relevant models

Experimental Protocols

A detailed methodology for the key in vivo experiment is provided below to ensure reproducibility and facilitate the design of future studies.

Adjuvant-Induced Arthritis (AIA) in Rats

This widely used preclinical model for rheumatoid arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

Materials:

  • Male Lewis rats (150-180 g)

  • Complete Freund's Adjuvant (CFA) with 10 mg/mL heat-killed Mycobacterium tuberculosis

  • Test compounds (this compound, Compound 17q, PX-478)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer for paw volume measurement

  • Calipers for ankle diameter measurement

  • ELISA kits for TNF-α and IL-6 quantification

  • Histology equipment and reagents

Procedure:

  • Induction of Arthritis: On day 0, rats are lightly anesthetized, and arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

  • Grouping and Treatment: Rats are randomly assigned to treatment and control groups (n=8-10 per group). Treatment with the test compounds or vehicle is initiated on day 8 post-adjuvant injection and continued daily until the end of the study (typically day 21 or 28). Compounds are administered orally via gavage.

  • Clinical Assessment:

    • Paw Volume: The volume of both hind paws is measured using a plethysmometer on alternate days starting from day 0. The percentage inhibition of paw edema is calculated.

    • Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4 based on erythema, swelling, and joint rigidity.

    • Body Weight: Body weight is recorded every two days as an indicator of systemic toxicity.

  • Biochemical Analysis: On the final day of the study, blood is collected for serum separation. Synovial fluid may also be collected. Serum and synovial fluid levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA.

  • Histopathological Evaluation: The ankle joints are dissected, fixed in 10% buffered formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and processes involved, the following diagrams have been generated.

HIF_1_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_N HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α_N->PHDs O2 VHL VHL HIF-1α_N->VHL Binding PHDs->HIF-1α_N Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-1α_N Degradation HIF-1α_H HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_H->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE HRE (Hypoxia Response Element) HIF-1 Complex->HRE Binding Target Genes Target Genes (VEGF, TNF-α, IL-6) HRE->Target Genes Transcription This compound This compound This compound->HIF-1α_H Inhibition of Stabilization

Caption: HIF-1 Signaling Pathway and Point of Intervention.

In_Vivo_Validation_Workflow Start Start: Adjuvant-Induced Arthritis Model Induction Day 0: Induce Arthritis (CFA Injection) Start->Induction Treatment Day 8-21: Daily Dosing (Test Compounds/Vehicle) Induction->Treatment Monitoring Ongoing Monitoring: Paw Volume, Arthritis Score, Body Weight Treatment->Monitoring Endpoint Day 21: Endpoint Analysis Monitoring->Endpoint Biochemistry Biochemical Analysis: Serum/Synovial Fluid Cytokines (TNF-α, IL-6) Endpoint->Biochemistry Histology Histopathological Analysis: Joint Sections (H&E Staining) Endpoint->Histology Data Data Analysis & Comparison Biochemistry->Data Histology->Data

References

A Comparative Guide to the Synthesis of Substituted Isoquinolinones: Classical vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isoquinolinone scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds. The efficient synthesis of substituted isoquinolinones is therefore a critical aspect of medicinal chemistry and drug discovery. This guide provides an objective comparison of classical and modern synthetic routes to these important heterocycles, supported by quantitative data and detailed experimental protocols.

This comparison focuses on four key synthetic strategies: the classical Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions, alongside modern transition-metal-catalyzed C-H activation/annulation and cycloaddition reactions. We will delve into the advantages and disadvantages of each, presenting a clear overview to aid in the selection of the most suitable method for a given synthetic challenge.

At a Glance: Comparing Synthetic Routes

The choice of synthetic route to a substituted isoquinolinone is often a trade-off between factors like substrate scope, functional group tolerance, reaction conditions, and overall efficiency. The following table summarizes the key quantitative aspects of the discussed synthetic methodologies.

Synthetic RouteKey Reagents/CatalystsTemperature (°C)Reaction TimeGeneral Yield (%)Key AdvantagesKey Disadvantages
Pomeranz-Fritsch Reaction Strong acid (e.g., H₂SO₄)High (often >100)Varies (hours)20-90Utilizes readily available benzaldehydes and aminoacetals.Harsh acidic conditions, limited functional group tolerance, can give low yields.
Bischler-Napieralski Reaction Dehydrating agent (e.g., POCl₃, P₂O₅)High (reflux)Varies (hours)30-90Good for 3,4-dihydroisoquinolines, well-established.Requires preparation of β-arylethylamides, harsh dehydrating agents.
Pictet-Spengler Reaction Acid catalyst (protic or Lewis)Varies (can be mild)Varies (hours to days)40-95Milder conditions possible, good for tetrahydroisoquinolines.Requires β-arylethylamines, may require subsequent oxidation.
Pd-Catalyzed C-H Activation Pd(OAc)₂, Pd(CH₃CN)₂Cl₂85-1104-24 hours50-95High functional group tolerance, high regioselectivity, atom economical.Requires specific directing groups, catalyst cost and sensitivity.
Rh-Catalyzed C-H Activation [RhCp*Cl₂]₂, AgSbF₆60-12012-24 hours60-98Excellent yields and functional group tolerance, broad substrate scope.High cost of rhodium catalyst, often requires an oxidant.
[4+2] Cycloaddition Arynes, oxazolesRoom Temperature to 60Varies (hours)Moderate to goodMild reaction conditions, convergent synthesis.Limited availability of substituted starting materials.

In-Depth Analysis of Synthetic Routes

Classical Approaches: The Cornerstones of Isoquinolinone Synthesis

For decades, the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions have been the workhorses for the synthesis of the isoquinoline core. These methods, while robust, often suffer from harsh reaction conditions and limited functional group tolerance.

a) The Pomeranz-Fritsch Reaction

This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[1][2] The primary advantage of this method lies in the use of readily available starting materials. However, the strongly acidic conditions required for cyclization can limit its application to substrates with sensitive functional groups.[1]

b) The Bischler-Napieralski Reaction

This widely used method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinolinone.[3][4] The reaction is particularly effective for arenes bearing electron-donating groups.[5] The necessity of pre-forming the amide substrate and the harshness of the dehydrating agents are notable drawbacks.

c) The Pictet-Spengler Reaction

A variation of the Mannich reaction, the Pictet-Spengler synthesis condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline.[6][7][8] Milder conditions are often possible compared to the Pomeranz-Fritsch and Bischler-Napieralski reactions, especially with electron-rich aromatic rings.[9] The resulting tetrahydroisoquinoline requires a subsequent oxidation step to furnish the aromatic isoquinolinone.

Modern Methods: Precision and Efficiency

In recent years, transition-metal-catalyzed reactions have revolutionized the synthesis of substituted isoquinolinones, offering milder conditions, broader substrate scope, and higher efficiency.

a) Transition-Metal-Catalyzed C-H Activation/Annulation

This powerful strategy involves the direct functionalization of C-H bonds, offering an atom- and step-economical approach to isoquinolinones. Palladium and rhodium complexes are the most commonly employed catalysts.

  • Palladium-Catalyzed Synthesis: Palladium catalysts can effectively mediate the annulation of N-alkoxybenzamides with alkynes or allenes.[9] These reactions often exhibit high regioselectivity and tolerate a wide range of functional groups. The use of a directing group on the nitrogen atom is typically required.

  • Rhodium-Catalyzed Synthesis: Rhodium(III) catalysts are highly efficient in the oxidative annulation of benzamides with alkynes via C-H/N-H bond activation.[1][10][11] These reactions often proceed with excellent yields and broad functional group tolerance. A notable advantage is the ability to use simpler, unprotected amides in some cases.

b) Cycloaddition Reactions

[4+2] cycloaddition reactions, particularly those involving in situ generated arynes and oxazoles, provide a convergent and often mild route to functionalized isoquinolines. This method allows for the rapid construction of the isoquinoline core from two fragments. The availability of suitably substituted precursors can be a limitation.

Experimental Protocols

Protocol 1: Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline [1]

This protocol outlines a modified procedure for the synthesis of 6,7-dimethoxyisoquinoline.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Aminoacetaldehyde dimethyl acetal

  • Tosyl chloride

  • Sodium borohydride

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Toluene

Procedure:

  • Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux using a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).

  • Reduction: Cool the reaction mixture and add ethanol. Cool to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir at room temperature until the reduction is complete.

  • Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equivalents) and stir vigorously.

  • Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux.

  • Work-up: Cool the reaction mixture and basify with sodium hydroxide. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 6,7-dimethoxyisoquinoline.

Protocol 2: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline [11]

This protocol details the synthesis of a substituted 3,4-dihydroisoquinoline.

Materials:

  • β-(3,4-dimethoxyphenyl)ethylamine

  • Acetic anhydride

  • Pyridine

  • Phosphorus oxychloride

  • Toluene

Procedure:

  • Synthesis of N-Acetylhomoveratrylamine (Starting Material): To a stirred solution of β-(3,4-dimethoxyphenyl)ethylamine (1.80 moles) in pyridine (150 ml), add acetic anhydride (190 ml) at a rate that maintains the temperature at 90–95°C. After the addition, allow the solution to stand at room temperature overnight. Remove volatile components by evaporation under reduced pressure and crystallize the residue from ethyl acetate to yield N-acetylhomoveratrylamine (78–83% yield).[11]

  • Bischler-Napieralski Cyclization: In a three-necked, round-bottomed flask, dissolve N-acetylhomoveratrylamine (0.448 mole) in dry toluene (750 ml). Warm the mixture to 40°C and add phosphorus oxychloride (0.572 mole) over 1 hour. Heat the reaction mixture at reflux for 2 hours. Cool the mixture in an ice bath for 4 hours.[11]

  • Work-up: Collect the resulting crystals by filtration and dry them to yield 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline dichlorophosphate. Dissolve this material in water.[11]

  • Isolation: Further workup and purification as required to isolate the final product.

Protocol 3: Palladium-Catalyzed C-H Activation/Annulation for 3,4-Dihydroisoquinolin-1(2H)-ones [9]

This protocol describes a modern approach to substituted hydroisoquinolones.

Materials:

  • N-methoxybenzamide derivative (0.50 mmol)

  • 2,3-Allenoic acid ester (3 equivalents)

  • Ag₂CO₃ (2 equivalents)

  • DIPEA (2 equivalents)

  • Pd(CH₃CN)₂Cl₂ (10 mol%)

  • Toluene (10 mL)

Procedure:

  • Combine the N-methoxybenzamide, 2,3-allenoic acid ester, Ag₂CO₃, DIPEA, and Pd(CH₃CN)₂Cl₂ in toluene in a reaction vessel.

  • Heat the mixture at 85 °C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and purify by column chromatography to isolate the 3,4-dihydroisoquinolin-1(2H)-one product. Yields for various substrates range from 53% to 87%.[9]

Visualizing the Pathways

To further elucidate the relationships and workflows of these synthetic strategies, the following diagrams are provided.

Classical_vs_Modern_Routes cluster_classical Classical Routes cluster_modern Modern Routes Pomeranz-Fritsch Pomeranz-Fritsch Substituted Isoquinolinone Substituted Isoquinolinone Pomeranz-Fritsch->Substituted Isoquinolinone Bischler-Napieralski Bischler-Napieralski Bischler-Napieralski->Substituted Isoquinolinone Oxidation Pictet-Spengler Pictet-Spengler Pictet-Spengler->Substituted Isoquinolinone Oxidation Pd-Catalyzed C-H Activation Pd-Catalyzed C-H Activation Pd-Catalyzed C-H Activation->Substituted Isoquinolinone Rh-Catalyzed C-H Activation Rh-Catalyzed C-H Activation Rh-Catalyzed C-H Activation->Substituted Isoquinolinone Cycloaddition Cycloaddition Cycloaddition->Substituted Isoquinolinone Starting Materials Starting Materials Starting Materials->Pomeranz-Fritsch Benzaldehyde, Aminoacetal Starting Materials->Bischler-Napieralski β-Arylethylamide Starting Materials->Pictet-Spengler β-Arylethylamine, Aldehyde/Ketone Starting Materials->Pd-Catalyzed C-H Activation N-alkoxybenzamide, Alkyne/Allene Starting Materials->Rh-Catalyzed C-H Activation Benzamide, Alkyne Starting Materials->Cycloaddition Aryne Precursor, Oxazole

Caption: Overview of classical and modern synthetic routes to substituted isoquinolinones.

Pomeranz_Fritsch_Mechanism Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal Benzaldehyde->Benzalaminoacetal Aminoacetal Aminoacetal Aminoacetal->Benzalaminoacetal Cyclization Cyclization Benzalaminoacetal->Cyclization H+ Isoquinoline Isoquinoline Cyclization->Isoquinoline

Caption: Simplified workflow of the Pomeranz-Fritsch reaction.

Bischler_Napieralski_Mechanism β-Arylethylamide β-Arylethylamide Cyclization Cyclization β-Arylethylamide->Cyclization POCl₃ Dihydroisoquinoline Dihydroisoquinoline Cyclization->Dihydroisoquinoline Oxidation Oxidation Dihydroisoquinoline->Oxidation Isoquinolinone Isoquinolinone Oxidation->Isoquinolinone

Caption: Key steps in the Bischler-Napieralski synthesis of isoquinolinones.

Pd_Catalyzed_CH_Activation N-alkoxybenzamide N-alkoxybenzamide C-H Activation C-H Activation N-alkoxybenzamide->C-H Activation Pd(II) Catalyst Alkyne/Allene Alkyne/Allene Annulation Annulation Alkyne/Allene->Annulation C-H Activation->Annulation Isoquinolinone Isoquinolinone Annulation->Isoquinolinone

Caption: Workflow of Palladium-catalyzed C-H activation for isoquinolinone synthesis.

Conclusion

The synthesis of substituted isoquinolinones has evolved significantly from classical, often harsh, methodologies to more refined and efficient transition-metal-catalyzed approaches. While classical reactions like the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler remain valuable for their simplicity and use of basic starting materials, modern methods offer unparalleled advantages in terms of functional group tolerance, milder reaction conditions, and higher yields.

For drug development professionals and medicinal chemists, the choice of synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides a foundational understanding of the available options, enabling more informed decisions in the design and execution of synthetic strategies for this important class of heterocyclic compounds.

References

Comprehensive Anticancer Activity Analysis of 4-bromo-6-fluoroisoquinolin-1(2H)-one Remains Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and databases reveals a significant gap in the publicly available information regarding the anticancer activity of the specific compound 4-bromo-6-fluoroisoquinolin-1(2H)-one. As a result, a direct comparison of its efficacy against known anticancer drugs, complete with quantitative data and detailed experimental protocols, cannot be provided at this time.

While the isoquinolin-1(2H)-one scaffold is a recurring motif in medicinal chemistry and has been explored for its therapeutic potential, including in the development of anticancer agents, specific biological data for the 4-bromo-6-fluoro substituted variant is not documented in the accessible scientific literature. Research has been conducted on various other derivatives of isoquinolin-1(2H)-one, demonstrating the interest in this class of compounds for cancer research. For instance, studies on 3-aminoisoquinolin-1(2H)-one derivatives have shown that modifications to the core structure can lead to compounds with anticancer activity.[1][2] However, these findings are not directly transferable to this compound, as minor structural changes can significantly impact biological activity.

Without specific experimental data on this compound, it is not possible to generate the requested comparative data tables, detailed experimental protocols, or visualizations of its specific signaling pathways.

General Experimental Workflow for Anticancer Drug Screening

For the benefit of researchers interested in evaluating the anticancer properties of novel compounds like this compound, a general workflow for in vitro cytotoxicity screening is outlined below. This workflow represents a standard approach in the initial phases of anticancer drug discovery.

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay (e.g., MTT Assay) cluster_analysis Data Analysis start Cancer Cell Line Seeding in 96-well plates incubation1 24h Incubation (Cell Adherence) start->incubation1 treatment Addition of this compound (serial dilutions) incubation1->treatment incubation2 48-72h Incubation treatment->incubation2 mtt_addition Addition of MTT Reagent incubation2->mtt_addition incubation3 2-4h Incubation (Formazan Formation) mtt_addition->incubation3 solubilization Addition of Solubilizing Agent (e.g., DMSO) incubation3->solubilization readout Measure Absorbance at ~570 nm solubilization->readout calculation Calculate Cell Viability (%) readout->calculation ic50 Determine IC50 Value calculation->ic50

Figure 1. A generalized workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

Potential Signaling Pathways for Isoquinolinone Derivatives

While the specific mechanism of action for this compound is unknown, some isoquinolinone derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP inhibitors are a class of targeted anticancer drugs that have shown efficacy in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3][4][5] The inhibition of PARP in these cancer cells leads to an accumulation of DNA damage and ultimately cell death.[5]

Below is a simplified representation of the PARP inhibition pathway. It is important to note that this is a generalized pathway and has not been specifically validated for this compound.

G cluster_dna_damage DNA Damage & Repair cluster_replication DNA Replication cluster_hr Homologous Recombination (HR) cluster_inhibition PARP Inhibition ssb Single-Strand Break (SSB) parp PARP ssb->parp recruits replication_fork Replication Fork ssb->replication_fork leads to stalled ber Base Excision Repair (BER) parp->ber initiates no_ber BER Blocked parp->no_ber dsb Double-Strand Break (DSB) replication_fork->dsb can cause brca BRCA1/2 dsb->brca activates hr_repair HR Repair brca->hr_repair mediates cell_survival Cell Survival hr_repair->cell_survival parp_inhibitor PARP Inhibitor (e.g., potential action of an isoquinolinone derivative) parp_inhibitor->parp inhibits collapsed_fork Collapsed Replication Fork no_ber->collapsed_fork leads to unrepaired_dsb Unrepaired DSB collapsed_fork->unrepaired_dsb apoptosis Apoptosis (Cell Death) unrepaired_dsb->apoptosis in HR-deficient cells

Figure 2. A simplified diagram illustrating the mechanism of action of PARP inhibitors in cancer cells with deficient homologous recombination.

Further research, including synthesis, in vitro screening, and mechanistic studies, is required to ascertain the anticancer potential of this compound and to enable a meaningful comparison with established anticancer therapies. Researchers are encouraged to investigate this compound to fill the existing knowledge gap.

References

Confirming Target Engagement of 4-bromo-6-fluoroisoquinolin-1(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical 4-bromo-6-fluoroisoquinolin-1(2H)-one derivatives, a promising scaffold for kinase and enzyme inhibitors. While public data on the specific target engagement of this particular series is limited, this document serves as a practical framework for evaluating such compounds against key oncology targets like Poly (ADP-ribose) polymerase 1 (PARP1) and Tankyrase 2 (TNKS2). The experimental data presented is illustrative, based on the known activities of related isoquinolinone and quinazolinone compounds, to demonstrate the application of standard methodologies for confirming target engagement.

Target Profiles: PARP1 and Tankyrase 2 in Oncology

Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand DNA breaks. Inhibiting PARP1 in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) can lead to synthetic lethality, making it a validated therapeutic target.

Tankyrase 2 (TNKS2) , a member of the PARP family, plays a significant role in the Wnt/β-catenin signaling pathway. By promoting the degradation of Axin, a key component of the β-catenin destruction complex, TNKS2 activation leads to the stabilization and nuclear translocation of β-catenin, driving the expression of proliferative genes. Inhibition of Tankyrase is a promising strategy to downregulate Wnt signaling in cancers where this pathway is aberrantly activated.

Comparative Analysis of Target Engagement

This section presents a comparative analysis of three hypothetical this compound derivatives (BFIO-1, BFIO-2, and BFIO-3) against PARP1 and TNKS2. The data is compared with well-established inhibitors, Olaparib for PARP1 and XAV939 for TNKS2.

Table 1: In Vitro Enzymatic Inhibition
CompoundTargetIC50 (nM)Ki (nM)
BFIO-1 PARP115.27.8
TNKS2>10,000-
BFIO-2 PARP15.82.5
TNKS225.411.2
BFIO-3 PARP1150.775.1
TNKS28.13.9
Olaparib PARP15.02.1
TNKS2>10,000-
XAV939 PARP1>10,000-
TNKS211.04.8
Table 2: Cellular Target Engagement and Potency
CompoundTargetCellular EC50 (nM)CETSA ΔTm (°C) at 1 µM
BFIO-1 PARP145.63.1
TNKS2>20,000<0.5
BFIO-2 PARP118.94.2
TNKS298.22.8
BFIO-3 PARP1>1,0001.2
TNKS235.53.9
Olaparib PARP115.04.5
TNKS2>20,000<0.5
XAV939 PARP1>20,000<0.5
TNKS250.04.1

Experimental Protocols

PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.

  • Plate Preparation: Coat a 96-well plate with histone proteins and block with a suitable blocking buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (BFIO derivatives, Olaparib) in the assay buffer.

  • Reaction Mixture: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+.

  • Reaction Incubation: Add the test compounds to the wells, followed by the reaction mixture. Incubate at room temperature for 1 hour.

  • Detection: Add streptavidin-HRP conjugate to the wells and incubate for 30 minutes. After washing, add a chemiluminescent substrate.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compounds.

Tankyrase 2 Enzymatic Assay (Colorimetric)

This assay measures the activity of TNKS2 by detecting the consumption of NAD+.

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Compound Incubation: Add serially diluted test compounds (BFIO derivatives, XAV939) to the wells.

  • Enzyme Reaction: Add TNKS2 enzyme and a biotinylated NAD+ mixture to initiate the reaction. Incubate for 1 hour at room temperature.

  • Detection: Add streptavidin-HRP, followed by a colorimetric HRP substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the TNKS2 activity.

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[1][2]

  • Cell Treatment: Treat cultured cells with the test compounds or vehicle control for a specified period.

  • Heat Shock: Heat the cells at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein (PARP1 or TNKS2) in the supernatant using Western blotting or an immunoassay (e.g., ELISA or AlphaLISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of a compound indicates target engagement.

Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Axin Axin Dsh->Axin inhibition Beta_Catenin β-catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin phosphorylation CK1 CK1 CK1->Beta_Catenin phosphorylation Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc TNKS Tankyrase TNKS->Axin PARylation & degradation BFIO This compound derivatives BFIO->TNKS inhibition TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase.

Experimental Workflows

CETSA_Workflow start Start step1 Cell Treatment with BFIO Derivative start->step1 step2 Heat Shock at Temperature Gradient step1->step2 step3 Cell Lysis step2->step3 step4 Centrifugation to Separate Soluble Fraction step3->step4 step5 Quantification of Soluble Target Protein step4->step5 end Determine ΔTm step5->end Enzymatic_Assay_Workflow start Start step1 Prepare Serial Dilutions of BFIO Derivative start->step1 step2 Add Enzyme (PARP1 or TNKS2) and Substrates step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Add Detection Reagents step3->step4 step5 Measure Signal (Luminescence/Absorbance) step4->step5 end Calculate IC50 step5->end

References

A Comparative Guide to the Biological Activity of 4-bromo-6-fluoroisoquinolin-1(2H)-one and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 4-bromo-6-fluoroisoquinolin-1(2H)-one and its regioisomers. Due to the limited availability of direct experimental data for these specific compounds in publicly accessible literature, this document focuses on the known biological activities of the parent isoquinolin-1(2H)-one scaffold and the principles of structure-activity relationships (SAR) for halogenated heterocyclic compounds. The provided experimental protocols and conceptual signaling pathways serve as a foundational resource for initiating research and evaluating this class of molecules.

Introduction to the Isoquinolin-1(2H)-one Scaffold

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. Derivatives of this scaffold have been investigated for various therapeutic applications, including as anticancer agents, kinase inhibitors, and inhibitors of poly(ADP-ribose) polymerase (PARP). The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activity of the parent molecule, influencing factors like metabolic stability, binding affinity, and cell permeability.

Potential Biological Activities and Structure-Activity Relationship (SAR) Insights

Based on the biological evaluation of structurally related compounds, derivatives of bromo-fluoro-isoquinolin-1(2H)-one are anticipated to exhibit activities in several key areas of drug discovery.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] Inhibition of PARP, particularly PARP-1, is a clinically validated strategy for cancer therapy, especially in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] The isoquinolin-1(2H)-one scaffold is a known pharmacophore for PARP inhibitors.[2]

Hypothetical SAR: The precise positioning of the bromo and fluoro substituents on the isoquinolin-1(2H)-one ring is expected to influence the inhibitory potency against PARP-1. The electronic and steric properties of these halogens can affect the binding of the molecule to the nicotinamide binding pocket of the enzyme. It is conceivable that specific regioisomers will exhibit differential potencies based on their ability to form key interactions within the active site.

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Various substituted isoquinolinones have been identified as potent inhibitors of different kinases.

Hypothetical SAR: The location of the electron-withdrawing fluorine and the bulkier bromine atoms can alter the electron distribution of the aromatic system and the overall conformation of the molecule. These changes can lead to differential affinities for the ATP-binding site of various kinases. A systematic evaluation of the regioisomers would be necessary to determine the optimal substitution pattern for inhibiting specific kinases.

Anticancer Activity

The potential for PARP and kinase inhibition suggests that bromo-fluoro-isoquinolin-1(2H)-one derivatives are likely to exhibit anticancer activity.[3][4] The mechanism of action could involve the induction of apoptosis, cell cycle arrest, or inhibition of tumor growth.[3][4]

Hypothetical SAR: The anticancer efficacy of these compounds will likely correlate with their potency as PARP and/or kinase inhibitors. The position of the halogens can influence the compounds' ability to penetrate cell membranes and interact with their intracellular targets. A comparative in vitro screening against a panel of cancer cell lines would be essential to identify the most promising regioisomer.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the biological activities of this compound and its representative regioisomers. It is crucial to note that these values are predictive and for illustrative purposes only, pending experimental validation.

CompoundRegioisomerPredicted PARP-1 IC50 (nM)Predicted Kinase X IC50 (nM)Predicted Anticancer GI50 (µM)
This compound Target Compound 15500.5
6-bromo-4-fluoroisoquinolin-1(2H)-onePositional Isomer of Halogens251201.2
7-bromo-5-fluoroisoquinolin-1(2H)-onePositional Isomer of Halogens502002.5
5-bromo-7-fluoroisoquinolin-1(2H)-onePositional Isomer of Halogens401802.0

Experimental Protocols

To experimentally determine the biological activity of this compound and its regioisomers, the following detailed protocols for key assays are provided.

PARP-1 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+ (Nicotinamide adenine dinucleotide)

  • Histone H1

  • Biotinylated-NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Stop buffer (e.g., 1 M HCl)

  • 96-well plates (high-binding)

  • Plate reader

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In each well, add the assay buffer, activated DNA, β-NAD+, biotinylated-NAD+, and the test compound or vehicle control.

  • Initiate the reaction by adding the PARP-1 enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding the stop buffer.

  • Wash the plate and add streptavidin-HRP conjugate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate and add TMB substrate.

  • After sufficient color development, add a stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.[5][6][7][8][9]

Materials:

  • Recombinant kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[6]

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white opaque plates[6]

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[6]

  • Prepare the kinase enzyme solution in the assay buffer and add 2 µL to each well.[6]

  • Prepare the substrate and ATP mixture in the assay buffer.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[6]

  • Incubate the plate at 30°C for 60 minutes.[6]

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and determine the IC50 values.

Anticancer Activity Assay (MTT Assay)

This protocol describes the determination of the half-maximal growth inhibitory concentration (GI50) of the compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 values.

TNF-α Release Inhibition Assay in LPS-Stimulated Human Monocytes

This protocol is for evaluating the anti-inflammatory potential of the compounds by measuring the inhibition of TNF-α release.[10][11]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI 1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Isolate human monocytes from PBMCs or culture THP-1 cells.

  • Seed the cells in a 96-well plate.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 10 ng/mL) and incubate for 4-6 hours.[10]

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release and determine the IC50 values.

Visualizations

The following diagrams illustrate a conceptual signaling pathway and a general experimental workflow relevant to the biological evaluation of the target compounds.

G cluster_0 DNA Damage Response & Cell Cycle cluster_1 Kinase Signaling Pathway cluster_2 Inhibitor Action DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest severe DNA_Repair DNA Repair PARP->DNA_Repair Survival Survival DNA_Repair->Survival Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound Isoquinolinone Inhibitor Compound->PARP Inhibits Compound->Kinase_Cascade Inhibits

Caption: Conceptual overview of DNA damage response and kinase signaling pathways targeted by isoquinolinone inhibitors.

G cluster_workflow Experimental Workflow Synthesis Compound Synthesis (Regioisomers) Biochemical_Assays Biochemical Assays (PARP, Kinase) Synthesis->Biochemical_Assays Cellular_Assays Cell-Based Assays (Anticancer, Anti-inflammatory) Biochemical_Assays->Cellular_Assays SAR_Analysis Structure-Activity Relationship Analysis Cellular_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for the biological evaluation of isoquinolinone derivatives.

References

Evaluating the ADMET Properties of 4-bromo-6-fluoroisoquinolin-1(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, the isoquinolin-1(2H)-one scaffold has emerged as a privileged structure. The introduction of specific substitutions, such as the 4-bromo and 6-fluoro moieties, aims to fine-tune the biological activity and pharmacokinetic profile of these compounds. However, promising in vitro efficacy can often be nullified by poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, leading to late-stage drug development failures. This guide provides a comparative framework for evaluating the ADMET profiles of a series of 4-bromo-6-fluoroisoquinolin-1(2H)-one derivatives against a known competitor, offering insights into their potential as viable drug candidates.

Comparative ADMET Profiling

Early-stage assessment of ADMET properties is crucial for identifying compounds with a higher probability of success in clinical trials. The following table summarizes key in vitro ADMET data for a hypothetical series of this compound derivatives and a relevant competitor, a known kinase inhibitor.

Compound IDR GroupSolubility (µM)Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)CYP3A4 Inhibition (IC₅₀, µM)hERG Inhibition (% at 10 µM)Cytotoxicity (CC₅₀, µM)
Derivative 1 -CH₃758.245> 2012> 50
Derivative 2 -OCH₃627.555> 208> 50
Derivative 3 -CF₃459.130152542
Competitor A (Structure)8810.565185> 100

Experimental Protocols

The data presented in this guide are based on standard and widely accepted in vitro ADMET assays. Detailed methodologies for these key experiments are provided below.

Aqueous Solubility

A kinetic solubility assay is performed to determine the concentration at which a compound precipitates from an aqueous solution.

  • A stock solution of the test compound in dimethyl sulfoxide (DMSO) is prepared.

  • The DMSO stock is added to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final DMSO concentration of 1%.

  • The solution is shaken for 2 hours at room temperature.

  • The solution is then filtered to remove any precipitate.

  • The concentration of the compound in the filtrate is determined by liquid chromatography-mass spectrometry (LC-MS) against a standard curve.

Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is used to predict intestinal absorption of drugs.

  • Caco-2 cells are seeded onto a multi-well transwell plate and cultured for 21 days to form a confluent monolayer.

  • The integrity of the cell monolayer is verified.

  • The test compound is added to the apical (A) side of the monolayer.

  • Samples are taken from the basolateral (B) side at various time points.

  • The concentration of the compound in the basolateral samples is quantified by LC-MS.

  • The apparent permeability coefficient (Papp) is calculated.

Metabolic Stability (Microsomal Stability Assay)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • The test compound is incubated with human liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Aliquots are removed at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The metabolic reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • The remaining concentration of the parent compound is measured by LC-MS.

  • The half-life (t½) of the compound is calculated from the rate of disappearance.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines if a compound inhibits the activity of major drug-metabolizing enzymes, such as CYP3A4.

  • The test compound is incubated with human liver microsomes, a CYP3A4-specific substrate, and NADPH.

  • The rate of metabolite formation from the specific substrate is measured.

  • The experiment is repeated with a range of concentrations of the test compound.

  • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

hERG Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition assay is a critical safety screen to assess the risk of cardiac arrhythmia.

  • A cell line stably expressing the hERG channel is used.

  • The effect of the test compound on the hERG channel current is measured using patch-clamp electrophysiology.

  • The percentage of inhibition at a specific concentration (e.g., 10 µM) is determined.

Cytotoxicity Assay

This assay evaluates the potential of a compound to cause cell death.

  • A relevant human cell line (e.g., HepG2, a liver cell line) is cultured in multi-well plates.

  • The cells are exposed to various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • Cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin).

  • The CC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability) is calculated.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and their biological context, the following diagrams illustrate a typical ADMET evaluation workflow and a simplified drug metabolism pathway.

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_decision Decision Making in_silico ADMET Prediction (e.g., SwissADME, admetSAR) solubility Solubility in_silico->solubility permeability Permeability (Caco-2) in_silico->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) in_silico->metabolism decision Go/No-Go solubility->decision permeability->decision metabolism->decision cyp_inhibition CYP Inhibition cyp_inhibition->decision herg hERG Inhibition herg->decision cytotoxicity Cytotoxicity cytotoxicity->decision

Caption: A typical workflow for evaluating the ADMET properties of drug candidates.

Drug_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion drug Drug (Lipophilic) cyp450 Cytochrome P450 (e.g., CYP3A4) drug->cyp450 Oxidation, Reduction, Hydrolisis metabolite1 Phase I Metabolite (More Polar) cyp450->metabolite1 conjugation Conjugation Enzymes (e.g., UGTs, SULTs) metabolite1->conjugation Glucuronidation, Sulfation metabolite2 Phase II Metabolite (Water-Soluble) conjugation->metabolite2 excretion Excretion (Urine, Feces) metabolite2->excretion

Caption: A simplified overview of the major pathways of drug metabolism in the liver.

Comparative Cross-Reactivity Profiling of 4-bromo-6-fluoroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 4-bromo-6-fluoroisoquinolin-1(2H)-one against other known kinase inhibitors. The data presented herein is illustrative, based on typical kinase inhibitor profiling studies, to demonstrate a comprehensive approach to characterizing compound selectivity.

Introduction

This compound is a novel heterocyclic compound with potential therapeutic applications. As with any small molecule inhibitor, understanding its selectivity and off-target effects is critical for preclinical development. This guide compares its hypothetical kinase inhibition profile with two well-characterized inhibitors, Staurosporine (a broad-spectrum inhibitor) and Erlotinib (a selective EGFR inhibitor), to highlight the importance of comprehensive cross-reactivity profiling. Isoquinolinone and quinazolinone derivatives have been explored as scaffolds for various therapeutic agents, including kinase inhibitors.

Data Presentation: Kinase Inhibition Profiling

The following table summarizes the hypothetical percentage of inhibition of this compound and comparator compounds against a panel of selected kinases at a concentration of 1 µM.

Kinase TargetThis compound (% Inhibition)Staurosporine (% Inhibition)Erlotinib (% Inhibition)
Primary Target (Hypothetical)
EGFR929895
Off-Targets
SRC459520
ABL1309215
CDK215885
VEGFR2609635
p38α (MAPK14)10852
AKT15751

Experimental Protocols

A comprehensive assessment of kinase inhibitor selectivity is crucial in drug discovery.[1][2] The following are detailed methodologies for key experiments typically cited in such profiling studies.

Kinase Inhibition Assay (Radiometric)

This assay directly measures the catalytic activity of kinases.[3]

  • Reaction Setup : Kinase reactions are performed in a 96-well plate format. Each well contains the specific kinase, a substrate peptide (e.g., Woodtide for some kinases), and [γ-³³P]ATP.[2]

  • Compound Incubation : Test compounds (this compound, Staurosporine, Erlotinib) are added to the reaction mixture at the desired concentration (e.g., 1 µM).

  • Initiation and Termination : The reaction is initiated by the addition of Mg/ATP and incubated at room temperature for a specified time (e.g., 60 minutes). The reaction is then stopped by the addition of phosphoric acid.

  • Signal Detection : The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis : The percentage of inhibition is calculated by comparing the radioactivity in the presence of the compound to the control (DMSO vehicle).

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Cell Seeding : Human cancer cell lines (e.g., MCF-7 for breast cancer) are seeded in 96-well plates and allowed to adhere overnight.[4]

  • Compound Treatment : The cells are treated with serial dilutions of the test compounds for 72 hours.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Visualizations

Signaling Pathway Diagram

The diagram below illustrates a simplified EGFR signaling pathway, a common target for kinase inhibitors.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the workflow for kinase inhibitor cross-reactivity profiling.

Kinase_Profiling_Workflow start Start: Select Test Compound (e.g., this compound) primary_screen Primary Screening (Radiometric Assay @ 1µM) start->primary_screen data_analysis Data Analysis: Calculate % Inhibition primary_screen->data_analysis kinase_panel Panel of Kinases (e.g., 100 kinases) kinase_panel->primary_screen hit_identification Identify Hits (Inhibition > 50%) data_analysis->hit_identification dose_response Dose-Response Assay: Determine IC50 for Hits hit_identification->dose_response Hits selectivity_profile Generate Selectivity Profile & Compare to Alternatives hit_identification->selectivity_profile Non-Hits cellular_assays Cellular Assays (e.g., MTT, Western Blot) dose_response->cellular_assays cellular_assays->selectivity_profile end End: Comprehensive Cross-Reactivity Profile selectivity_profile->end

Caption: Workflow for assessing kinase inhibitor selectivity.

References

A Head-to-Head Comparison: Unveiling the Impact of Fluorination on Isoquinolinone Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isoquinolinone Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed comparison of a fluorinated isoquinolinone analog and its non-fluorinated counterpart, focusing on their efficacy as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair. By examining key biological data and outlining the experimental methodologies, this guide aims to furnish researchers with the necessary information to make informed decisions in the design and development of novel isoquinolinone-based therapeutics.

The Rise of Isoquinolinones as PARP Inhibitors

Isoquinolinone scaffolds have emerged as a promising framework for the development of potent PARP inhibitors. These inhibitors function by blocking the action of PARP enzymes (primarily PARP1 and PARP2), which play a crucial role in the repair of single-strand DNA breaks.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.[1]

Impact of Fluorination on Efficacy

The introduction of a fluorine atom to the isoquinolinone core can significantly influence its biological activity. As demonstrated in the comparative data below, the addition of a fluorine atom at the 7-position of the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold results in a notable increase in inhibitory potency against both PARP1 and PARP2.[3][4]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a non-fluorinated isoquinolinone analog and its 7-fluoro counterpart against PARP1 and PARP2.

Compound IDStructureSubstitution (R)PARP1 IC50 (nM)PARP2 IC50 (nM)
1a Structure of non-fluorinated analogH26.4 ± 4.118.3 ± 4.5
1b Structure of fluorinated analog7-F22.0 ± 3.84.0 ± 0.7

Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors.[5]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental methodologies are crucial. The following protocols are based on the key experiments performed to evaluate the efficacy of the isoquinolinone analogs.

PARP1 and PARP2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Activated DNA (e.g., salmon sperm DNA treated with DNase I)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, a reaction mixture containing assay buffer, activated DNA, and histone H1 is prepared.

  • Inhibitor Addition: The test compounds (fluorinated and non-fluorinated isoquinolinone analogs) are added to the wells at varying concentrations. A control well with no inhibitor is included.

  • Enzyme Addition: The reaction is initiated by adding the recombinant PARP enzyme (either PARP1 or PARP2) to each well.

  • Initiation of PARylation: Biotinylated NAD+ is added to each well to start the enzymatic reaction.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 15-30 minutes) to allow for the poly(ADP-ribosyl)ation of histone H1.

  • Detection: The reaction is stopped, and the amount of biotinylated PAR incorporated onto the histone substrate is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Quantification: The luminescence is measured using a luminometer. The IC50 value, the concentration of the inhibitor required to reduce the enzymatic activity by 50%, is then calculated from the dose-response curve.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP signaling pathway in the context of DNA repair and the general experimental workflow for comparing the efficacy of fluorinated and non-fluorinated isoquinolinone analogs.

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by Isoquinolinone Analogs DNA_Damage DNA Single-Strand Break PARP1 PARP1/2 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Blocked_Repair Blocked DNA Repair PARP1->Blocked_Repair inhibited by Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Isoquinolinone Fluorinated/ Non-fluorinated Isoquinolinone Inhibition Inhibition Isoquinolinone->Inhibition Cell_Death Cell Death (Synthetic Lethality) Blocked_Repair->Cell_Death

Caption: PARP signaling pathway in DNA repair and its inhibition by isoquinolinone analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synth_NonFluoro Synthesis of Non-fluorinated Analog PARP_Assay PARP1/2 Inhibition Assay Synth_NonFluoro->PARP_Assay Synth_Fluoro Synthesis of Fluorinated Analog Synth_Fluoro->PARP_Assay IC50_Calc IC50 Value Calculation PARP_Assay->IC50_Calc Comparison Comparative Efficacy Analysis IC50_Calc->Comparison

Caption: Experimental workflow for comparing isoquinolinone analog efficacy.

Conclusion

The strategic incorporation of fluorine into the isoquinolinone scaffold demonstrates a clear potential for enhancing the inhibitory potency against PARP enzymes. The data presented herein indicates that 7-fluorination of the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide core leads to a significant improvement in PARP2 inhibition and a modest enhancement in PARP1 inhibition.[5] This highlights the nuanced yet powerful impact of fluorination in medicinal chemistry. The provided experimental protocols and workflow offer a foundational framework for researchers to rationally design, synthesize, and evaluate the next generation of isoquinolinone-based therapeutics with potentially improved efficacy and selectivity. Further investigation into the structure-activity relationships of fluorinated isoquinolinones will undoubtedly pave the way for the development of more effective targeted cancer therapies.

References

Safety Operating Guide

Proper Disposal of 4-bromo-6-fluoroisoquinolin-1(2H)-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 4-bromo-6-fluoroisoquinolin-1(2H)-one, a halogenated isoquinoline derivative. Adherence to these procedures is essential to minimize risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data sheet for the similar compound, 4-Bromo-6-fluoroquinoline, this substance should be handled with care.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.[1][2]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer.

Step 1: Waste Segregation

As a brominated and fluorinated organic compound, this compound must be classified as halogenated organic waste .[3] It is imperative to not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4] Furthermore, do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[5][6]

Step 2: Container Selection

Select a waste container that is chemically compatible with halogenated organic compounds.[7][8] High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable.[8] The container must have a secure, leak-proof screw cap to prevent spills and the release of vapors.[9]

Step 3: Waste Collection

  • Solids: If the compound is in solid form, carefully transfer it into the designated halogenated organic waste container. Avoid creating dust.[1]

  • Solutions: If the compound is in a solution, pour the solution into the designated liquid halogenated organic waste container.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should also be placed in the solid halogenated organic waste container.

  • Empty Containers: Original containers of the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste in the liquid halogenated organic waste container.[10] After triple-rinsing, the defaced empty container may be disposed of as regular trash, depending on institutional policies.[10]

Step 4: Labeling

Properly label the hazardous waste container immediately upon adding the first amount of waste.[11] The label should include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[11]

  • An accurate list of all contents and their approximate percentages.[5]

  • The accumulation start date.[7]

  • The appropriate hazard pictograms (e.g., harmful/irritant).

Step 5: Storage

Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The SAA should be:

  • At or near the point of generation.[8]

  • In a well-ventilated area.[4]

  • Away from heat, sparks, or open flames.[6]

  • Within secondary containment to contain any potential leaks.[9]

Step 6: Disposal Request and Pickup

Do not allow hazardous waste to accumulate in the laboratory for more than six months.[9][12] When the waste container is about three-quarters full, or before the accumulation time limit is reached, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.[4][12] Do not transport hazardous waste yourself.[10]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Collection & Containment cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Waste as Halogenated Organic A->B C Select Compatible Waste Container B->C D Transfer Waste (Solid/Liquid/Contaminated Items) C->D G Label Container with Contents & Hazards D->G E Triple-Rinse Empty Original Containers F Collect Rinsate as Hazardous Waste E->F F->D H Store in Designated Satellite Accumulation Area G->H I Request Waste Pickup from EHS H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Workflow for the proper disposal of this compound.

Summary of Key Information

ParameterGuideline
Waste Classification Halogenated Organic Waste[3]
Personal Protective Equipment Chemical-resistant gloves, eye protection, lab coat[1]
Container Type Chemically compatible, leak-proof with a secure cap[7][9]
Waste Segregation Separate from non-halogenated, acidic, basic, and reactive wastes[4][5]
Labeling Requirements "Hazardous Waste", full chemical names, concentrations, date, hazards[5][7][11]
Storage Location Designated Satellite Accumulation Area with secondary containment[8][9]
Maximum Accumulation Time Typically 6 months, or as per institutional policy[9][12]
Disposal Method Through institutional Environmental Health and Safety (EHS) department[8][10]

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, as well as the most current Safety Data Sheet (SDS) for the specific chemical you are using.

References

Essential Safety and Logistics for Handling 4-bromo-6-fluoroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of 4-bromo-6-fluoroisoquinolin-1(2H)-one.

This document provides crucial safety and logistical information for the operational use and disposal of this compound. The following procedures are based on best practices for handling halogenated organic compounds and information available for structurally similar chemicals.

Personal Protective Equipment (PPE) Summary

A multi-layered approach to personal protective equipment is essential to ensure personnel safety. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Remarks
Hands Double-gloving with nitrile glovesInner glove should be tucked under the lab coat cuff. Change gloves immediately if contaminated, torn, or after extended use.
Body Chemical-resistant lab coatA fully fastened lab coat made of a non-flammable and chemically resistant material is required.
Eyes Chemical safety gogglesMust be worn at all times in the laboratory. Safety glasses with side shields are not sufficient.
Face Face shieldRequired when there is a risk of splashes or generating dust, such as during weighing or transferring the solid compound.[1]
Respiratory NIOSH-approved respiratorAn N95 or higher-rated respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.
Feet Closed-toe shoesShoes should be made of a non-porous material to protect against spills.

Operational Plan

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) office.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage location should be a designated and labeled cabinet for toxic or hazardous chemicals.

Handling and Use
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Weighing:

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully transfer the desired amount of the solid compound to the weighing boat using a clean spatula.[3] Avoid generating dust.

    • If any solid is spilled, clean the area immediately following the spill cleanup procedure outlined below.

  • Transferring:

    • When transferring the solid to a reaction vessel, use a powder funnel to prevent spillage.[3][4]

    • Alternatively, the solid can be transferred from a creased piece of weighing paper.[3][4]

    • If the compound is to be dissolved, add the solvent to the reaction vessel and then carefully add the weighed solid.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[5]

  • Waste Segregation:

    • Solid Waste: All solid waste, including contaminated weighing boats, pipette tips, and gloves, must be collected in a designated, leak-proof, and clearly labeled "Halogenated Organic Solid Waste" container.[5][6]

    • Liquid Waste: Any solutions containing this compound must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[5][6] Do not mix with non-halogenated waste.[1]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity of the waste.

  • Disposal Request: Once the waste container is full, contact your institution's EHS office to arrange for proper disposal via incineration by a licensed hazardous waste contractor.

Experimental Protocol: Safe Weighing and Transfer of this compound

This protocol outlines the step-by-step procedure for safely weighing and transferring the solid compound.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment: analytical balance, weighing boat, spatula, powder funnel, and the reaction vessel.

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place the weighing boat on the analytical balance and tare it.

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid to the weighing boat. Minimize the creation of airborne dust.

    • Securely close the primary container.

    • Record the mass of the compound.

  • Transfer:

    • Place the powder funnel in the opening of the reaction vessel.

    • Carefully pour the weighed solid from the weighing boat through the funnel into the vessel.

    • Gently tap the weighing boat and funnel to ensure all the solid is transferred.

    • If necessary, a small amount of a compatible solvent can be used to rinse any remaining solid from the weighing boat and funnel into the reaction vessel.[3][4]

  • Cleanup:

    • Dispose of the weighing boat and any other contaminated disposable materials in the designated "Halogenated Organic Solid Waste" container.

    • Clean the spatula and any non-disposable equipment with an appropriate solvent, and collect the rinsate in the "Halogenated Organic Liquid Waste" container.

    • Wipe down the work surface in the fume hood with a suitable decontaminating solution.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of disposable items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer to Vessel handling_weigh->handling_transfer cleanup_solid Dispose Solid Waste handling_transfer->cleanup_solid Proceed to Cleanup cleanup_liquid Dispose Liquid Waste cleanup_solid->cleanup_liquid cleanup_decon Decontaminate Surfaces cleanup_liquid->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.